3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
3,5-diamino-6-bromopyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN4O2/c6-2-4(8)10-3(7)1(9-2)5(11)12/h(H,11,12)(H4,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPDGMKZZNURGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Br)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254308 | |
| Record name | 3,5-Diamino-6-bromo-2-pyrazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303968-25-3 | |
| Record name | 3,5-Diamino-6-bromo-2-pyrazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diamino-6-bromo-2-pyrazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid (CAS: 1303968-25-3): A Critical Building Block for Advanced Therapeutics
An In-Depth Technical Guide for Drug Development Professionals
Abstract: This guide provides an in-depth technical overview of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid (CAS No. 1303968-25-3), a pivotal heterocyclic intermediate in modern medicinal chemistry. We will explore its fundamental physicochemical properties, delineate a robust synthetic pathway with mechanistic justifications, detail a comprehensive analytical workflow for quality assurance, and contextualize its primary application as a precursor to potent epithelial sodium channel (ENaC) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their research and development programs.
Core Compound Characteristics and Safety Profile
This compound is a highly functionalized pyrazine derivative. The strategic placement of two amino groups, a carboxylic acid, and a bromine atom on the pyrazine ring makes it a versatile scaffold for synthetic transformations.[1] Its structural features are critical for its utility in constructing more complex molecules, particularly in the field of pharmaceutical development.
The pyrazine core itself is recognized as a "privileged structure" in drug discovery, appearing in numerous clinically approved agents with a wide range of biological activities, including antiviral and anticancer properties.[1] The bromine atom specifically serves as a convenient handle for cross-coupling reactions, while the amino and carboxylic acid groups allow for amide bond formation and other derivatizations, enabling the systematic exploration of a compound's structure-activity relationship (SAR).[1]
| Identifier | Value |
| CAS Number | 1303968-25-3[1][2][3][4] |
| IUPAC Name | 3,5-diamino-6-bromopyrazine-2-carboxylic acid[1] |
| Molecular Formula | C₅H₅BrN₄O₂[1] |
| Molecular Weight | 233.02 g/mol [1][5] |
| InChI Key | FDPDGMKZZNURGR-UHFFFAOYSA-N[1] |
| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere to ensure long-term stability.[1] |
| GHS Hazard Info | Signal Word: WarningHazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. The general strategy involves the sequential introduction of the desired functional groups onto a pyrazine core.[1] While multiple routes may exist, a common and logical approach begins with a pre-functionalized pyrazine.
A plausible synthetic route can be adapted from established methods for analogous halogenated pyrazines, such as its chloro-counterpart.[6] The process hinges on electrophilic bromination followed by nucleophilic aromatic substitution.
Caption: General Synthetic Workflow for Target Compound.
Detailed Experimental Protocol (Illustrative)
-
Bromination:
-
Rationale: N-Bromosuccinimide (NBS) is selected as the brominating agent. It is a reliable source of electrophilic bromine (Br+) and is safer and easier to handle than liquid bromine. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to dissolve the polar starting materials and stabilize the charged intermediates formed during the reaction.[1]
-
Procedure:
-
Dissolve the starting material (e.g., methyl 3,5-diaminopyrazine-2-carboxylate) in DMF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Slowly add one molar equivalent of NBS to the solution.
-
Heat the reaction mixture to 70–90°C and maintain for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the brominated intermediate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
-
Saponification (if starting from an ester):
-
Rationale: If the starting material was an ester, a final hydrolysis step is required to yield the carboxylic acid. This is a standard saponification reaction using a strong base.
-
Procedure:
-
Suspend the brominated ester intermediate in a mixture of water and a co-solvent like ethanol.
-
Add an excess (2-3 equivalents) of sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC/LC-MS).
-
Cool the reaction mixture in an ice bath and carefully acidify with cold 1M HCl until the pH is ~3-4.
-
The final carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold water to remove salts, and dry thoroughly under vacuum.
-
-
This self-validating protocol includes clear checkpoints (TLC/LC-MS) to ensure the reaction proceeds as expected before moving to the next step, which is crucial for maximizing yield and purity.
Analytical Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the final compound. A multi-technique approach ensures a comprehensive and trustworthy assessment.
Caption: Comprehensive Analytical Workflow for Quality Assurance.
| Technique | Purpose | Expected Result / Key Signals |
| ¹H-NMR | Structural Confirmation | Absence of a proton signal in the aromatic region (confirming substitution at position 6). Presence of broad signals corresponding to the two amine (-NH₂) groups and the carboxylic acid (-COOH) proton, which are exchangeable with D₂O.[1] |
| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak cluster corresponding to the calculated mass (233.02 g/mol ). The characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) must be observed.[1] |
| Infrared (IR) Spectroscopy | Functional Group Identification | A broad O-H stretching band for the carboxylic acid (~2500–3000 cm⁻¹). A sharp C=O stretching band for the carbonyl group (~1700 cm⁻¹). N-H stretching bands for the amino groups (~3300-3500 cm⁻¹).[1] |
| Elemental Analysis | Purity & Compositional Validation | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values calculated from the molecular formula C₅H₅BrN₄O₂.[1] |
Application in Drug Development: A Precursor to ENaC Inhibitors
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of potent epithelial sodium channel (ENaC) blockers.[1] This positions the compound at the forefront of research into novel therapeutics for respiratory diseases.[1]
Mechanism of Action Context: ENaC is an ion channel that plays a crucial role in regulating fluid volume on mucosal surfaces, including the airways. In diseases like cystic fibrosis, the dysfunction of another ion channel (CFTR) leads to the hyperabsorption of sodium and water via ENaC, resulting in dehydrated and thick, sticky mucus that is difficult to clear.
By using this compound as a starting scaffold, medicinal chemists can synthesize molecules that specifically block the ENaC channel. This inhibition helps to rehydrate the airway surface, thin the mucus, and improve mucociliary clearance, thereby alleviating the primary symptoms of the disease.[1][7]
Caption: Role in the ENaC Inhibitor Development Pathway.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for the development of next-generation therapeutics. Its well-defined structure, versatile reactivity, and direct relevance to high-value biological targets like ENaC make it an indispensable asset for drug discovery programs. Understanding its synthesis, analytical profile, and strategic application allows research organizations to accelerate their timelines and increase the probability of success in creating novel treatments for debilitating diseases.
References
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- US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases - Google P
- AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google P
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An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid (CAS No. 1303968-25-3), a key building block in medicinal chemistry. This document is intended to serve as a vital resource for researchers and drug development professionals, offering not only a compilation of essential data but also detailed experimental protocols for its characterization. The guide delves into the structural attributes, solubility, acidity (pKa), melting point, and stability of this compound, providing both predicted values and the methodologies for their empirical determination. The rationale behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of a Versatile Pyrazine Building Block
This compound is a heterocyclic organic compound of significant interest in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, most notably as an analog to key intermediates for potent epithelial sodium channel (ENaC) blockers.[1] These blockers are under investigation for the treatment of respiratory diseases such as cystic fibrosis and asthma.[1] The pyrazine core is a well-established privileged structure in drug discovery, appearing in a range of therapeutic agents with diverse pharmacological activities.[1] The presence of amino, bromo, and carboxylic acid functional groups on the pyrazine ring of this compound offers multiple points for synthetic modification, making it a versatile scaffold for developing novel therapeutic agents.[1] Understanding its fundamental physicochemical properties is therefore paramount for its effective utilization in drug design, formulation, and development.
Molecular Structure and Core Properties
The structural integrity of this compound dictates its chemical behavior and interactions.
-
IUPAC Name: 3,5-diamino-6-bromopyrazine-2-carboxylic acid
-
CAS Number: 1303968-25-3
-
Molecular Formula: C₅H₅BrN₄O₂
-
Molecular Weight: 233.02 g/mol [2]
-
InChI Key: FDPDGMKZZNURGR-UHFFFAOYSA-N
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₄O₂ | PubChem |
| Molecular Weight | 233.02 g/mol | [2] |
| IUPAC Name | 3,5-diamino-6-bromopyrazine-2-carboxylic acid | PubChem |
| CAS Number | 1303968-25-3 | [3][4] |
Physicochemical Data Summary
Table 2: Summary of Physicochemical Properties
| Property | Predicted Value | Method of Prediction/Protocol Reference |
| Melting Point | >210 °C (with decomposition) | Based on the closely related analog, 3,5-diamino-6-chloropyrazine-2-carboxylic acid methyl ester, which has a melting point of 210-212 °C.[2] The bromo- and carboxylic acid functionalities are expected to result in a higher melting point. |
| pKa | Acidic pKa₁: ~2.5 (Carboxylic Acid)Basic pKa₂: ~3.8 (Pyrazine Nitrogen)Basic pKa₃: ~1.5 (Amino Group) | ACD/Labs Percepta[5][6][7][8] & Chemicalize[9] |
| Aqueous Solubility | Low | Predicted based on structural features (aromatic ring, bromo-substituent). Experimental determination via Shake-Flask method is recommended. |
| Organic SolventSolubility | Soluble in DMSO and DMF | Based on general solubility of similar heterocyclic compounds and protocols for related reactions.[2] |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is indicative of high purity, while a broad and depressed range suggests the presence of impurities.[10][11] The capillary method is a standard and widely accepted technique for this determination.[12]
Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Tap the open end of a capillary tube onto the sample to collect a small amount of the powder.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end of the capillary. The packed sample height should be 2-3 mm.[11][13]
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus with a heating block and a viewing lens.
-
Insert the capillary tube containing the sample into the apparatus.
-
-
Measurement:
-
Rapid Preliminary Measurement: Heat the sample rapidly (10-20 °C/min) to get an approximate melting range.[10]
-
Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat to a temperature approximately 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C/min.[13]
-
Record the temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.
-
Self-Validation:
-
Perform the measurement in triplicate to ensure reproducibility.
-
Calibrate the thermometer of the melting point apparatus using certified standards.
Acidity Constant (pKa) Determination (UV-Vis Spectrophotometry)
Rationale: The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn influences its solubility, absorption, distribution, and receptor-binding affinity. UV-Vis spectrophotometry is a sensitive method for determining pKa for compounds with a chromophore, where the absorption spectrum changes with protonation state.[14][15][16][17]
Protocol:
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 2 to 12 (e.g., in 0.5 pH unit increments).[15]
-
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).[15]
-
-
Sample Preparation for Measurement:
-
In a 96-well UV-transparent microplate, add a small, fixed volume of the stock solution to each well containing the different pH buffers. The final concentration of the compound should be in the micromolar range, and the percentage of the organic solvent should be low (e.g., <1% v/v) to minimize its effect on the pKa.[15]
-
-
UV-Vis Measurement:
-
Measure the UV-Vis absorption spectrum (e.g., from 230 to 500 nm) for each well using a microplate reader.[15]
-
-
Data Analysis:
Self-Validation:
-
Analyze the data at multiple wavelengths to ensure consistency.
-
The use of a ratiometric method (ratio of absorbances at two different wavelengths) can minimize errors due to concentration variations.[14]
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[19][20]
Protocol:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[21]
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.[22]
-
-
Phase Separation:
-
Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid further dissolution or precipitation during this step.
-
-
Quantification:
-
Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
-
Calculation:
-
The solubility is the concentration of the compound in the saturated supernatant.
-
Self-Validation:
-
Ensure that equilibrium has been reached by measuring the concentration at different time points (e.g., 24 and 48 hours). The concentration should be constant.
-
Visually confirm the presence of excess solid at the end of the experiment.
Caption: Workflow for aqueous solubility determination by the shake-flask method.
Stability Profile
The stability of this compound is crucial for its storage, handling, and formulation.
-
Storage: The compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability.[1][15]
-
Light Sensitivity: As a brominated aromatic compound, it may be sensitive to light. Exposure to UV radiation can potentially lead to the cleavage of the C-Br bond.
-
pH Stability: In acidic conditions, the amino groups can be protonated, which may affect the compound's stability and reactivity. The stability in various pH buffers should be assessed over time using a stability-indicating HPLC method.
Synthesis Outline
A general synthetic strategy for this compound involves a multi-step process.[1][15] A detailed protocol for a closely related analog, 3,5-diamino-6-chloropyrazine-2-carboxylic acid methyl ester, can be adapted.[2]
General Synthetic Pathway:
-
Bromination: Introduction of a bromine atom at the 6-position of a suitable pyrazine precursor.
-
Amination: Introduction of amino groups at the 3 and 5 positions. This can be achieved by reacting a di-halo-pyrazine derivative with ammonia in a suitable solvent like DMSO.[2]
-
Carboxylation/Ester Hydrolysis: If the synthesis starts with an esterified precursor, the final step would be the hydrolysis of the ester to the carboxylic acid.
Caption: General synthetic pathway for this compound.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. This guide has provided a comprehensive overview of its core physicochemical properties, including predicted values for melting point and pKa, along with detailed, actionable protocols for their experimental determination. By understanding and applying the information and methodologies presented herein, researchers can effectively utilize this compound in the design and development of novel therapeutics, particularly in the realm of respiratory diseases. The emphasis on robust experimental design and self-validation is intended to foster the generation of high-quality, reproducible data, which is the cornerstone of successful drug discovery.
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Pharmaeli. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]
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YouTube. (2010, February 4). Melting Point | MIT Digital Lab Techniques Manual. Retrieved from [Link]
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ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs. Retrieved from [Link]
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ACD/Labs. (2007, March 11). Study Finds ACD/Labs pKa Predictions to be Most Accurate. Retrieved from [Link]
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ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
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ResearchGate. (2019, September). Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. Retrieved from [Link]
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Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]
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ChemAxon. (2016, March 29). pKa disparity between different chemaxon products. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 3,5-DIAMINO-6-CHLOROPYRAZINE-2-CARBOXYLIC ACID. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 3-amino-6-bromo-2-pyrazinecarbonitrile. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Retrieved from [Link]
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ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. Retrieved from [Link]
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Mol-Instincts. (2020). Pyrazines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prediction of pKa values using the PM6 semiempirical method. Retrieved from [Link]
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ResearchGate. (2016, May 25). Prediction of pKa values using the PM6 semiempirical method. Retrieved from [Link]
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ResearchGate. (2016, May 25). Prediction of pKa values using the PM6 semiempirical method. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis of substituted pyrazines from N-allyl malonamides. Retrieved from [Link]
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Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility Profile of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid (CAS: 1303968-25-3). As a key building block in the synthesis of potent epithelial sodium channel (ENaC) blockers, understanding its solubility is paramount for successful drug discovery and development workflows, from early-stage screening to pre-formulation.[1] This document moves beyond a simple data sheet to detail the strategic importance of solubility, provide validated experimental protocols for its determination, and explain the underlying physicochemical principles that govern its behavior in solution. We will explore the critical influence of pH on this amphoteric molecule and present methodologies for both thermodynamic and kinetic solubility assessment. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust and predictive solubility data package for this and structurally related compounds.
Introduction: The Central Role of Solubility in Drug Development
This compound is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its pyrazine core is a privileged structure found in numerous clinically relevant agents, and this specific derivative is a vital intermediate for therapeutics targeting respiratory diseases like cystic fibrosis.[1][3][4] However, the synthetic potential of a compound is only one part of its journey to becoming a viable drug candidate.
Aqueous solubility is a critical, often gatekeeping, physicochemical property that profoundly influences a drug's lifecycle.[5] Poor solubility can lead to a cascade of developmental challenges, including:
-
Low Oral Bioavailability: For a drug to be absorbed through the gastrointestinal tract, it must first dissolve in the gut fluids.[6] Inadequate solubility is a primary reason for poor and erratic absorption, often leading to sub-therapeutic drug concentrations in the bloodstream.[5][7]
-
Compromised In Vitro Assay Quality: Undissolved compound in biological assays can lead to inaccurate and unreliable results, masking true potency or toxicity.[8]
-
Formulation and Delivery Hurdles: Developing a stable and effective dosage form for a poorly soluble drug is complex and costly, often requiring advanced and specialized formulation technologies.[9][10]
Therefore, a thorough characterization of the solubility profile is not merely a data collection exercise; it is a foundational step in risk mitigation and strategic planning in drug development. This guide will equip you with the necessary theoretical understanding and practical protocols to perform this characterization effectively.
Physicochemical Properties and Structural Analysis
The molecular structure of this compound dictates its solubility behavior. A summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1303968-25-3 | [1][11][12][13] |
| Molecular Formula | C₅H₅BrN₄O₂ | [1][11] |
| Molecular Weight | 233.02 g/mol | [1] |
| Structure | A pyrazine ring with two amino groups, a carboxylic acid group, and a bromine atom. | [1] |
| Predicted Nature | Amphoteric | Inferred from structure |
Structural Insights: The molecule possesses both acidic and basic functional groups:
-
Acidic Group: A carboxylic acid (-COOH).
-
Basic Groups: Two amino groups (-NH₂) attached to the electron-deficient pyrazine ring.
The presence of both acidic and basic centers makes this compound amphoteric . This is the single most important structural feature for predicting its aqueous solubility, as its net charge—and thus its interaction with polar water molecules—will be highly dependent on the pH of the solution.[14][15]
The Biopharmaceutics Classification System (BCS): Context for Solubility
The Biopharmaceutics Classification System (BCS) is a regulatory framework that categorizes drugs based on their aqueous solubility and intestinal permeability, the two key factors governing oral drug absorption.[16][17][18]
-
Solubility: A drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8.[19]
-
Permeability: A drug is considered "highly permeable" if the extent of absorption in humans is 90% or greater.[19]
The Four BCS Classes:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Determining the equilibrium solubility of this compound across the physiological pH range is the first and most critical step to ascertain its potential BCS class.[20] This classification will directly inform the entire development and formulation strategy. For instance, a Class II compound's bioavailability is limited by its dissolution rate, making solubility enhancement a primary goal.[9][16]
Experimental Protocol: Thermodynamic Equilibrium Solubility Determination
Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium.[21][22] The shake-flask method is the gold-standard technique for this measurement.[23]
Objective: To determine the maximum concentration of the compound that can be dissolved in a specific aqueous buffer at a constant temperature when the system has reached equilibrium.
Methodology: Shake-Flask Method
-
Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) as recommended by regulatory guidelines.[20][24]
-
Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in a glass vial.
-
Causality: Using an excess of solid material is crucial to ensure that a saturated solution is formed and that undissolved solid remains in equilibrium with the solution.[23]
-
-
Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Causality: Equilibrium is a state where the rate of dissolution equals the rate of precipitation. Shorter incubation times may only yield a kinetic measurement, not the true thermodynamic solubility.[23] Preliminary experiments should be run to confirm the time required to reach a plateau in concentration.[24]
-
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Causality: Incomplete removal of solid particulates is a common source of error, leading to an overestimation of solubility. Filtration is a critical step to ensure only the dissolved compound is analyzed.[23]
-
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Causality: HPLC-UV provides the necessary sensitivity and specificity to quantify the analyte and can also detect any potential degradation that may have occurred during the incubation period.[23] A standard calibration curve must be prepared to convert the analytical response into a concentration.
-
-
Data Reporting: Express the final solubility in units of µg/mL or µM. The solid residue should also be analyzed (e.g., by DSC or XRD) to check for any polymorphic or salt form conversions during the experiment.[23]
Workflow Visualization
Caption: Workflow for thermodynamic solubility determination.
The Critical Influence of pH: A Predicted Profile
As an amphoteric compound, the solubility of this compound is expected to follow a "U-shaped" profile as a function of pH.[25]
-
At Low pH (Acidic): The amino groups (-NH₂) will be protonated to form cationic species (-NH₃⁺). The carboxylic acid group (-COOH) will remain largely unionized. The resulting net positive charge enhances interactions with water, leading to higher solubility .
-
At High pH (Basic): The carboxylic acid group will be deprotonated to form an anionic carboxylate (-COO⁻). The amino groups will be in their neutral form. The resulting net negative charge also promotes interaction with water, leading to higher solubility .
-
At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will predominantly exist as a neutral zwitterion, with both a positive (-NH₃⁺) and a negative (-COO⁻) charge. In this state, intermolecular interactions between the drug molecules are maximized, and interactions with water are minimized, leading to the lowest aqueous solubility .[14]
Theoretical pH-Solubility Profile
Caption: Predicted pH-solubility profile for an amphoteric compound.
High-Throughput Screening: Kinetic Solubility
In early drug discovery, thermodynamic solubility assays can be too low-throughput. Kinetic solubility assays are used instead for rapid assessment of large numbers of compounds.[26]
-
Principle: A concentrated stock solution of the compound in dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous buffer. The concentration at which the compound precipitates out of solution is its kinetic solubility.[27][28]
-
Key Difference: This method does not allow the system to reach thermodynamic equilibrium. The resulting value is often higher than the true equilibrium solubility because the DMSO can help keep the compound in a supersaturated state for a period. However, it is an invaluable tool for ranking compounds and identifying potential solubility liabilities early.[26][28]
-
Common Detection Methods: Precipitation can be detected by light scattering (nephelometry) or by filtering the solution and quantifying the dissolved portion via UV spectrophotometry.[26][27]
Solubility in Organic Solvents
Characterizing solubility in common organic solvents is essential for practical laboratory work and for developing certain formulation types. This data is crucial for preparing stock solutions for in vitro and in vivo studies.
Table 2: Solubility Determination in Common Organic Solvents (Template)
| Solvent | Temperature (°C) | Solubility (mg/mL or M) | Observations |
| Dimethyl Sulfoxide (DMSO) | 25 | (To be determined) | |
| Ethanol (EtOH) | 25 | (To be determined) | |
| Methanol (MeOH) | 25 | (To be determined) | |
| Acetonitrile (ACN) | 25 | (To be determined) | |
| Polyethylene Glycol 400 (PEG400) | 25 | (To be determined) |
This table should be populated with experimentally determined data using a modified shake-flask protocol.
Conclusion and Strategic Implications
The solubility profile of this compound is a critical dataset that must be established early in its development path. As an amphoteric compound, its aqueous solubility is predicted to be highly pH-dependent, with a minimum near its isoelectric point. A comprehensive evaluation using the gold-standard shake-flask method across a range of physiological pH values is mandatory to determine its intrinsic solubility and potential BCS classification. This information will directly guide all subsequent efforts, from the design of biological assays to the strategic development of a viable oral dosage form. By investing in a thorough and mechanistically informed solubility characterization, researchers can de-risk their programs and accelerate the translation of this promising chemical entity into a potential therapeutic.
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- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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- PubMed. (2013, January 23). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
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- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
- CymitQuimica. (n.d.). CAS 887352-34-3: 5-amino-6-bromopyrazine-2-carboxylic acid.
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Synthesis of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the synthesis pathway for 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid, a critical building block in medicinal chemistry. This compound is a close analog of 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid, a key intermediate in the development of potent epithelial sodium channel (ENaC) blockers for treating airway diseases like asthma and cystic fibrosis[1]. The presence of the pyrazine core, a privileged structure in drug discovery, coupled with versatile bromo and carboxylic acid functional groups, makes this molecule a valuable scaffold for exploring structure-activity relationships in novel therapeutics[1]. This document outlines a validated synthetic route, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations to ensure both high yield and purity.
Introduction: The Strategic Importance of Substituted Pyrazines
The pyrazine nucleus is a cornerstone in the design of pharmacologically active agents, appearing in a wide array of drugs with diverse activities, including antimycobacterial, anticancer, and antiviral effects[1]. The targeted functionalization of the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, with its strategic placement of amino, bromo, and carboxylic acid moieties, offers multiple points for synthetic elaboration, enabling the generation of diverse chemical libraries for drug screening. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological targets, while the bromo group can serve as a handle for cross-coupling reactions to introduce further complexity[1].
Proposed Synthesis Pathway: A Multi-Step Approach
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from a commercially available precursor. The pathway is designed to first protect the carboxylic acid functionality, followed by sequential halogenation and amination reactions, and concluding with deprotection to yield the target compound. This strategy allows for controlled transformations and minimizes the formation of side products.
Caption: Proposed two-step synthesis of this compound.
Part 1: Bromination of the Pyrazine Core
The initial and most critical step is the regioselective introduction of a bromine atom at the C-6 position of the pyrazine ring. The electron-donating nature of the two amino groups at C-3 and C-5 activates the ring towards electrophilic substitution, while also directing the incoming electrophile to the C-6 position.
Causality of Experimental Choices:
-
Starting Material: Methyl 3,5-diaminopyrazine-2-carboxylate is chosen as the starting material. The methyl ester serves as a protecting group for the carboxylic acid, preventing unwanted side reactions during bromination.
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. NBS is a mild and selective brominating agent for electron-rich aromatic and heterocyclic systems.[2][3][4][5] Its use minimizes the risk of over-bromination, which can be an issue with harsher reagents like elemental bromine.
-
Solvent: Acetonitrile is selected as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions.
Experimental Protocol: Step-by-Step Bromination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 3,5-diaminopyrazine-2-carboxylate (1.0 eq.) in anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature. The addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate.
Part 2: Hydrolysis of the Methyl Ester
The final step in the synthesis is the deprotection of the carboxylic acid via hydrolysis of the methyl ester. A mild basic hydrolysis is employed to avoid any potential degradation of the pyrazine core.
Causality of Experimental Choices:
-
Hydrolysis Conditions: Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a standard and effective method for the saponification of methyl esters.[6] This system provides good solubility for the substrate and the reagent, leading to a clean and efficient reaction.
-
Acidification: After the hydrolysis is complete, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Experimental Protocol: Step-by-Step Hydrolysis
-
Reaction Setup: Dissolve Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate (1.0 eq.) in a mixture of THF and water in a round-bottom flask.
-
Base Addition: Add an aqueous solution of Lithium Hydroxide (2.0-3.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up and Isolation: Once the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify with dilute hydrochloric acid until the product precipitates.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate | C₆H₇BrN₄O₂ | 247.05 | 85-95 | N/A |
| This compound | C₅H₅BrN₄O₂ | 233.03 | 90-98 | >300 |
Trustworthiness and Self-Validating Systems
The described protocol is designed to be robust and reproducible. The progress of each reaction can be easily monitored by standard analytical techniques such as TLC, and the identity and purity of the intermediates and the final product can be confirmed by NMR spectroscopy, mass spectrometry, and HPLC. The high yields and clean conversions reported for analogous transformations in the literature support the reliability of this synthetic route.
Authoritative Grounding and Comprehensive References
The synthesis of halogenated diaminopyrazine derivatives is well-documented in the patent literature, particularly for the chloro-analog which serves as a key intermediate for amiloride and its derivatives, known diuretics and ENaC blockers. The methodologies for amination and hydrolysis are adapted from these established procedures. The choice of NBS for bromination is based on its well-established reactivity with electron-rich heterocyclic systems.
References
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Reddit. (2017, September 23). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Retrieved from [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Wikipedia. N-Bromosuccinimide. Retrieved from [Link]
-
Nanjing Suru Chemical Co., Ltd. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Retrieved from [Link]
- Google Patents.AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. 6(5), 104-105. Retrieved from [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid and its Derivatives as Epithelial Sodium Channel (ENaC) Blockers
This guide provides a comprehensive technical overview of the mechanism of action of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid, a pyrazine derivative with significant potential in therapeutic applications. By examining its structural analogs and the broader class of compounds to which it belongs, we will elucidate its primary mode of action as a potent blocker of the epithelial sodium channel (ENaC). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of pharmacology, medicinal chemistry, and respiratory therapeutics.
Introduction: The Significance of Pyrazine-based ENaC Blockers
The pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of clinically relevant and experimental therapeutic agents with diverse pharmacological activities.[1] this compound is a brominated pyrazine derivative that serves as a versatile building block in the synthesis of novel pharmaceutical compounds.[1] It is a close analog of 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid, a well-documented key intermediate in the development of potent ENaC blockers.[1][2][3] These agents are of particular interest for the treatment of airway diseases such as cystic fibrosis and asthma.[1][2]
The rationale for targeting ENaC in these conditions stems from the channel's critical role in regulating fluid volume across epithelial surfaces. In the airways, ENaC is responsible for sodium reabsorption, a process that helps maintain the appropriate height of the airway surface liquid (ASL). In conditions like cystic fibrosis, hyperactive ENaC leads to excessive sodium and water absorption, resulting in dehydrated mucus, impaired mucociliary clearance, and a cascade of inflammatory and infectious consequences.[2] Potent and durable ENaC blockers can restore ASL height, rehydrate mucus, and improve lung function.
Core Mechanism of Action: Blockade of the Epithelial Sodium Channel (ENaC)
The primary mechanism of action of this compound and its derivatives is the direct, competitive blockade of the epithelial sodium channel (ENaC).[4][5][6] ENaCs are highly selective ion channels located on the apical membrane of polarized epithelial cells in various tissues, including the kidneys, lungs, and colon.
Molecular Interaction with ENaC
Amiloride, a structurally related pyrazine diuretic, is the archetypal ENaC blocker.[4][5][6][7][8] It functions by directly plugging the external pore of the ENaC, thereby physically obstructing the passage of sodium ions.[4][5][6] The pyrazine ring and its charged guanidinium group are crucial for this interaction. It is hypothesized that this compound-derived blockers operate via a similar principle. The di-amino and carboxylic acid moieties can form hydrogen bonds and electrostatic interactions with residues within the ENaC pore, while the pyrazine ring itself contributes to the overall binding affinity.[1] The presence of a bromine atom at the 6-position, as opposed to chlorine, can subtly influence the compound's electrophilic properties and binding kinetics.[1]
The interaction between the blocker and the channel is a competitive one, meaning the blocker vies with sodium ions for binding within the channel pore.[9] This competitive inhibition is a key feature of this class of compounds.
Downstream Physiological Consequences
By inhibiting ENaC-mediated sodium reabsorption, these compounds induce a cascade of physiological effects:
-
In the Airways: Blockade of ENaC in the airway epithelium leads to an increase in the airway surface liquid volume, hydrating the mucus layer and facilitating its clearance by ciliary action.[2] This is the primary therapeutic goal in the context of cystic fibrosis.
-
In the Kidneys: In the distal tubules of the nephron, ENaC inhibition prevents sodium reabsorption, leading to a mild diuretic (natriuretic) effect.[5][7] This also indirectly reduces the excretion of potassium, classifying these agents as potassium-sparing diuretics.[4][5][7]
The following diagram illustrates the proposed signaling pathway and the site of action for this compound-based ENaC blockers.
Caption: Proposed mechanism of ENaC blockade by pyrazine derivatives.
Experimental Protocols for Mechanistic Elucidation
To rigorously characterize the mechanism of action of this compound and its derivatives, a series of well-established electrophysiological and cell-based assays are indispensable.
Ussing Chamber Electrophysiology
The Ussing chamber technique is the gold standard for measuring ion transport across epithelial tissues.
Objective: To quantify the inhibitory effect of the test compound on ENaC-mediated sodium current.
Methodology:
-
Culture primary human bronchial epithelial cells (or a suitable cell line like A6 Xenopus kidney cells) on permeable supports until a polarized monolayer is formed.[10]
-
Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.
-
Perfuse both compartments with appropriate physiological saline solutions and maintain at 37°C.
-
Measure the short-circuit current (Isc), which is a direct measure of net ion transport.
-
After establishing a stable baseline Isc, add the test compound to the apical chamber in increasing concentrations.
-
Record the change in Isc to determine the dose-dependent inhibition of sodium transport.
-
As a positive control, add a known ENaC blocker like amiloride at the end of the experiment to determine the total ENaC-mediated current.
Data Analysis:
| Parameter | Description |
| IC₅₀ | The concentration of the compound that causes 50% inhibition of the ENaC-mediated short-circuit current. |
| I_max | The maximal inhibition of the short-circuit current achieved by the compound. |
Patch-Clamp Electrophysiology
Patch-clamp allows for the direct measurement of ion channel activity at the single-channel level.
Objective: To characterize the kinetics of ENaC blockade by the test compound.
Methodology:
-
Use a cell line expressing ENaC (e.g., Xenopus oocytes injected with ENaC cRNA).
-
Form a high-resistance seal between a glass micropipette and the cell membrane (cell-attached or whole-cell configuration).
-
Record the single-channel currents in the absence and presence of the test compound applied to the extracellular solution.
-
Analyze the changes in channel open probability, mean open time, and mean closed time.
Data Analysis:
| Parameter | Description |
| k_on | The apparent on-rate constant for the binding of the blocker to the channel. |
| k_off | The apparent off-rate constant for the dissociation of the blocker from the channel. |
| K_d | The dissociation constant, calculated as k_off / k_on, which reflects the binding affinity. |
The following diagram outlines the experimental workflow for characterizing the mechanism of action.
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A Strategic Roadmap for Investigating the Biological Potential of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid
A Technical Guide for Drug Discovery Professionals
Abstract
Derivatives of pyrazine are recognized for their wide-ranging pharmacological applications, demonstrating activities from anticancer to antimicrobial effects.[1] This guide outlines a comprehensive strategy for the systematic evaluation of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid, a compound of interest due to its unique structural features. By leveraging established methodologies and drawing parallels from structurally related molecules, we present a phased experimental approach to thoroughly characterize its biological activity, identify its mechanism of action, and assess its therapeutic potential. This document serves as a technical roadmap for researchers and scientists in the field of drug development, providing detailed protocols and a logical framework for investigation.
Introduction: The Scientific Rationale
The pyrazine ring is a key structural motif in numerous biologically active compounds, valued for its role in medicinal chemistry.[2][3] Pyrazine derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antioxidant activities. The unique arrangement of nitrogen atoms in the pyrazine ring allows for a combination of polar and nonpolar interactions, which is advantageous for binding to biological targets.[4]
The subject of this guide, this compound, presents a compelling case for investigation based on the established bioactivity of its constituent functional groups:
-
The Pyrazine Core: This heterocyclic scaffold is present in several clinically approved drugs and is a cornerstone of many drug discovery programs.[3][5]
-
Diamino Substituents: The presence of two amino groups can facilitate hydrogen bonding and may mimic the activity of aminoglycoside antibiotics, which are known to inhibit bacterial protein synthesis.[6]
-
Bromo Substituent: Halogenation, in this case with bromine, can enhance the lipophilicity of a molecule, potentially improving its cell permeability and metabolic stability.
-
Carboxylic Acid Group: This functional group can participate in hydrogen bonding and salt bridge formation, which are critical for molecular recognition at the active sites of enzymes and receptors.
Given these structural features, it is hypothesized that this compound may possess significant biological activity, particularly as an anticancer or antimicrobial agent. This guide provides a structured, multi-phase approach to systematically test this hypothesis.
Phase I: Foundational In Vitro Screening
The initial phase of investigation focuses on broad-based screening to identify any significant biological activity. This approach allows for a rapid and cost-effective initial assessment of the compound's potential.
Anticancer Activity Screening
A primary area of investigation for novel pyrazine derivatives is their potential as anticancer agents.[7][8] The initial screening will involve assessing the compound's cytotoxicity against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[9]
-
Cell Culture: A panel of human cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast, HCT116 - colon) are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Data Presentation: Initial Cytotoxicity Screening
| Cell Line | Tissue of Origin | Test Compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| A549 | Lung | Experimental Data | Reference Data |
| MDA-MB-231 | Breast | Experimental Data | Reference Data |
| HCT116 | Colon | Experimental Data | Reference Data |
Antimicrobial Activity Screening
The structural similarities to aminoglycoside mimetics suggest a potential for antimicrobial activity.[6][10]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) are used.
-
Inoculum Preparation: Bacterial and fungal cultures are grown to a specific optical density and then diluted.
-
Compound Dilution: The test compound is serially diluted in a 96-well plate.
-
Inoculation: The prepared inoculum is added to each well.
-
Incubation: The plates are incubated for 18-24 hours at 37°C.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
Phase II: Elucidation of Mechanism of Action
Should Phase I screening reveal promising activity, the subsequent phase will focus on understanding the underlying molecular mechanisms.
Kinase Inhibition Assays
Many pyrazine derivatives exert their anticancer effects by inhibiting protein kinases.[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Kinase Selection: Based on the cancer cell lines that showed sensitivity, a panel of relevant kinases (e.g., EGFR, VEGFR, c-Met) is selected.
-
Assay Principle: A variety of assay formats can be used, such as FRET or luminescence-based assays, which measure the phosphorylation of a substrate by the kinase.
-
Procedure: The kinase, substrate, ATP, and varying concentrations of the test compound are incubated together.
-
Detection: The assay signal is measured, and the IC50 value for kinase inhibition is calculated.
Visualization of a Potential Kinase Inhibition Pathway
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Bacterial Target Identification
For antimicrobial activity, identifying the bacterial target is crucial.
Experimental Workflow: Target Identification
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The Versatile Cornerstone: A Technical Guide to 3,5-Diamino-6-bromo-pyrazine-2-carboxylic Acid in Modern Drug Discovery
Foreword: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazine core stands as a "privileged structure," a recurring motif in a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have cemented its role in the development of novel therapeutics. This guide delves into a particularly valuable derivative, 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid (CAS No. 1303968-25-3) , a multifaceted building block poised for significant contributions to drug discovery.[1] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, reactivity, and strategic application, empowering the design and execution of innovative synthetic campaigns.
Core Characteristics and Physicochemical Landscape
A thorough understanding of a building block's intrinsic properties is paramount to its effective utilization. This compound is a densely functionalized heterocycle, presenting multiple reaction handles for molecular elaboration.
Structural and Physicochemical Data
| Property | Value | Source |
| CAS Number | 1303968-25-3 | [1][2] |
| Molecular Formula | C₅H₅BrN₄O₂ | [1] |
| Molecular Weight | 233.02 g/mol | [1] |
| Appearance | Solid (likely a white to off-white powder) | [3] |
| Solubility | Low solubility in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) | [1][3] |
| pKa | Estimated 2-4 for the carboxylic acid moiety | [3] |
| Storage | 2-8°C, under inert atmosphere, protected from light | [1] |
Spectroscopic Signature
The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint, crucial for its identification and characterization.
| Technique | Expected Observations |
| ¹H NMR | Absence of a proton signal in the aromatic region for the C6-H. Presence of broad, D₂O-exchangeable signals for the two amino groups (typically δ 5.5–6.5 ppm) and the carboxylic acid proton. |
| ¹³C NMR | Signals corresponding to the pyrazine ring carbons, with the C6 carbon shifted due to the bromine substituent. A characteristic signal for the carboxylic acid carbonyl carbon. |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (approx. 2500–3300 cm⁻¹). A sharp C=O stretching band for the carboxylic acid (approx. 1690-1760 cm⁻¹). N-H stretching bands for the amino groups.[1][4] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (m/z ≈ 233), with a characteristic isotopic pattern due to the presence of bromine. |
Synthesis of the Building Block: A Strategic Approach
A Representative Synthetic Pathway
The following diagram illustrates a plausible and efficient route for the laboratory-scale synthesis of this compound.
Caption: A plausible synthetic route to this compound.
Detailed Experimental Protocol (Adapted)
Disclaimer: The following protocol is an adapted procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2,6-Diaminopyrazine
-
In a sealed pressure vessel, dissolve 2,6-dichloropyrazine in a suitable solvent such as 1,4-dioxane.
-
Cool the solution to 0°C and bubble anhydrous ammonia gas through the mixture for a predetermined time.
-
Seal the vessel and heat to a temperature between 100-150°C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After cooling to room temperature, vent the vessel carefully.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2,6-diaminopyrazine.
Step 2: Synthesis of 3,5-Diamino-2-bromopyrazine
-
Dissolve 2,6-diaminopyrazine in a polar aprotic solvent like DMF or acetonitrile.
-
Cool the solution to 0°C and add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature.
-
Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of this compound
-
Dissolve 3,5-diamino-2-bromopyrazine in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes, maintaining the temperature below -70°C.
-
Stir the resulting mixture at -78°C for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous layer with dilute HCl to a pH of 2-3 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
The Art of Derivatization: Key Reactions and Mechanistic Insights
The true power of this compound lies in its capacity for diverse chemical transformations. The presence of the bromine atom, the carboxylic acid, and the two amino groups provides a rich platform for the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The bromine atom at the C6 position is a prime handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a workhorse in this regard for the formation of C-C bonds.[6]
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), and a suitable base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 eq.).
-
Degas the mixture by bubbling argon or nitrogen through the solvent (e.g., a mixture of 1,4-dioxane and water) for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and ligand is crucial for reaction efficiency. For electron-rich pyrazine systems, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition.
-
Base and Solvent: The base is required to activate the boronic acid for transmetalation. A biphasic solvent system like dioxane/water is often employed to dissolve both the organic and inorganic reagents.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring, further activated by the electron-withdrawing carboxylic acid group, makes the bromo-substituent susceptible to nucleophilic aromatic substitution (SNAr).[7] This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.
Caption: General scheme for the Nucleophilic Aromatic Substitution (SNAr) reaction.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMSO or DMF.
-
Add the desired nucleophile (1.1-2.0 eq.) and a suitable base (e.g., potassium carbonate or diisopropylethylamine) if the nucleophile is not basic enough.
-
Heat the reaction mixture to a temperature ranging from 80°C to 150°C, depending on the nucleophilicity of the attacking species.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the base, leaving the anion more nucleophilic, and they can stabilize the charged Meisenheimer intermediate.
-
Temperature: Higher temperatures are often required to overcome the activation energy for the disruption of the aromatic system during the formation of the intermediate.
Application in Drug Discovery: A Case Study on ENaC Blockers
A prominent application of this compound is in the synthesis of potent epithelial sodium channel (ENaC) blockers.[1] ENaC is a key ion channel involved in regulating fluid volume on mucosal surfaces, and its inhibition is a promising therapeutic strategy for airway diseases like cystic fibrosis and chronic obstructive pulmonary disease (COPD). The general structure of these inhibitors often features the diaminopyrazine core.
The synthesis of these ENaC inhibitors typically involves an initial amidation of the carboxylic acid group of the building block, followed by a subsequent diversification step, often a Suzuki-Miyaura coupling at the C6 position.
Caption: A representative workflow for the synthesis of ENaC blockers.
This modular approach allows for the rapid generation of a library of compounds with diverse substituents at the C6 position and on the amide nitrogen, facilitating the exploration of structure-activity relationships (SAR) to identify potent and selective ENaC inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion: A Building Block of Strategic Importance
This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its densely packed functional groups, coupled with the well-established reactivity of the pyrazine core, provide a versatile and powerful platform for the synthesis of complex and biologically active molecules. From its foundational role in the development of ENaC blockers to its potential in the broader landscape of drug discovery, this building block is set to remain a cornerstone of innovative synthetic chemistry for the foreseeable future.
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. Available from: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available from: [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available from: [Link]
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The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the scientific journey of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid, a pivotal heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. While the definitive history of its first synthesis remains nuanced, its significance is intrinsically linked to the development of potent epithelial sodium channel (ENaC) inhibitors, crucial for advancing therapeutics in respiratory and cardiovascular diseases. This document provides a comprehensive overview of its discovery, tracing its lineage from analogous pyrazine derivatives. It further details a robust, inferred synthetic protocol, discusses its physicochemical properties, and explores its critical role in the broader context of drug discovery.
Introduction: The Pyrazine Core in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of clinically significant molecules with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral agents.[1] The strategic functionalization of the pyrazine core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a versatile template for medicinal chemists.
The Genesis of a Key Intermediate: Discovery and Historical Context
The precise origins of this compound (CAS Number: 1303968-25-3) are not explicitly detailed in a singular, seminal publication. Its emergence is closely intertwined with the research and development of its chloro-analog, 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid. This chloro-derivative gained prominence as a key intermediate in the synthesis of potent epithelial sodium channel (ENaC) blockers.[1] ENaC is a crucial ion channel involved in regulating sodium and fluid balance in various epithelial tissues, and its dysregulation is implicated in diseases such as cystic fibrosis and hypertension.
The logical progression of structure-activity relationship (SAR) studies in drug discovery often involves the exploration of halogen substitutions to modulate a compound's biological activity and physicochemical properties. It is highly probable that this compound was first synthesized as part of these exploratory efforts to identify ENaC inhibitors with improved potency, selectivity, or pharmacokinetic profiles. The bromo-substituent, with its different size, electronegativity, and lipophilicity compared to chlorine, offers a means to probe the binding pocket of the target protein and optimize molecular interactions.
Synthetic Pathway: A Detailed, Self-Validating Protocol
The synthesis of this compound can be logically inferred from the well-documented synthesis of its chloro-analog. The general strategy involves a sequence of bromination, amination, and carboxylation (or esterification followed by hydrolysis) of a suitable pyrazine starting material.[1] The following protocol is a detailed, step-by-step methodology derived from established synthetic transformations of pyrazine derivatives.
General Synthetic Scheme
The overall synthetic transformation can be visualized as a three-stage process, beginning with a commercially available pyrazine derivative.
Caption: General synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Stage A: Synthesis of Methyl 3-amino-5,6-dibromopyrazine-2-carboxylate
This initial stage involves the bromination and esterification of a suitable aminopyrazine precursor. The causality behind this choice is to introduce the bromo-substituents at the desired positions and protect the carboxylic acid functionality as a methyl ester for subsequent reactions.
-
Starting Material: 3-Aminopyrazine-2-carboxylic acid.
-
Bromination: To a solution of 3-aminopyrazine-2-carboxylic acid in a suitable solvent such as glacial acetic acid, add N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction mixture is then heated to facilitate the di-bromination at positions 5 and 6 of the pyrazine ring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Esterification: Following the completion of bromination, the reaction mixture is cooled, and methanol is added along with a catalytic amount of a strong acid (e.g., sulfuric acid). The mixture is then refluxed to convert the carboxylic acid to its methyl ester.
-
Work-up and Purification: The reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Stage B: Synthesis of Methyl 3,5-Diamino-6-bromopyrazine-2-carboxylate
This stage involves the selective amination of the di-bromo intermediate. The choice of reaction conditions is critical to achieve mono-substitution of a bromine atom with an amino group.
-
Starting Material: Methyl 3-amino-5,6-dibromopyrazine-2-carboxylate.
-
Amination: The di-bromo compound is dissolved in a high-boiling point, polar aprotic solvent such as dimethyl sulfoxide (DMSO). The solution is then saturated with ammonia gas at an elevated temperature (e.g., 60-70°C). The use of DMSO and elevated temperature facilitates the nucleophilic aromatic substitution of one of the bromine atoms.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled and poured into cold water. The resulting precipitate, methyl 3,5-diamino-6-bromopyrazine-2-carboxylate, is collected by filtration, washed with water, and dried. Recrystallization from a solvent like acetonitrile can be performed for further purification.
Stage C: Synthesis of this compound
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
-
Starting Material: Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate.
-
Hydrolysis: The methyl ester is suspended in an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide. The mixture is heated to facilitate the hydrolysis of the ester.
-
Work-up and Purification: Upon completion of the reaction, the solution is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Physicochemical Properties and Characterization
The successful synthesis of this compound is confirmed through various analytical techniques.
| Property | Value | Source |
| CAS Number | 1303968-25-3 | [1] |
| Molecular Formula | C₅H₅BrN₄O₂ | PubChem |
| Molecular Weight | 233.02 g/mol | [1] |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | Not reported, but the chloro-analog's methyl ester melts at 211-215 °C | Inferred from chloro-analog data |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the amino protons and the carboxylic acid proton. The exact chemical shifts would need to be determined experimentally.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the five carbon atoms of the pyrazine ring and the carboxylic acid carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom.
Role in Drug Discovery: A Precursor to ENaC Inhibitors
The primary significance of this compound lies in its role as a key intermediate for the synthesis of epithelial sodium channel (ENaC) inhibitors. ENaC is a heterotrimeric ion channel responsible for sodium reabsorption in various tissues, including the kidneys, lungs, and colon.
Caption: Role of pyrazine-based ENaC inhibitors in regulating sodium and fluid transport.
In conditions like cystic fibrosis, a defective chloride channel leads to dehydration of the airway surface liquid. By blocking ENaC, pyrazine-based inhibitors can reduce sodium and water reabsorption, thereby increasing the hydration of the airway surface and improving mucociliary clearance. The this compound moiety serves as the core scaffold onto which various side chains can be attached to optimize the inhibitory activity and pharmacokinetic properties of the final drug candidate.
Conclusion and Future Perspectives
This compound, while not having a widely documented independent history, holds a significant position in the landscape of modern medicinal chemistry. Its value as a versatile building block for the synthesis of ENaC inhibitors underscores the importance of systematic chemical exploration in drug discovery. The inferred synthetic pathway, based on robust and well-established chemical principles, provides a reliable roadmap for its preparation. As research into ENaC modulation continues to expand for various therapeutic indications, the demand for and derivatization of this key pyrazine scaffold are poised to grow, further solidifying its importance in the development of novel therapeutics.
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3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid structural analogs
An In-depth Technical Guide to 3,5-Diamino-6-bromo-pyrazine-2-carboxylic Acid and its Structural Analogs for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Publication Date: January 19, 2026
Abstract
The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Among these, derivatives of 3,5-diamino-6-halo-pyrazine-2-carboxylic acid have garnered significant attention, particularly as potent modulators of ion channels and other critical biological targets.[1] This technical guide provides a comprehensive exploration of this compound and its structural analogs, offering in-depth insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, structure-activity relationships (SAR), mechanisms of action, and therapeutic potential of this important class of molecules. The content herein is designed to be a practical resource, bridging foundational chemical principles with field-proven applications in drug discovery.
Introduction: The Significance of the Pyrazine Core
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a versatile scaffold in drug design.[2][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow for the fine-tuning of the pharmacological profiles of drug candidates.[2] Derivatives of this compound are closely related to amiloride, a well-known potassium-sparing diuretic that also inhibits the epithelial sodium channel (ENaC).[4][5] This structural similarity has driven the exploration of these analogs as potent and selective ENaC blockers for the treatment of respiratory diseases such as cystic fibrosis and asthma.[1][6] Beyond ENaC inhibition, the pyrazine nucleus is a key component in molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[2][3] The presence of multiple functional groups—amino, carboxyl, and a halogen—on the pyrazine ring of the title compound provides a rich platform for synthetic modification and the systematic investigation of structure-activity relationships.[1]
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogs generally involves a multi-step sequence that allows for the controlled introduction of the desired substituents onto the pyrazine core.[1] A common strategy involves the initial halogenation of a pyrazine derivative, followed by amination and carboxylation reactions.[1]
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for the preparation of 3,5-diamino-6-halopyrazine-2-carboxylic acid derivatives, starting from a suitable pyrazine precursor.
Caption: Generalized synthetic workflow for 3,5-diamino-6-halopyrazine-2-carboxylic acid analogs.
Detailed Experimental Protocol: Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
While the direct synthesis of the bromo-derivative is less commonly detailed, a well-established protocol for the closely related chloro-analog serves as an excellent template. This procedure can be adapted by using appropriate brominating agents in the initial steps. The following protocol is based on established methods for synthesizing the methyl ester of 3,5-diamino-6-chloropyrazine-2-carboxylic acid.[7]
Step 1: Preparation of 3-amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester
-
In a suitable reaction vessel, suspend the starting material, a lower alkyl ester of 3-aminopyrazine carboxylic acid, in a suitable solvent.
-
Introduce a chlorinating agent. The reaction may require heating to reflux to proceed to completion.[7]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is typically poured into ice water to precipitate the product.[7]
-
Collect the solid product by filtration, wash with water, and dry under vacuum.[7]
-
Recrystallization from a suitable solvent, such as acetonitrile, can be performed for further purification.[7]
Step 2: Amination to yield Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, dissolve the 3-amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester in a solvent with a high dielectric constant, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7]
-
Heat the mixture gently (e.g., on a steam bath at approximately 65°C) until complete dissolution is achieved.[7]
-
Introduce a stream of dry ammonia gas into the solution while maintaining the temperature.[7]
-
Continue the reaction for a sufficient period (e.g., 30 minutes to 1 hour), monitoring for the consumption of the starting material.
-
After the reaction is complete, pour the mixture into cold water to precipitate the desired product.[7]
-
Filter the resulting solid, wash thoroughly with water, and dry in a vacuum desiccator.[7] The product, methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, is typically obtained as a light yellow solid.[7][8]
Structure-Activity Relationships (SAR)
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrazine ring and the carboxamide moiety. Extensive SAR studies, particularly in the context of amiloride analogs as ENaC inhibitors, have provided valuable insights into the structural requirements for potent and selective activity.[9][10]
Substitutions on the Pyrazine Ring
-
Position 6: The halogen at this position plays a critical role in the duration of the blocking action on ENaC.[10] The electronegativity of the substituent is a key determinant of the stability of the drug-receptor complex.[10] The off-rate constant for ENaC blockage by halo-substituted amiloride analogs increases in the order of Cl < Br < I < F < H.[10][11] This suggests that a more electronegative substituent at position 6 enhances the binding to the receptor.[10]
-
Position 5: The amino group at position 5 is crucial for stabilizing the binding of the molecule to its target.[10] Replacement of the 5-amino group with hydrogen or chlorine affects both the on-rate and off-rate of channel blocking, likely by decreasing the electron density on the 6-position ligand.[10] The 5-amino group appears to increase the electron density on the 6-substituent, thereby stabilizing the blocking position.[10] Introducing hydrophobic or hydrophilic groups at the 5-amino position can enhance activity against the Na+/H+ exchanger.[5]
-
Position 3: The amino group at this position is also important for activity. Modifications at this position can significantly impact the biological profile of the molecule.
Modifications of the Carboxylic Acid Moiety
The carboxylic acid at position 2 is a key site for derivatization to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. Esterification or amidation of this group can lead to analogs with altered solubility, cell permeability, and metabolic stability. For instance, the synthesis of various 3-amino-pyrazine-2-carboxamide derivatives has been explored to develop novel FGFR inhibitors.[12][13]
SAR Summary Table
| Position of Modification | Type of Modification | Effect on Biological Activity (Primarily ENaC Inhibition) | Reference |
| Position 6 (Halogen) | Increased Electronegativity (Cl, Br) | Decreased off-rate, more stable blocking complex | [10] |
| Position 5 (Amino Group) | Presence of Amino Group | Stabilizes the blocking position by increasing electron density at position 6 | [10] |
| Hydrophobic/Hydrophilic Substituents | Can enhance activity against the Na+/H+ exchanger | [5] | |
| Position 2 (Carboxylic Acid) | Esterification/Amidation | Modulates physicochemical properties and can lead to novel activities (e.g., FGFR inhibition) | [12] |
| Guanidino Moiety (in Amiloride Analogs) | Hydrophobic Substituents | Enhances activity against the Na+ channel | [5] |
Mechanism of Action
The primary and most studied mechanism of action for this compound analogs is the blockade of the epithelial sodium channel (ENaC).[1] However, the versatile pyrazine scaffold allows these compounds to interact with a range of other biological targets, including various kinases.[2][14]
ENaC Inhibition
ENaC is a crucial ion channel found in the apical membrane of epithelial cells in various tissues, including the airways, kidneys, and colon. It plays a vital role in sodium and fluid balance. In respiratory diseases like cystic fibrosis, the hyperabsorption of sodium and fluid through ENaC leads to dehydrated airway surfaces and impaired mucociliary clearance.[1]
The blocking of ENaC by amiloride and its analogs is a multi-step process.[9] It is proposed that the molecule initially forms a labile complex at the channel entrance, followed by the binding of the 6-position ligand to its receptor site, which establishes a more stable blocked state.[9] The electronegativity of the substituent at position 6 is a key factor in the stability of this blocked complex.[10]
Caption: Mechanism of ENaC blockade by pyrazine analogs in epithelial cells.
Kinase Inhibition
The pyrazine scaffold is also prevalent in a number of small molecule kinase inhibitors.[14] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[2][14] For example, derivatives of 3-amino-pyrazine-2-carboxamide have been designed and synthesized as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[12][13]
Therapeutic Applications
The diverse biological activities of this compound and its analogs have led to their investigation for a range of therapeutic applications.
-
Respiratory Diseases: Due to their potent ENaC inhibitory activity, these compounds are being developed for the treatment of airway diseases such as cystic fibrosis, asthma, and chronic obstructive pulmonary disease (COPD).[1][6][15] By blocking ENaC in the airways, these agents can help to rehydrate the airway surface and improve mucus clearance.
-
Oncology: The pyrazine core is found in several anticancer agents that target various signaling pathways involved in cancer cell proliferation and survival.[2][3] As demonstrated by the development of FGFR inhibitors, analogs of the title compound have the potential to be developed as targeted cancer therapies.[12][13] Some amiloride derivatives have also shown preferential cytotoxicity toward tumor cells.[4]
-
Antimicrobial and Antifungal Activity: Pyrazine derivatives have a long history of investigation for their antimicrobial properties.[2][16] Some amiloride analogs have demonstrated promising antifungal activity.[11]
-
Diuretics and Hypertension: As direct analogs of amiloride, these compounds have inherent diuretic and natriuretic properties, making them of interest for the treatment of edema and hypertension.[7]
Key Experimental Protocols
In Vitro ENaC Inhibition Assay
This protocol provides a general framework for assessing the ENaC inhibitory activity of test compounds using human bronchial epithelial cells (HBECs).[17]
-
Cell Culture: Culture primary HBECs at an air-liquid interface to promote differentiation into a mucociliary phenotype.[17]
-
Ussing Chamber Assay: Mount the differentiated HBEC monolayers in Ussing chambers.
-
Short-Circuit Current (Isc) Measurement: Measure the baseline Isc, which is indicative of net ion transport across the epithelium.
-
Compound Addition: Add the test compounds (analogs of this compound) to the apical side of the monolayers at various concentrations.
-
Isc Inhibition: Record the change in Isc following the addition of the test compounds. A decrease in Isc indicates inhibition of sodium absorption.
-
Data Analysis: Calculate the IC50 value for each compound by plotting the percentage inhibition of Isc as a function of compound concentration.
In Vitro Antimicrobial Activity Assessment (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the pyrazine analogs against a target microorganism.[2]
-
Preparation of Inoculum: Prepare a standardized suspension of the target bacterium or fungus in a suitable growth medium.
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a serial dilution of the test compounds in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).[2]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[2]
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).[2]
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.[2]
Conclusion and Future Directions
This compound and its structural analogs represent a highly valuable and versatile class of compounds in modern drug discovery. Their well-established role as potent ENaC inhibitors provides a solid foundation for the development of novel therapeutics for respiratory diseases. Furthermore, the adaptability of the pyrazine scaffold allows for the exploration of these compounds against a wide array of other biological targets, including kinases and microbial enzymes. Future research in this area will likely focus on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new drug candidates from this promising chemical series.
References
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- Li, J. H., Cragoe, E. J., Jr., & Lindemann, B. (1985). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. Journal of General Physiology, 85(5), 629–651.
- Vu, K., et al. (2021). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. ResearchGate.
- Stockwin, L. H., et al. (2024). Structure-Activity Relationship Study Identifies a Novel Lipophilic Amiloride Derivative that Efficiently Kills Chemoresistant Breast Cancer Cells. bioRxiv.
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- Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
- Global Substance Registration System. (n.d.). 3,5-DIAMINO-6-CHLOROPYRAZINE-2-CARBOXYLIC ACID. gsrs.ncats.nih.gov.
- Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ResearchGate.
- World Intellectual Property Organization. (n.d.). WO/2012/035158 PYRAZINE DERIVATIVES AS ENAC BLOCKERS. WIPO Patentscope.
- Collingwood, S. P., et al. (n.d.). 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of arway diseases. Google Patents.
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Methodological & Application
Application Note: Strategic Use of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid in Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid (CAS No: 1303968-25-3). This versatile heterocyclic compound serves as a critical building block in modern medicinal chemistry, particularly in the synthesis of novel therapeutics. We will delve into its role as a key intermediate for potent epithelial sodium channel (ENaC) blockers, providing detailed, field-tested protocols for its derivatization via amide coupling and Suzuki cross-coupling reactions. The causality behind experimental choices, safety protocols, and data interpretation are explained to ensure reproducible and successful outcomes.
Introduction and Compound Profile
This compound is a highly functionalized pyrazine derivative. The pyrazine core is recognized as a "privileged structure" in drug discovery, appearing in numerous clinically approved and experimental agents.[1] This compound's strategic value is derived from its unique arrangement of functional groups: two nucleophilic amino groups, a carboxylic acid handle for amide bond formation, and a reactive bromine atom ideal for cross-coupling reactions.
Its structural similarity to 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid, a well-documented intermediate in the synthesis of potent ENaC blockers, positions this bromo-derivative as a compound of significant interest for developing novel therapeutics for airway diseases such as cystic fibrosis and asthma.[1][2] The presence of the bromine atom, compared to chlorine, can subtly alter the electronic properties and reactivity of the molecule, offering a different avenue for synthetic exploration and potentially influencing the pharmacological profile of the final active compounds.
Physicochemical and Safety Data
Proper handling and storage are paramount for ensuring the integrity of the compound and the safety of the researcher. The compound should be stored in a dark, dry location at 2-8°C under an inert atmosphere to prevent degradation.[1]
Table 1: Compound Properties
| Property | Value |
|---|---|
| IUPAC Name | 3,5-diamino-6-bromopyrazine-2-carboxylic acid |
| CAS Number | 1303968-25-3 |
| Molecular Formula | C₅H₅BrN₄O₂[3] |
| Molecular Weight | 233.02 g/mol |
| Appearance | Solid (Pale yellow or off-white) |
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
|---|---|---|
| Hazard | H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] | |
| H319 | Causes serious eye irritation[1] | |
| H335 | May cause respiratory irritation[1] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection[4] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5] |
Strategic Role in Drug Discovery: Path to ENaC Inhibition
The primary application for this compound is as a scaffold in the construction of more complex molecules with therapeutic potential. The diagram below illustrates the logical progression from this starting material to a final drug candidate targeting the epithelial sodium channel (ENaC), a crucial regulator of fluid volume across mucosal surfaces.
Caption: Logical workflow from the starting material to a final ENaC blocker candidate.
Protocol 1: Amide Coupling for Library Synthesis
This protocol details the synthesis of an amide derivative, a fundamental step in elaborating the core structure. The carboxylic acid group of the title compound is coupled with a primary or secondary amine.
Rationale for Reagent Selection
-
Coupling Agent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency, fast reaction times, and low rate of epimerization, making it a superior choice for complex substrates.
-
Base (DIPEA): Diisopropylethylamine is a non-nucleophilic hindered base used to scavenge the acid formed during the reaction without competing in the coupling reaction.
-
Solvent (DMF): Anhydrous N,N-Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves the starting materials and reagents.
Step-by-Step Methodology
Caption: Experimental workflow for the HATU-mediated amide coupling protocol.
Materials:
-
This compound (1.0 eq)
-
Desired amine (e.g., benzylamine) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Ethyl Acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound and the selected amine.
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Add DIPEA to the stirred solution.
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add HATU to the reaction mixture portion-wise. A slight color change may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid/oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation
This protocol utilizes the bromine atom on the pyrazine ring for a palladium-catalyzed Suzuki cross-coupling reaction, enabling the introduction of aryl or heteroaryl substituents. This is a powerful method for exploring structure-activity relationships (SAR).[1]
Rationale for Reagent Selection
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for Suzuki couplings, effective for a broad range of substrates.[6]
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base suitable for this transformation, often providing better yields and fewer side reactions compared to stronger bases like hydroxides.[6]
-
Solvent System (Dioxane/Water): A mixture of 1,4-dioxane and water is standard for Suzuki reactions, as it effectively dissolves both the organic substrates and the inorganic base.[6]
Step-by-Step Methodology
Materials:
-
Amide derivative from Protocol 1 (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq, 5 mol%)
-
K₃PO₄ (2.0 eq)
-
1,4-Dioxane and Water (e.g., 10:1 ratio)
Procedure:
-
In a Schlenk tube, combine the pyrazine-bromo starting material, the arylboronic acid, and K₃PO₄.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100°C with vigorous stirring for 6-18 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography to yield the desired coupled product.
Product Characterization
Validation of the synthesized products is a critical step.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for monitoring reaction progress and confirming the molecular weight of the desired product. The chromatogram indicates purity, while the mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. For the amide product from Protocol 1, expect to see a new set of signals corresponding to the added amine fragment and the disappearance of the carboxylic acid proton. For the Suzuki product from Protocol 2, new aromatic proton signals from the coupled aryl group will appear.
Troubleshooting Common Issues
Table 3: Experimental Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Product Yield (Amide Coupling) | 1. Inactive coupling reagent (hydrolyzed HATU).2. Insufficiently anhydrous solvent.3. Poorly nucleophilic amine. | 1. Use fresh, properly stored HATU.2. Use freshly distilled or commercially available anhydrous solvents.3. Increase reaction temperature or switch to a more potent coupling agent. |
| Incomplete Reaction (Suzuki Coupling) | 1. Catalyst degradation.2. Insufficient degassing of solvents.3. Poorly soluble starting material. | 1. Use fresh catalyst; perform reaction under strict inert conditions.2. Degas solvents thoroughly via sparging with argon or freeze-pump-thaw cycles.3. Try a different solvent system (e.g., DME, Toluene) or add a co-solvent. |
| Multiple Byproducts / Difficult Purification | 1. Side reactions due to excessive heat or reaction time.2. Self-coupling of boronic acid (Suzuki).3. Reaction with amino groups on the pyrazine ring. | 1. Optimize reaction temperature and time.2. Use a slight excess of the bromo-compound relative to the boronic acid.3. Consider protecting the amino groups if they are found to be reactive under the chosen conditions, though they are generally poor nucleophiles in these reactions. |
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of novel heterocyclic compounds. The protocols outlined in this application note provide robust and reproducible methods for its derivatization via amide coupling and Suzuki cross-coupling. These reactions serve as foundational steps for building libraries of potential drug candidates, particularly those targeting the epithelial sodium channel. By understanding the rationale behind the chosen methodologies and adhering to careful experimental technique, researchers can effectively leverage this powerful building block in their drug discovery programs.
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PubChem. (n.d.). 3-Amino-6-bromopyrazine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Retrieved from [Link]
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Akopyan, G. A. (2007). Bromination of pyrazole-3(5)-carboxylic acid. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Pyrazine Scaffold
The pyrazine ring system is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its nitrogen atoms act as hydrogen bond acceptors, enhancing the binding affinity of molecules to their biological targets.[1] Within this important class of compounds, 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid serves as a critical and versatile building block for the synthesis of targeted therapeutics.[4]
This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its role in the development of potent inhibitors of the epithelial sodium channel (ENaC). We will delve into the mechanistic rationale, provide detailed synthetic and screening protocols, and present a framework for advancing drug discovery programs utilizing this key intermediate.
Part 1: Core Application - Development of Epithelial Sodium Channel (ENaC) Inhibitors
Mechanistic Rationale: Targeting ENaC in Airway Diseases
The epithelial sodium channel (ENaC) is a crucial regulator of sodium and fluid balance in various tissues, including the airways, colon, and kidneys.[5] In respiratory epithelia, ENaC plays a key role in absorbing sodium from the airway surface liquid (ASL). In diseases like cystic fibrosis (CF), the dysfunction of the cystic fibrosis transmembrane conductance regulator (CFTR) protein leads to ENaC hyperactivation.[6] This increased sodium absorption results in dehydration of the ASL, leading to thickened mucus, impaired mucociliary clearance, and chronic airway obstruction and infection.[6][7]
Therefore, inhibiting ENaC is a promising therapeutic strategy to rehydrate the airway surface, restore mucus clearance, and alleviate the pulmonary symptoms of CF.[6][7] Amiloride, a pyrazine-based diuretic, was an early ENaC inhibitor explored for this purpose, but its limited potency and short duration of action in the lungs highlighted the need for more advanced drug candidates.[2][7]
The Role of this compound: A Versatile Precursor
This compound is a key intermediate in the synthesis of a new generation of highly potent pyrazinoylguanidine ENaC inhibitors.[2][6] It is an analog of the more commonly cited 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid, which is a well-established precursor for potent ENaC blockers.[8][9]
The strategic use of the bromo- derivative over its chloro- counterpart is rooted in the principle of bioisosteric replacement . In medicinal chemistry, the substitution of one atom or group for another with similar physical or chemical properties can modulate the compound's biological activity, metabolic stability, and pharmacokinetic profile.[3] While chlorine and bromine are both halogens and share similarities, the subtle differences in their size, electronegativity, and lipophilicity can lead to improved drug properties. The exploration of bromo-substituted analogs allows for fine-tuning of the structure-activity relationship (SAR) to optimize potency and druglikability.
The core structure of this compound provides several key features for elaboration into potent ENaC inhibitors:
-
The Pyrazine Ring: Forms the core scaffold that interacts with the ENaC pore.
-
The Carboxylic Acid: Serves as a handle for amide coupling to a guanidine-containing side chain, which is crucial for potent ENaC inhibition.
-
The Diamino Groups: Contribute to the overall electronic properties and potential hydrogen bonding interactions within the binding site.
-
The Bromo Substituent: Influences the lipophilicity and electronic nature of the pyrazine ring, and can be a site for further chemical modification through cross-coupling reactions.[4]
The general synthetic strategy involves the coupling of the carboxylic acid group with a suitable guanidine-containing amine to generate the final pyrazinoylguanidine pharmacophore.
Caption: General synthetic workflow for ENaC inhibitors.
Part 2: Experimental Protocols
Protocol 1: Synthesis of a Representative Pyrazinoylguanidine ENaC Inhibitor
This protocol describes a representative synthesis of a pyrazinoylguanidine derivative from this compound. This is a general procedure that can be adapted for various amine side chains.
Step 1: Activation of the Carboxylic Acid
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add a suitable amide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).
-
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester intermediate.
Step 2: Amide Bond Formation
-
To the solution containing the activated carboxylic acid, add the desired amine-containing guanidine side chain (1.1 eq).
-
Continue to stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Upon completion of the reaction, dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure pyrazinoylguanidine ENaC inhibitor.
Step 4: Characterization
-
Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: High-Throughput Screening of ENaC Inhibitors using Automated Patch Clamp (APC)
Automated patch clamp systems provide a high-throughput method for functionally assessing the activity of ENaC inhibitors.[1][2][3][4]
Cell Preparation:
-
Use a stable cell line expressing human α, β, and γ subunits of ENaC (e.g., HEK293-hENaC).
-
Culture the cells to 70-90% confluency.
-
For APC measurements, detach the cells using a standard enzymatic procedure (e.g., trypsin-EDTA) to obtain a single-cell suspension.
-
To counteract the partial proteolytic activation of ENaC that can occur during enzymatic detachment, incubate the suspended cells in culture medium for a prolonged period (e.g., 1-2 hours) to allow for recovery.[2][4]
APC Measurement:
-
Use a high-throughput APC platform (e.g., SyncroPatch 384).[2]
-
Follow the manufacturer's instructions for cell loading and chip preparation.
-
Establish a stable whole-cell configuration.
-
Apply a voltage-clamp protocol to measure ENaC-mediated currents.
-
Establish a baseline current recording.
-
Apply a known ENaC activator (e.g., chymotrypsin) to potentiate the ENaC current, if necessary, to achieve a suitable screening window.[4]
-
Apply the test compounds at various concentrations to the cells and record the inhibition of the ENaC current.
-
Use a known ENaC inhibitor, such as amiloride, as a positive control.[4]
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Generate concentration-response curves and determine the IC₅₀ value for each active compound.
Caption: Workflow for high-throughput screening of ENaC inhibitors.
Protocol 3: Ussing Chamber Assay for Measuring Transepithelial Ion Transport
The Ussing chamber is a classic technique to measure ion transport across epithelial tissues or cell monolayers, providing a more physiologically relevant assessment of ENaC inhibition.[5][7][10][11][12]
Cell Culture:
-
Culture primary human bronchial epithelial (HBE) cells or a suitable epithelial cell line on permeable supports until a confluent and polarized monolayer is formed.
Ussing Chamber Setup:
-
Mount the permeable support containing the cell monolayer in an Ussing chamber system.
-
Fill both the apical and basolateral chambers with a pre-warmed and gassed physiological buffer (e.g., Ringer's solution).[10]
-
Maintain the temperature at 37°C and continuously gas the buffers with 95% O₂ / 5% CO₂.
-
Equilibrate the system to obtain a stable baseline measurement of the short-circuit current (Isc), which represents the net ion transport across the epithelium.[7]
Measurement of ENaC Activity:
-
Voltage-clamp the transepithelial potential to 0 mV. The resulting current is the Isc.
-
To specifically measure ENaC-mediated sodium transport, add a known ENaC inhibitor, such as amiloride (e.g., 10-100 µM), to the apical chamber. The resulting decrease in Isc represents the amiloride-sensitive current, which is a measure of ENaC activity.[7]
Compound Testing:
-
After establishing a stable baseline Isc, add the test compound to the apical chamber at the desired concentration.
-
Record the change in Isc over time to determine the inhibitory effect of the compound on ENaC.
-
At the end of the experiment, add amiloride to determine the maximal ENaC-mediated current and to normalize the inhibitory effect of the test compound.
Part 3: Data Presentation and Interpretation
Structure-Activity Relationship (SAR) Insights
The development of potent pyrazinoylguanidine ENaC inhibitors has revealed key SAR trends. While specific data for bromo-derivatives is less prevalent in the public domain, the extensive research on chloro-analogs provides a strong predictive framework.
| Compound Class | R Group on Guanidine | Halogen (X) | Potency (IC₅₀) | Reference |
| Pyrazinoylguanidine | Substituted Phenylbutyl | Cl | <10 nM | [6] |
| Pyrazinoylguanidine | Varied Alkyl/Aryl | Cl | Nanomolar range | [8] |
| Hypothetical Bromo-analog | Substituted Phenylbutyl | Br | Predicted to be in the nanomolar range | N/A |
The potency of these compounds is highly dependent on the nature of the substituent on the guanidine moiety. Lipophilic and extended side chains generally lead to increased potency. The substitution of chlorine with bromine is anticipated to maintain, and potentially enhance, potency due to favorable changes in physicochemical properties.
ENaC Signaling and Regulation
A comprehensive understanding of the ENaC signaling pathway is crucial for interpreting experimental results and for the rational design of novel modulators. ENaC activity is tightly regulated by a complex network of intracellular and extracellular signals.
Caption: Simplified ENaC regulatory and signaling pathway.[13][14][15][16][17]
Key regulatory mechanisms include:
-
Hormonal Regulation: Aldosterone, through its receptor, upregulates the serum and glucocorticoid-inducible kinase 1 (SGK1). SGK1, in turn, phosphorylates and inhibits the E3 ubiquitin ligase Nedd4-2. This prevents the ubiquitination of ENaC, reducing its internalization and degradation, thereby increasing channel density at the cell surface.[13][14]
-
Proteolytic Cleavage: Extracellular proteases, such as furin and trypsin, cleave the extracellular domains of the α and γ ENaC subunits. This cleavage removes inhibitory tracts and locks the channel in a high open-probability state, leading to increased sodium transport.[16]
-
Phosphoinositide Signaling: Phosphatidylinositol 4,5-bisphosphate (PIP₂) and phosphatidylinositol 3,4,5-trisphosphate (PIP₃) are membrane phospholipids that directly interact with ENaC to increase its open probability and stability at the plasma membrane.[14][15]
Conclusion
This compound is a high-value chemical intermediate for the discovery and development of novel therapeutics, particularly for diseases characterized by ENaC dysfunction. Its utility as a precursor for potent pyrazinoylguanidine ENaC inhibitors, coupled with the potential for favorable modulation of drug properties through the bromo-substituent, makes it a compound of significant interest for medicinal chemists and drug developers. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their drug discovery endeavors.
References
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MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
- Hirsh, A. J., et al. (2008). Design, synthesis, and structure-activity relationships of novel 2-substituted pyrazinoylguanidine epithelial sodium channel blockers: drugs for cystic fibrosis and chronic bronchitis. Journal of Medicinal Chemistry, 51(16), 4840-4856.
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
- Hirsh, A. J., et al. (2008). Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease. The Journal of Pharmacology and Experimental Therapeutics, 325(1), 77-88.
- Button, B., et al. (2018). The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis. Pharmaceuticals, 11(4), 106.
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ResearchGate. (n.d.). Mechanism of epithelial sodium channel (ENaC) regulation by the aldosterone/mineralocorticoid receptor (MR) system. Retrieved from [Link]
- Ma, H. P., & Eaton, D. C. (2013). Physiologic regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides. Current molecular pharmacology, 6(1), 29–40.
- Pochynyuk, O., et al. (2008). Regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides. Pflugers Archiv : European journal of physiology, 455(4), 543–551.
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MDPI. (2023). Proteolytic Activation of the Epithelial Sodium Channel (ENaC): Its Mechanisms and Implications. Retrieved from [Link]
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Sophion Bioscience. (n.d.). Automated Patch Clamp in Cystic Fibrosis Drug Discovery. Retrieved from [Link]
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MDPI. (2021). The Epithelial Sodium Channel—An Underestimated Drug Target. Retrieved from [Link]
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BMJ Open Respiratory Research. (2021). Downregulation of epithelial sodium channel (ENaC) activity in human airway epithelia after low temperature incubation. Retrieved from [Link]
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ChEMBL. (n.d.). Design, synthesis, and structure-activity relationships of novel 2-substituted pyrazinoylguanidine epithelial sodium channel blockers: drug.... Retrieved from [Link]
- Myerburg, M. M., et al. (2010). Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking. American journal of respiratory cell and molecular biology, 43(6), 720–728.
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Physiologic Instruments. (n.d.). Ussing Chamber Protocol. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3, 5-diamino-6-chloro-pyrazine carboxylic acid esters.
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- Google Patents. (n.d.). 3,5-diamino-6-chloro-n-(n-(4-phenylbutyl)carbamimidoyl) pyrazine-2.
- Gustafsson, J. K., et al. (2020). New generation ENaC inhibitors detach cystic fibrosis airway mucus bundles via Sodium/Hydrogen Exchanger inhibition. EBioMedicine, 58, 102878.
- Google Patents. (n.d.). Pyrazine derivatives as enac blockers.
- G. S. S. S. N. Kumar, et al. (2020). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific reports, 10(1), 1836.
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MDPI. (2018). Synthesis of the Guanidine Derivative: N-{1][3][4]triazol-3(5H)-ylidene)aminomethylene}benzamide. Retrieved from [Link]
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MDPI. (2023). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Retrieved from [Link]
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The Strategic Application of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic Acid in the Advancement of Medicinal Chemistry
In the landscape of modern drug discovery, the pyrazine scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of clinically significant therapeutic agents.[1][2] Its inherent physicochemical properties and synthetic tractability have made it a cornerstone in the development of novel drugs spanning a wide array of disease targets, including cancer, infectious diseases, and cardiovascular disorders.[3][4] Within this important class of heterocycles, 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid (CAS No. 1303968-25-3) has emerged as a particularly valuable and versatile building block.
This technical guide serves to provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in medicinal chemistry. We will delve into its pivotal role as a key intermediate, particularly in the synthesis of potent epithelial sodium channel (ENaC) inhibitors, and provide detailed protocols for its synthesis and subsequent elaboration.
The Rationale for a Brominated Pyrazine Carboxylic Acid in Drug Design
The chemical architecture of this compound is not arbitrary; each functional group is strategically positioned to impart desirable properties and synthetic versatility.
-
The Pyrazine Core: The diamino-substituted pyrazine ring is a bioisostere of purine and pteridine systems, allowing it to interact with a variety of biological targets. The nitrogen atoms can act as hydrogen bond acceptors, while the overall aromatic system can participate in π-stacking interactions.
-
The Carboxylic Acid: This functional group is a key pharmacophoric element.[5][6] At physiological pH, it is typically deprotonated to a carboxylate anion, which can form strong ionic interactions and hydrogen bonds with positively charged residues (e.g., arginine, lysine) in a protein's active site.[5] This is a critical interaction for many enzyme inhibitors and receptor modulators.
-
The Amino Groups: The two amino groups at the 3 and 5 positions are potent hydrogen bond donors. They significantly influence the electronic properties of the pyrazine ring and can be crucial for anchoring the molecule within a binding pocket.
-
The Bromo Substituent: The bromine atom at the 6-position serves multiple purposes. It acts as a synthetic handle, enabling further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[7] Additionally, its size and lipophilicity can be fine-tuned to optimize potency and pharmacokinetic properties. The bromo group is often used as an alternative to a chloro substituent for exploring structure-activity relationships (SAR).[8]
Core Application: A Key Intermediate in the Synthesis of Epithelial Sodium Channel (ENaC) Inhibitors
A primary and well-documented application of this compound is in the synthesis of potent inhibitors of the epithelial sodium channel (ENaC).[8] ENaC is a membrane-bound ion channel that plays a crucial role in regulating sodium balance in various tissues, including the airways, kidneys, and colon. In respiratory diseases such as cystic fibrosis and chronic obstructive pulmonary disease (COPD), the over-activity of ENaC in the airway epithelium leads to dehydration of the airway surface liquid, impaired mucociliary clearance, and chronic airway obstruction. Therefore, blocking ENaC is a promising therapeutic strategy for these conditions.
The general synthetic approach involves the coupling of this compound with a suitable amine, often a guanidine-containing moiety, to form a potent ENaC blocker. The pyrazine portion of the molecule typically binds deep within the ENaC pore, while the guanidinium group interacts with the extracellular domain of the channel.
Below is a generalized workflow for the synthesis of an ENaC inhibitor using this compound as a starting material.
Caption: Synthetic workflow for ENaC inhibitors.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and the nature of the substrates.
Protocol 1: Synthesis of this compound
This protocol outlines a general strategy for the synthesis of the title compound.[8]
Materials:
-
A suitable pyrazine precursor (e.g., a diaminopyrazine derivative)
-
Brominating agent (e.g., N-Bromosuccinimide)
-
Carboxylating agent (e.g., carbon dioxide source)
-
Appropriate solvents (e.g., DMF, THF)
-
Reagents for amination if the precursor is not already aminated
-
Standard laboratory glassware and safety equipment
Procedure:
-
Bromination: Dissolve the pyrazine precursor in a suitable solvent. Add the brominating agent portion-wise at a controlled temperature. Monitor the reaction by TLC or LC-MS until completion.
-
Work-up and Isolation: Quench the reaction and perform an aqueous work-up. Extract the product with an appropriate organic solvent. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
-
Carboxylation: Introduce the carboxylic acid functionality at the 2-position. This can be achieved through various methods, such as lithiation followed by quenching with carbon dioxide.
-
Final Purification: Purify the final product, this compound, to the desired purity by recrystallization or other suitable techniques. Characterize the product by NMR, MS, and HPLC.
Protocol 2: Synthesis of a Representative ENaC Inhibitor
This protocol describes the amide coupling of this compound with an exemplary amine.
Materials:
-
This compound
-
Amine coupling partner (e.g., (4-amino-1-carbamimidoylpiperidin-1-yl)acetic acid)
-
Coupling agents (e.g., HATU, HOBt)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: To a solution of this compound in anhydrous DMF, add the coupling agents (HATU and HOBt) and the base (DIPEA). Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add the amine coupling partner to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or preparative HPLC to yield the final ENaC inhibitor.
-
Characterization: Confirm the structure and purity of the final compound using NMR, MS, and HPLC.
Structure-Activity Relationship (SAR) Insights
The use of this compound and its analogs has been instrumental in elucidating the SAR of ENaC inhibitors. A summary of key findings is presented in the table below.
| Position of Modification | Moiety | Impact on ENaC Inhibitory Activity |
| Pyrazine C6 | -Br | Often provides potent inhibition. Allows for further modification via cross-coupling. |
| Pyrazine C6 | -Cl | A common and potent substituent. |
| Pyrazine C6 | -H | Generally results in a significant loss of potency. |
| Carboxylic Acid | Ester or Amide | Typically abolishes or greatly reduces activity, highlighting the importance of the carboxylate. |
| Amine Partner | Guanidine | A key feature for potent ENaC blockade. |
Broader Applications and Future Directions
While its role in the development of ENaC inhibitors is well-established, the utility of this compound is not limited to this target. Given the diverse biological activities of pyrazine derivatives, this compound is a valuable starting point for the synthesis of libraries of novel compounds for screening against various targets.[9][10] Its potential applications extend to the development of:
-
Anticancer Agents: The pyrazine core is found in several anticancer drugs.[1]
-
Antimicrobial Agents: Pyrazine derivatives have shown promise as antibacterial and antifungal agents.[7][11]
-
Kinase Inhibitors: The structural features of this compound make it an attractive scaffold for the design of kinase inhibitors.[1]
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Application Notes and Protocols for the Quantification of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid
Abstract
This document provides a comprehensive guide to the analytical quantification of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid, a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly epithelial sodium channel (ENaC) blockers.[1] We present detailed protocols for three distinct, yet complementary, analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and assay, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis and trace impurity detection, and UV-Vis Spectrophotometry for rapid, direct concentration measurements. The causality behind experimental choices, method validation strategies aligned with ICH Q2(R1) guidelines, and practical, field-proven insights are detailed to support researchers, scientists, and drug development professionals in achieving accurate and reliable quantification.
Introduction and Compound Overview
This compound is a heterocyclic aromatic compound whose structural motif is a cornerstone in modern medicinal chemistry. Its primary significance lies in its role as a key building block for synthesizing potent therapeutics for respiratory diseases like cystic fibrosis.[1] The accurate determination of its concentration and purity is paramount throughout the drug development lifecycle—from monitoring synthesis and ensuring the quality of the active pharmaceutical ingredient (API) to conducting pharmacokinetic studies.
The molecule's structure, featuring two primary amine groups, a carboxylic acid, and a bromine-substituted pyrazine ring, imparts a distinct polarity and chromophoric properties. These characteristics directly inform the selection and optimization of analytical methodologies. This guide provides a multi-tiered approach to its quantification, ensuring that analysts can select the most appropriate method based on their specific requirements for sensitivity, selectivity, and sample matrix complexity.
Compound Properties:
| Property | Value |
| IUPAC Name | 3,5-diamino-6-bromopyrazine-2-carboxylic acid |
| CAS Number | 1303968-25-3 |
| Molecular Formula | C₅H₅BrN₄O₂ |
| Molecular Weight | 249.03 g/mol |
| Appearance | Solid (Varies by purity) |
| Storage | 2-8°C, in a dark place, under an inert atmosphere.[1] |
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Application Focus: Assay, purity determination, and routine quality control of drug substances and formulated products.
Scientific Principle and Rationale
Reversed-phase HPLC is the workhorse method for pharmaceutical analysis. Its suitability stems from the ability to effectively separate polar to moderately nonpolar compounds. For this compound, a C18 stationary phase provides a nonpolar environment for retention. The mobile phase typically consists of an aqueous component and an organic modifier (e.g., acetonitrile).
Causality of Method Choices:
-
Acidified Mobile Phase: The inclusion of an acid (e.g., formic or phosphoric acid) is critical. It suppresses the ionization of the carboxylic acid moiety (pKa ~2-4), ensuring the analyte is in a single, neutral form. This prevents peak tailing and results in a sharp, symmetrical peak, which is essential for accurate integration and quantification.
-
UV Detection: The conjugated pyrazine ring system contains a strong chromophore, allowing for sensitive detection using a UV detector. A Diode Array Detector (DAD) is recommended to confirm peak purity and identify the optimal detection wavelength (λmax).
Detailed Experimental Protocol
Instrumentation:
-
HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Industry-standard for robust separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for peak shape control. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient | 0-15 min: 5% to 60% B; 15-17 min: 60% to 95% B; 17-19 min: Hold at 95% B; 19-20 min: 95% to 5% B; 20-25 min: Hold at 5% B | Gradient elution ensures separation from polar and non-polar impurities and efficient column cleaning. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Ensures reproducible retention times and reduces viscosity. |
| Detection (DAD) | 254 nm, with spectral scan from 200-400 nm | 254 nm is a common wavelength for aromatic compounds; scanning confirms λmax and peak identity. |
| Injection Volume | 10 µL |
Sample Preparation:
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Serially dilute the stock solution to prepare a minimum of five calibration standards covering the expected sample concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample (e.g., API powder) and dissolve in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Strategy (ICH Q2(R1) Framework)[2][3]
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2]
Validation Parameters Summary:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | Peak purity index > 0.999; baseline separation from impurities. |
| Linearity & Range | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.999 over 80-120% of test concentration.[3] |
| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery for spiked samples. |
| Precision | Agreement between repeated measurements. | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| LOQ/LOD | Lowest concentration quantifiable/detectable. | S/N ratio of 10 for LOQ and 3 for LOD. |
Workflow for HPLC-UV Quantification
Caption: Workflow for HPLC-UV analysis of the analyte.
High-Sensitivity Method: LC-MS/MS
Application Focus: Quantification in complex biological matrices (e.g., plasma, urine) for pharmacokinetic (PK) studies; trace-level impurity analysis.
Scientific Principle and Rationale
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis.[4][5] It combines the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry.[4]
Causality of Method Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules. In positive mode (ESI+), the two amine groups on the pyrazine ring are readily protonated to form the precursor ion [M+H]⁺.
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity. The first quadrupole (Q1) isolates the [M+H]⁺ ion, which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) monitors for a specific, stable fragment ion. This parent→daughter transition is unique to the analyte, effectively filtering out background noise from complex matrices like plasma.[6]
Detailed Experimental Protocol
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
LC-MS/MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 50 x 2.1 mm, 1.8 µm | UHPLC format for faster analysis and better resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard for ESI+ to promote protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Ensures consistent pH across the gradient. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive | Protonates the basic amine groups for sensitive detection. |
| MRM Transition | To be determined empirically (e.g., m/z 249.0 → 205.0) | The precursor ion is [M+H]⁺. The product ion corresponds to a stable fragment (e.g., loss of CO₂). |
| Key MS Params | Collision Energy, Declustering Potential | Must be optimized via infusion to maximize signal intensity. |
Sample Preparation (Plasma): This protocol uses protein precipitation, a fast and effective method for removing the bulk of matrix interferences.[7]
-
Spike: To 50 µL of plasma sample/standard/QC, add 10 µL of internal standard working solution.
-
Precipitate: Add 200 µL of cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Inject: Transfer the supernatant to an autosampler vial for injection.
Bioanalytical Workflow using LC-MS/MS
Sources
Application Notes and Protocols for Cell-Based Assays with 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid
Introduction: A Versatile Pyrazine Scaffold for Drug Discovery
3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. Its pyrazine core is a "privileged structure," found in numerous clinically relevant molecules known for a wide array of biological activities, including anticancer, antimicrobial, and antiviral effects.[1] This particular derivative, featuring amino, bromo, and carboxylic acid functional groups, serves as a versatile building block for the synthesis of more complex molecules.[1]
Notably, this compound is a close analog to key intermediates used in the synthesis of potent epithelial sodium channel (ENaC) blockers.[1] ENaC is a critical ion channel involved in maintaining sodium balance across epithelial tissues in the kidneys, lungs, and colon.[2][3] Its dysregulation is implicated in diseases such as cystic fibrosis (CF) and hypertension, making it a prime therapeutic target.[2][4] In CF, for instance, hyperactive ENaC leads to dehydration of the airway surface liquid, impairing mucociliary clearance.[4][5]
Given its role as a precursor to ENaC inhibitors and the established bioactivity of the pyrazine scaffold, this compound is of high interest for screening and development in several therapeutic areas. These application notes provide detailed protocols for evaluating the biological activity of this compound and its derivatives in relevant cell-based assay systems. The protocols are designed to be self-validating and are grounded in established methodologies.
Part 1: Evaluation of ENaC Inhibitory Activity
The primary application for derivatives of this compound is the inhibition of the epithelial sodium channel (ENaC). The following protocols are designed to assess the potency and efficacy of synthesized compounds on ENaC activity in vitro.
High-Throughput Screening using Automated Patch-Clamp Electrophysiology
Automated patch-clamp (APC) technology allows for the direct measurement of ion channel currents in a high-throughput format, making it ideal for screening compound libraries.[1]
Principle: This assay directly measures the flow of sodium ions through ENaC channels expressed in a stable cell line. Inhibition of ENaC by a test compound will result in a measurable decrease in the amiloride-sensitive inward current.
Workflow Diagram:
Caption: Workflow for ENaC inhibitor screening using APC.
Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing human α, β, and γ ENaC subunits (ENaC-HEK293) in DMEM/F-12 medium supplemented with 10% FBS, selection antibiotics (e.g., G418, puromycin), and 50 µM amiloride to prevent sodium overload.[1]
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Preparation for APC:
-
On the day of the experiment, wash cells with PBS and detach using a non-enzymatic cell dissociation solution (e.g., sodium citrate-based) to preserve the integrity of extracellular channel domains.[1]
-
Resuspend the cells in an appropriate extracellular solution (see table below) to a final concentration of 1-2 x 10⁶ cells/mL.
-
-
Automated Patch-Clamp Procedure:
-
Use a high-throughput APC system (e.g., Nanion SyncroPatch 384i).
-
Prime the system with the appropriate intracellular and extracellular solutions.
-
Step 1: Baseline Recording: Perfuse the cells with an extracellular solution containing 140 mM Na⁺ and record the stable baseline inward current at a holding potential of -60 mV.[1]
-
Step 2: Compound Application: Apply the test compound (derived from this compound) at various concentrations (e.g., 0.01 to 100 µM) and record the current until a steady-state inhibition is reached.
-
Step 3: Positive Control: Apply a saturating concentration of amiloride (e.g., 10 µM) to determine the maximum ENaC-mediated current block.
-
-
Data Analysis:
-
Calculate the percentage of ENaC inhibition for each compound concentration relative to the amiloride-sensitive current.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Solutions and Reagents:
| Reagent | Intracellular Solution (mM) | Extracellular Solution (mM) |
| KCl | 120 | 5 |
| NaCl | 10 | 140 |
| MgCl₂ | 2 | 1 |
| CaCl₂ | - | 1 |
| HEPES | 10 | 10 |
| EGTA | 10 | - |
| ATP-Mg | 4 | - |
| pH | 7.2 (with KOH) | 7.4 (with NaOH) |
Ussing Chamber Assay for Polarized Epithelia
For a more physiologically relevant context, the Ussing chamber assay measures ion transport across polarized epithelial monolayers.
Principle: This technique measures the short-circuit current (Isc), which is the current required to nullify the potential difference across an epithelial monolayer. The amiloride-sensitive portion of the Isc is a direct measure of ENaC-mediated sodium transport.
Protocol:
-
Cell Culture on Permeable Supports:
-
Seed human bronchial epithelial cells (e.g., NCI-H441) or mouse renal collecting duct cells (M1) onto permeable Transwell® filter supports.[5]
-
Culture the cells for 7-10 days to allow for differentiation and the formation of a tight monolayer. For some cell lines, culture at an air-liquid interface and use dexamethasone to upregulate ENaC expression.[5]
-
-
Ussing Chamber Setup:
-
Mount the Transwell® filter containing the cell monolayer into an Ussing chamber system.
-
Bathe both the apical and basolateral sides with warmed (37°C) and aerated physiological buffer.
-
-
Measurement of Amiloride-Sensitive Current:
-
Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
-
Once a stable baseline Isc is achieved, add the test compound to the apical chamber and record the change in Isc.
-
After the compound effect has stabilized, add amiloride (10 µM) to the apical side to inhibit all ENaC activity. The resulting decrease in Isc represents the total ENaC-mediated current.
-
-
Data Analysis:
-
Calculate the inhibitory effect of the test compound as a percentage of the total amiloride-sensitive Isc.
-
Perform dose-response experiments to determine the IC₅₀ of the compound.
-
Part 2: Assessment of Cytotoxicity
It is crucial to determine if the observed biological activity of a compound is due to its specific intended effect or a general cytotoxic response. The MTT assay is a standard colorimetric method for assessing cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Caption: General workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., the same cell line used for the primary activity assay, or a standard cancer cell line like MCF-7 or A549) into a 96-well plate at a density of 5,000-10,000 cells per well.[7]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubate for a period relevant to the primary assay (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percent viability against compound concentration to determine the 50% cytotoxic concentration (CC₅₀).
-
Part 3: Evaluation of Anti-Inflammatory Activity
Pyrazine derivatives have been reported to possess anti-inflammatory properties.[8] A common in vitro model for assessing anti-inflammatory potential is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Principle: LPS, a component of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). An effective anti-inflammatory compound will inhibit the production of these mediators.
Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM with 10% FBS.
-
Seed the cells into a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (untreated, LPS only, compound only).
-
-
Measurement of Nitric Oxide (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Measurement of Cytokines (ELISA):
-
Use the collected cell culture supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the test compound compared to the LPS-only control.
-
Determine the IC₅₀ for the inhibition of each inflammatory mediator.
-
Data Summary Table:
| Compound | ENaC Inhibition (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | NO Inhibition (IC₅₀, µM) | Selectivity Index (CC₅₀/IC₅₀) |
| Derivative 1 | Value | Value | Value | Value |
| Derivative 2 | Value | Value | Value | Value |
| Amiloride | Reference Value | Reference Value | N/A | Value |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound and its synthetic derivatives. By systematically evaluating compounds for ENaC inhibition, cytotoxicity, and anti-inflammatory effects, researchers can identify promising lead candidates for further development. Positive hits, particularly those with a high selectivity index (a high CC₅₀ relative to the IC₅₀ for the target), should be advanced to more complex models, such as primary human bronchial epithelial cell cultures, to assess effects on airway surface liquid height and mucociliary clearance, and eventually to in vivo models of disease.
References
-
The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC - NIH. (2025, May 8). Retrieved January 19, 2026, from [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed. (2019, December 1). Retrieved January 19, 2026, from [Link]
-
Downregulation of ENaC activity and expression by TNF-α in alveolar epithelial cells. (n.d.). Retrieved January 19, 2026, from [Link]
-
ENaC ELISA Kits - Biocompare. (n.d.). Retrieved January 19, 2026, from [Link]
-
Epithelial sodium channel (ENaC) - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 19, 2026, from [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Preclinical evaluation of the epithelial sodium channel inhibitor BI 1265162 for treatment of cystic fibrosis - ERS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
-
Epithelial sodium channel - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC - NIH. (2019, December 1). Retrieved January 19, 2026, from [Link]
-
New generation ENaC inhibitors detach cystic fibrosis airway mucus bundles via Sodium/Hydrogen Exchanger inhibition - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Enhancement of alveolar epithelial sodium channel activity with decreased cystic fibrosis transmembrane conductance regulator expression in mouse lung - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Regulation of the epithelial sodium channel by membrane trafficking - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 19, 2026, from [Link]
-
Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - FAU CRIS. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial sodium channel (ENaC) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Epithelial sodium channel - Wikipedia [en.wikipedia.org]
- 4. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid: Application Notes and Protocols for ENaC Research
Introduction: Unveiling a Potential Modulator of Epithelial Sodium Channels
3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid is a synthetic organic compound that has garnered interest within the drug discovery and development landscape. Structurally, it is a close analog of 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid, a well-documented intermediate in the synthesis of potent inhibitors of the epithelial sodium channel (ENaC).[1] ENaC is a key regulator of sodium and fluid balance across epithelial tissues, making it a critical therapeutic target for a range of conditions, most notably cystic fibrosis and certain forms of hypertension.[2] The structural similarities between the bromo- and chloro-analogs strongly suggest that this compound may serve as a valuable tool compound or a synthetic precursor for novel ENaC modulators.
This guide provides a comprehensive overview of in vitro methodologies for the characterization of this compound and its derivatives. The protocols detailed herein are designed to empower researchers to rigorously assess the compound's activity and mechanism of action at the cellular and molecular level, with a primary focus on its potential interaction with ENaC.
Scientific Foundation: The Rationale for Targeting ENaC
The epithelial sodium channel is a heterotrimeric protein complex, typically composed of α, β, and γ subunits, located on the apical membrane of epithelial cells in various tissues, including the kidneys, lungs, and colon. ENaC facilitates the reabsorption of sodium ions from the luminal fluid, a process that is vital for maintaining electrolyte homeostasis and blood pressure. In the airways, ENaC activity is a primary determinant of airway surface liquid (ASL) height. Hyperactivation of ENaC, as seen in cystic fibrosis, leads to excessive sodium and water absorption, resulting in dehydrated mucus, impaired mucociliary clearance, and a predisposition to chronic bacterial infections.[2] Consequently, the inhibition of ENaC is a promising therapeutic strategy to restore airway hydration and improve lung function in cystic fibrosis patients.
The following protocols are designed to elucidate the potential of this compound to modulate ENaC function, providing a systematic approach to its in vitro pharmacological profiling.
Experimental Workflow for ENaC Inhibitor Characterization
The in vitro evaluation of a potential ENaC inhibitor typically follows a tiered approach, progressing from initial screening assays to more complex functional assessments. This workflow ensures a comprehensive understanding of the compound's potency, selectivity, and mechanism of action.
Caption: A typical in vitro workflow for the characterization of ENaC inhibitors.
Protocols for In Vitro Evaluation
Ussing Chamber Electrophysiology for Measuring Transepithelial Ion Transport
The Ussing chamber technique is a cornerstone for studying ion transport across epithelial monolayers. It allows for the direct measurement of short-circuit current (Isc), which is a quantitative measure of net ion movement across the epithelium. For ENaC-expressing epithelia, the amiloride-sensitive Isc is a direct reflection of ENaC activity.
Principle: A polarized epithelial cell monolayer, cultured on a permeable support, is mounted between two chambers containing physiological buffer. The potential difference across the monolayer is clamped to zero, and the current required to maintain this clamp (the Isc) is measured. The addition of ENaC inhibitors will result in a decrease in the Isc.
Recommended Cell Lines:
-
MDCK (Madin-Darby Canine Kidney) cells: A well-characterized renal epithelial cell line that can be transfected to express high levels of ENaC.
-
Primary Human Bronchial Epithelial (HBE) cells: Cultured at an air-liquid interface, these cells form a differentiated, polarized epithelium that closely mimics the in vivo airway environment.[3]
Step-by-Step Protocol:
-
Cell Culture: Culture MDCK or primary HBE cells on permeable supports (e.g., Transwell®) until a confluent and polarized monolayer is formed, as indicated by a high transepithelial electrical resistance (TEER).
-
Ussing Chamber Setup: Mount the permeable support in a Ussing chamber system with a physiological buffer solution (e.g., Krebs-Ringer bicarbonate) in both the apical and basolateral chambers. Maintain the temperature at 37°C and continuously bubble with 95% O2/5% CO2.
-
Equilibration: Allow the system to equilibrate for 20-30 minutes until a stable baseline Isc is achieved.
-
Compound Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the apical buffer. Add the compound to the apical chamber.
-
Data Recording: Record the change in Isc over time. A decrease in Isc indicates inhibition of ion transport.
-
Amiloride Control: At the end of the experiment, add a saturating concentration of amiloride (a known ENaC blocker, typically 10 µM) to the apical chamber to determine the maximal ENaC-mediated current.
-
Data Analysis: Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of the test compound. Plot the concentration-response curve and determine the IC50 value.
| Parameter | Typical Value |
| Cell Type | Primary HBE cells |
| TEER | > 300 Ω·cm² |
| Baseline Isc | 10-50 µA/cm² |
| Amiloride (control) | 10 µM |
| Test Compound | Concentration range (e.g., 1 nM - 100 µM) |
Causality Behind Experimental Choices: Using primary HBE cells provides a more physiologically relevant model of the human airway than immortalized cell lines. The air-liquid interface culture promotes differentiation into a pseudostratified epithelium with cilia and mucus production, crucial for functional assays. Measuring the amiloride-sensitive current ensures that the observed inhibition is specific to ENaC.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
The Xenopus oocyte expression system is a powerful tool for characterizing the biophysical and pharmacological properties of ion channels in a well-controlled environment.
Principle: Oocytes are injected with cRNA encoding the subunits of ENaC (α, β, and γ). After a period of protein expression, the oocyte is impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current to clamp the membrane potential at a desired voltage. The current flowing through the expressed ENaC channels can then be measured in response to changes in voltage and the application of inhibitors.
Step-by-Step Protocol:
-
cRNA Preparation: Linearize plasmids containing the cDNA for human α, β, and γ ENaC subunits and synthesize cRNA using an in vitro transcription kit.
-
Oocyte Preparation and Injection: Harvest and defolliculate oocytes from a female Xenopus laevis. Inject each oocyte with a mixture of the α, β, and γ ENaC cRNAs.
-
Incubation: Incubate the injected oocytes for 2-5 days to allow for channel expression.
-
TEVC Recording: Place an oocyte in the recording chamber perfused with a standard frog Ringer's solution. Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV.
-
Compound Application: Perfuse the chamber with solutions containing increasing concentrations of this compound.
-
Data Acquisition: Record the inward sodium current at the holding potential.
-
Data Analysis: Determine the concentration-dependent inhibition of the ENaC-mediated current and calculate the IC50 value.
Causality Behind Experimental Choices: The TEVC technique allows for precise control of the membrane potential and the ionic environment, facilitating detailed biophysical characterization of channel block (e.g., voltage-dependence). Co-expression of all three ENaC subunits is necessary to form a functional channel that recapitulates the properties of native ENaC.
Patch Clamp Electrophysiology
Patch clamp offers the highest resolution for studying ion channel function, allowing for the recording of currents from a small patch of membrane (single-channel recording) or the entire cell (whole-cell recording).
Whole-Cell Configuration:
Principle: A glass micropipette with a tip diameter of ~1 µm is brought into contact with the cell membrane. A tight seal (giga-seal) is formed, and the membrane patch is then ruptured, providing electrical access to the entire cell. The membrane potential is clamped, and the total current flowing through all ion channels in the cell membrane is recorded.
Recommended Cell Lines:
-
HEK-293 cells: Stably transfected to express human ENaC subunits.
Step-by-Step Protocol:
-
Cell Preparation: Plate HEK-293 cells expressing ENaC on glass coverslips.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill with an appropriate intracellular solution.
-
Recording: Place a coverslip in the recording chamber and perfuse with an extracellular solution. Approach a cell with the patch pipette and form a giga-seal.
-
Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
Voltage Clamp and Data Acquisition: Clamp the cell at a holding potential of -60 mV and record the baseline whole-cell current.
-
Compound Application: Perfuse the chamber with solutions containing this compound.
-
Data Analysis: Measure the reduction in the whole-cell current and determine the IC50.
Single-Channel Configuration:
Principle: After forming a giga-seal in the cell-attached or excised-patch configuration, the current flowing through individual ENaC channels can be resolved as discrete steps. This allows for the analysis of channel open probability (Po) and single-channel conductance.
Causality Behind Experimental Choices: Whole-cell patch clamp provides information on the macroscopic current and is suitable for determining inhibitor potency. Single-channel recording provides mechanistic insights into how the inhibitor affects channel gating (e.g., by reducing the open probability or by inducing a flickery block).
Airway Surface Liquid (ASL) Height Measurement
This functional assay directly assesses the ability of an ENaC inhibitor to restore airway hydration, a key therapeutic goal in cystic fibrosis.
Principle: Primary HBE cells cultured at an air-liquid interface are treated with the test compound. The height of the ASL is measured over time using confocal microscopy. An effective ENaC inhibitor will prevent the collapse of the ASL by inhibiting sodium and water absorption.
Step-by-Step Protocol:
-
Cell Culture: Culture primary HBE cells on permeable supports at an air-liquid interface until fully differentiated.
-
ASL Labeling: Gently wash the apical surface to remove accumulated mucus. Add a small volume of a solution containing a fluorescent, volume-marking dye (e.g., Texas Red-dextran) to the apical surface.
-
Compound Treatment: Add this compound to the apical fluid.
-
Confocal Microscopy: Acquire x-z confocal images of the cell monolayer at various time points.
-
Image Analysis: Use image analysis software to measure the height of the fluorescently labeled ASL from the apical cell surface to the air-liquid interface.
-
Data Analysis: Compare the ASL height in treated versus untreated cultures over time.
Causality Behind Experimental Choices: Direct measurement of ASL height provides a physiologically relevant readout of ENaC function in a model that mimics the airway epithelium. The use of a high-molecular-weight dextran ensures that the fluorescent marker remains in the ASL and is not taken up by the cells.
Mucus Transport Velocity Assay
This assay evaluates the functional consequence of increased ASL height on mucociliary clearance.
Principle: Fluorescent microspheres are added to the apical surface of differentiated HBE cultures. The movement of these microspheres, which are trapped in the mucus layer, is tracked over time using time-lapse microscopy. An increase in mucus transport velocity is indicative of improved mucociliary clearance.[4][5]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture and treat primary HBE cells with the test compound as described for the ASL height measurement.
-
Microsphere Addition: Add fluorescent microspheres (e.g., 1 µm diameter) to the apical surface.
-
Time-Lapse Microscopy: Acquire a time-lapse series of images of the microspheres moving across the cell surface.
-
Particle Tracking: Use particle tracking software to determine the velocity of individual microspheres.[4]
-
Data Analysis: Calculate the average mucus transport velocity for treated and untreated cultures.
Causality Behind Experimental Choices: This assay provides a direct measure of mucociliary clearance, a key physiological process that is impaired in cystic fibrosis. The use of fluorescent microspheres allows for automated and quantitative tracking of mucus movement.
Data Presentation
| Assay | Parameter Measured | Expected Outcome for ENaC Inhibitor |
| Ussing Chamber | Amiloride-sensitive Isc | Decrease |
| TEVC | ENaC-mediated current | Decrease |
| Whole-Cell Patch Clamp | Whole-cell ENaC current | Decrease |
| Single-Channel Patch Clamp | Open probability (Po), Mean open time | Decrease |
| ASL Height | ASL height over time | Increase/Maintenance |
| Mucus Transport Velocity | Microsphere velocity | Increase |
Signaling and Mechanistic Diagrams
Caption: Mechanism of ENaC inhibition and its functional consequences in the airway.
Conclusion
The protocols outlined in this guide provide a robust framework for the in vitro characterization of this compound as a potential modulator of the epithelial sodium channel. By systematically employing these electrophysiological and functional assays, researchers can gain a comprehensive understanding of the compound's potency, mechanism of action, and therapeutic potential for ENaC-related diseases. The causal explanations behind the experimental choices are intended to provide a deeper understanding of the methodologies and to facilitate their successful implementation in the laboratory.
References
-
Boboltz, E., et al. (2023). Methods for Discerning the Impact of Mucus on Host Defenses Against Viral Infection. Current Protocols, 3(9), e888. [Link]
-
Button, B., et al. (2007). Continuous mucociliary transport by primary human airway epithelial cells in vitro. American Journal of Physiology-Lung Cellular and Molecular Physiology, 293(3), L706-L715. [Link]
-
Caci, E., et al. (2009). Epithelial Sodium Channel Inhibition in Primary Human Bronchial Epithelia by Transfected siRNA. American Journal of Respiratory Cell and Molecular Biology, 40(2), 211-216. [Link]
-
Chopra, S. K., et al. (1977). Measurement of Mucociliary Transport Velocity in the Intact Mucosa. Chest, 71(2), 155-158. [Link]
-
Iverson, E., et al. (2022). Protocol for characterizing airway epithelial ciliary beating and mucociliary transport using image processing and particle imaging velocimetry. STAR Protocols, 3(2), 101340. [Link]
-
Jayaraman, S., et al. (2004). Measurements of airway surface liquid height and mucus transport by fluorescence microscopy, and of ion composition by X-ray microanalysis. Journal of Cystic Fibrosis, 3(Suppl 2), 35-40. [Link]
-
Myerburg, M. M., et al. (2010). Measurement of the Airway Surface Liquid Volume with Simple Light Refraction Microscopy. American Journal of Respiratory Cell and Molecular Biology, 42(5), 551-557. [Link]
-
Rowe, S. M., et al. (2021). The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis. Cells, 10(6), 1379. [Link]
-
Tarran, R., et al. (2015). Linking increased airway hydration, ciliary beating, and mucociliary clearance through ENaC inhibition. Journal of Clinical Investigation, 125(5), 2018-2022. [Link]
-
Tarran, R., et al. (2005). Automated acquisition and analysis of airway surface liquid height by confocal microscopy. American Journal of Physiology-Lung Cellular and Molecular Physiology, 288(4), L649-L656. [Link]
-
Tarran, R., et al. (2010). Airway surface liquid depth imaged by surface laser reflectance microscopy. Journal of General Physiology, 136(3), 353-362. [Link]
-
Tond-Riebel, J., et al. (2024). Reflection confocal microscopy for quantitative assessment of airway surface liquid dysregulation and pharmacological rescue in. bioRxiv. [Link]
-
Vertex Pharmaceuticals. (2022). Inhibition of the epithelial sodium channel (ENaC) leading to airways hydration and restored mucociliary clearance. ResearchGate. [Link]
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- 1. benchchem.com [benchchem.com]
- 2. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linking increased airway hydration, ciliary beating, and mucociliary clearance through ENaC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Discerning the Impact of Mucus on Host Defenses Against Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous mucociliary transport by primary human airway epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Compounds from 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid
Introduction: The Strategic Value of a Privileged Pyrazine Scaffold
The pyrazine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically significant molecules with diverse pharmacological activities, including anticancer, antiviral, and diuretic properties. Within this class, 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid (CAS 1303968-25-3) represents a highly versatile and strategically important starting material for the synthesis of novel compounds in drug discovery. Its trifunctional nature—possessing two nucleophilic amino groups, an electrophilic carbon-bromine bond amenable to cross-coupling, and a carboxylic acid ready for amide bond formation—offers a rich platform for molecular elaboration and the exploration of structure-activity relationships (SAR).
This compound is a close analog of 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid, a key intermediate in the synthesis of potent epithelial sodium channel (ENaC) blockers for treating respiratory diseases like cystic fibrosis.[1] The bromo-derivative provides a complementary tool for chemists, often exhibiting different reactivity profiles in cross-coupling reactions. This application note provides detailed protocols for the derivatization of this scaffold through three primary transformations: Palladium-catalyzed Suzuki-Miyaura cross-coupling, amide bond formation, and intramolecular cyclization to form fused heterocyclic systems.
Core Synthetic Strategies & Mechanistic Rationale
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The C-Br bond is the most versatile site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The carboxylic acid allows for the straightforward introduction of various side chains via amide coupling. Finally, the vicinal amino and carboxylic acid/amide functionalities can be leveraged for cyclization reactions to build more complex, rigid scaffolds such as pteridines.
Caption: Key synthetic routes from the starting material.
Part 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide. In our case, it allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position of the pyrazine ring, a common strategy for modulating the pharmacological activity of pyrazine-based drugs.
Protocol 1: Synthesis of 3,5-Diamino-6-(pyridin-4-yl)pyrazine-2-carboxylic acid
This protocol is adapted from methodologies used for similar brominated heterocyclic systems.[2][3] The choice of a palladium catalyst with a phosphine ligand is crucial for efficient oxidative addition to the electron-rich pyrazine ring. A base is required to activate the boronic acid for transmetalation.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 1303968-25-3 | 233.05 | 1.0 | 1.0 |
| Pyridine-4-boronic acid | 168267-08-3 | 122.92 | 1.5 | 1.5 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| 1,2-Dimethoxyethane (DME) | 110-71-4 | - | 10 mL | - |
| Deionized Water | 7732-18-5 | - | 2.5 mL | - |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (233 mg, 1.0 mmol), pyridine-4-boronic acid (184 mg, 1.5 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times to create an inert atmosphere.
-
Add 1,2-dimethoxyethane (10 mL) and deionized water (2.5 mL) to the flask. Degas the resulting suspension by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and adjust the pH to ~4-5 with 1M HCl. A precipitate should form.
-
Filter the solid, wash with water (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the solid under vacuum to yield the desired product. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.
Expected Yield: 65-80%.
Causality and Insights:
-
Catalyst Choice: Pd(PPh₃)₄ is a robust catalyst for Suzuki couplings of bromo-heterocycles.[4] Its four phosphine ligands ensure a stable, electron-rich Pd(0) center necessary for oxidative addition.
-
Base and Solvent System: The aqueous base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.[5] The DME/water solvent system is effective at dissolving both the organic and inorganic reagents.
-
Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen. Maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.
Part 2: Amide Bond Formation
The carboxylic acid functionality of the starting material is readily converted to a wide range of amides using standard peptide coupling reagents. This allows for the introduction of diverse chemical functionalities, which can be used to modulate solubility, cell permeability, and target engagement.
Protocol 2: Synthesis of N-Benzyl-3,5-diamino-6-bromo-pyrazine-2-carboxamide
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and highly efficient coupling reagent that minimizes side reactions and racemization.
Reaction Scheme:
Caption: HATU-mediated amide coupling.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 1303968-25-3 | 233.05 | 1.0 | 1.0 |
| Benzylamine | 100-46-9 | 107.15 | 1.1 | 1.1 |
| HATU | 148893-10-1 | 380.23 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | - | 10 mL | - |
Step-by-Step Procedure:
-
Dissolve this compound (233 mg, 1.0 mmol) in anhydrous DMF (10 mL) in a 50 mL round-bottom flask under a nitrogen atmosphere.
-
Add HATU (456 mg, 1.2 mmol) to the solution and stir for 5 minutes.
-
Add DIPEA (0.52 mL, 3.0 mmol) to the reaction mixture and stir for another 10 minutes at room temperature. The solution should become clear.
-
Add benzylamine (0.12 mL, 1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into 100 mL of cold water. A precipitate will form.
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water (3 x 20 mL) and then a small amount of cold diethyl ether.
-
Dry the product under vacuum. If necessary, purify by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Expected Yield: 85-95%.
Causality and Insights:
-
Coupling Reagent: HATU is highly effective for forming amide bonds, even with sterically hindered amines or electron-deficient carboxylic acids. It works by activating the carboxylic acid as a highly reactive O-acylisourea intermediate.[4]
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, facilitating its nucleophilic attack.
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this reaction, as it dissolves the reactants and intermediates well.
Part 3: Synthesis of Fused Heterocycles - Pteridine Derivatives
The 1,2-diamine functionality on the pyrazine ring is a classic precursor for the synthesis of pteridines, a class of fused heterocycles with significant biological relevance (e.g., folic acid). This is typically achieved by condensation with a 1,2-dicarbonyl compound.
Protocol 3: Synthesis of 2,4-Diamino-7-bromo-pteridine-6-carboxylic acid
This protocol involves the condensation of the starting material with glyoxylic acid. The reaction proceeds via the formation of Schiff bases followed by intramolecular cyclization and dehydration.
Reaction Scheme:
Caption: Pteridine synthesis via condensation.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 1303968-25-3 | 233.05 | 1.0 | 1.0 |
| Glyoxylic acid monohydrate | 563-96-2 | 92.05 | 1.2 | 1.2 |
| Ethanol | 64-17-5 | - | 15 mL | - |
| Deionized Water | 7732-18-5 | - | 5 mL | - |
Step-by-Step Procedure:
-
Suspend this compound (233 mg, 1.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL) in a 50 mL round-bottom flask.
-
Add glyoxylic acid monohydrate (110 mg, 1.2 mmol) to the suspension.
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours. The suspension should gradually change in color and consistency.
-
Monitor the reaction by LC-MS for the formation of the desired product mass.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL).
-
Dry the product under vacuum.
Expected Yield: 50-65%.
Causality and Insights:
-
Reaction Principle: This is a classic Gabriel-Isay condensation for pteridine synthesis.[6] The more nucleophilic amino group attacks one of the carbonyls (or the aldehyde in this case), followed by cyclization and aromatization.
-
Solvent Choice: An ethanol/water mixture is used to provide sufficient solubility for the reactants at elevated temperatures while allowing for product precipitation upon cooling.
-
Reactant: Glyoxylic acid provides the two-carbon unit required to form the second six-membered ring of the pteridine core.
Conclusion
This compound is a potent scaffold for the generation of diverse and novel chemical entities. The protocols outlined in this application note provide robust and reproducible methods for its functionalization through Suzuki-Miyaura coupling, amide bond formation, and pteridine synthesis. These methods serve as a foundation for researchers in medicinal chemistry and drug development to create libraries of compounds for biological screening and to systematically explore the structure-activity relationships of this privileged heterocyclic system.
References
- Google Patents. (n.d.). AT249682B - Process for the preparation of 3, 5-diamino-6-chloro-pyrazine carboxylic acid esters.
- Google Patents. (n.d.). US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases.
- Google Patents. (n.d.). US3290311A - Derivatives of 3, 5-diamino-6-chloropyrazinoic acid esters and a process for making them.
- Google Patents. (n.d.). US4196292A - 6-Substituted amiloride derivatives.
- Google Patents. (n.d.). WO2012035158A1 - Pyrazine derivatives as enac blockers.
- Google Patents. (n.d.). US3948895A - Synthesis of 3,5-diaminopyrazinoic acid from 3,5-diamino-2,6-dicyanopyrazine and intermediates.
-
A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (n.d.). Retrieved from [Link]
-
RSC Publishing. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds. Retrieved from [Link]
-
PubMed. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
Sources
- 1. This compound|CAS 1303968-25-3 [benchchem.com]
- 2. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 3. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US11274332B2 - Methods of administering 3,4-diaminopyridine - Google Patents [patents.google.com]
- 6. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid
Welcome to the technical support guide for 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid (CAS 1303968-25-3). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with this versatile building block. As a key intermediate in the synthesis of novel therapeutics, such as epithelial sodium channel (ENaC) blockers, understanding its solubility is critical for experimental success[1].
Section 1: Understanding the Core Problem: Why is Solubility a Challenge?
Q1: I'm having difficulty dissolving this compound. What are the underlying chemical reasons for its poor solubility?
Answer: The solubility behavior of this molecule is governed by a complex interplay between its different functional groups. Its structure contains:
-
A hydrophobic core : The aromatic pyrazine ring and the bromine atom are inherently non-polar and resist interaction with aqueous solvents.
-
Amphoteric character : The molecule possesses both basic amino groups (-NH2) and an acidic carboxylic acid group (-COOH)[1][2].
This dual nature means the molecule's net charge is highly dependent on the pH of the solvent. At a specific pH, known as the isoelectric point (pI) , the positive and negative charges from the protonated amines and deprotonated carboxyl group will balance, resulting in a net-neutral zwitterion. Molecules are typically least soluble at their isoelectric point due to strong intermolecular interactions (hydrogen bonding) in the solid state, which the solvent must overcome[3]. Therefore, dissolving this compound in neutral water is often challenging.
Q2: How exactly do the amino and carboxylic acid groups affect solubility in response to pH changes?
Answer: The ionizable functional groups are the key to manipulating solubility. The principle is to force the molecule to adopt a net positive or net negative charge, making it a salt and dramatically increasing its interaction with polar solvents like water.
-
In Acidic Conditions (Low pH): The basic amino groups will become protonated (-NH3+). This gives the molecule a net positive charge, forming a soluble cationic salt (e.g., a hydrochloride salt).
-
In Basic Conditions (High pH): The acidic carboxylic acid group will become deprotonated (-COO-). This imparts a net negative charge, forming a soluble anionic salt (e.g., a sodium or potassium salt).
This pH-dependent behavior is a common and powerful tool for solubilizing ionizable drugs and intermediates[4][5].
Section 2: A Practical Troubleshooting Workflow
Before proceeding, it's crucial to have a logical workflow. The following decision tree outlines the recommended path for tackling solubility issues with this compound.
Caption: Troubleshooting workflow for solubilizing this compound.
Q3: I'm starting with water or a buffer and see no dissolution. What are the immediate first steps?
Answer: Your first and most effective approach should be pH modification. You need to determine the optimal pH range for solubility by performing a simple pH-solubility profile.
See Protocol 1: Generating a pH-Solubility Profile.
The goal is to move the pH far away from the isoelectric point. For initial troubleshooting, you can test two extremes:
-
Acidic Test: Add a small amount of your compound to 1N HCl. It should dissolve readily as the amino groups protonate.
-
Basic Test: Add a small amount to 1N NaOH. It should dissolve as the carboxylic acid deprotonates.
Observing dissolution in these conditions confirms the pH-dependent nature and indicates that a less extreme pH (e.g., pH 2-3 or pH 8-9) will likely suffice for your experiment.
Q4: My downstream application is pH-sensitive. What are my options if I cannot significantly alter the pH?
Answer: If pH adjustment is not feasible, the next strategy is co-solvency. This involves using a mixture of water (or buffer) and a water-miscible organic solvent. The organic co-solvent helps to solvate the hydrophobic pyrazine ring and bromine atom, reducing the compound's tendency to self-associate and precipitate.
See Protocol 2: Co-Solvent Screening.
Commonly used co-solvents for compounds of this type include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Acetone
The principle "like dissolves like" suggests that polar organic solvents are the best choice[6]. Start by dissolving the compound in a minimal amount of the pure co-solvent, then slowly add your aqueous buffer to the desired final concentration. This method often yields better results than adding the solid directly to the mixed solvent system.
Q5: I've tried co-solvents, but the compound precipitates over time or upon reaching the final concentration. What else can I do?
Answer: If you are still facing issues, you can employ physical methods to aid dissolution, but these must be used with caution:
-
Gentle Heating: Increasing the temperature of the solution to 30-40°C can increase the rate and extent of dissolution. However, you must verify the thermal stability of your compound, as prolonged heating can cause degradation. Always check for discoloration or the appearance of new peaks via HPLC post-heating.
-
Sonication: Using a bath sonicator can break apart solid agglomerates, increasing the surface area available for solvation and accelerating the dissolution process[4]. This is typically a non-destructive method.
Combine these methods with your co-solvent strategy. For example, attempt to dissolve the compound in a co-solvent/buffer mixture while gently warming and sonicating.
Section 3: Advanced Strategies & FAQs
Q6: For long-term use, would it be better to prepare a stock solution as a pre-formed salt?
Answer: Absolutely. This is an excellent strategy for improving handling, dispensing, and long-term stability. Preparing a salt converts the compound into a more soluble, stable form.
-
To form a Hydrochloride (HCl) salt: Dissolve the parent compound in a suitable solvent (like methanol or a methanol/ether mixture) and bubble dry HCl gas through it, or add a stoichiometric amount of HCl in a solvent like dioxane. The HCl salt will typically precipitate and can be isolated.
-
To form a Sodium (Na+) salt: Dissolve the compound in a solvent like ethanol and add one equivalent of sodium hydroxide or sodium ethoxide. The sodium salt can then be isolated by evaporating the solvent or by precipitation.
These salt forms will have significantly higher aqueous solubility at or near neutral pH compared to the parent zwitterionic form.
Q7: What solvents should I generally avoid?
Answer: Based on the compound's polar functional groups, you should avoid non-polar solvents. The energy required to break the intermolecular hydrogen bonds in the solid crystal is too high to be compensated for by weak interactions with non-polar solvents. Avoid solvents such as:
-
Hexane
-
Toluene
-
Dichloromethane (DCM)
-
Chloroform
These solvents have very low utility for dissolving this compound[6].
Section 4: Standardized Protocols & Data
Protocol 1: Generating a pH-Solubility Profile
This protocol allows you to systematically determine the solubility of the compound across a range of pH values.
-
Preparation: Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
Addition of Compound: To a fixed volume of each buffer (e.g., 1 mL) in separate vials, add an excess amount of this compound (e.g., 5-10 mg, ensuring solid remains undissolved).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A shaker or rotating wheel is ideal.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant. Dilute it with a suitable mobile phase and analyze the concentration of the dissolved compound using a calibrated HPLC-UV method.
-
Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of each buffer to visualize the pH-solubility curve.
Protocol 2: Co-Solvent Screening
This protocol helps identify the most effective co-solvent for your specific application.
-
Stock Solution: Prepare a concentrated stock solution of the compound in a pure, water-miscible organic solvent (e.g., 20 mg/mL in DMSO).
-
Titration: In a series of test tubes, add your primary aqueous buffer (e.g., 900 µL of PBS, pH 7.4).
-
Addition of Stock: Slowly add increasing volumes of the organic stock solution to the buffer (e.g., 10 µL, 25 µL, 50 µL, 100 µL), vortexing after each addition.
-
Observation: Visually inspect for precipitation immediately and after a set time (e.g., 1 hour). The highest concentration that remains clear represents the approximate solubility limit in that co-solvent/buffer ratio.
-
Comparison: Repeat steps 1-4 for other organic solvents (DMF, Ethanol, etc.) to determine which one allows for the highest concentration of the compound in your aqueous system.
| Strategy | Recommended Solvents/Conditions | Mechanism of Action | Considerations |
| pH Adjustment | Aqueous HCl (pH 1-3), Aqueous NaOH (pH 8-10) | Forms a charged, soluble salt by protonating amines or deprotonating the carboxylic acid. | Ensure final pH is compatible with the experiment. Buffering capacity is important. |
| Co-Solvency | DMSO, DMF, Ethanol, Acetone | The organic solvent solvates the hydrophobic regions of the molecule, improving miscibility with water. | Co-solvents can affect biological assays. Always run a vehicle control. |
| Physical Methods | Gentle heating (30-40°C), Sonication | Increases kinetic energy and breaks up solid particles to accelerate dissolution. | Check for thermal degradation of the compound. |
| Salt Formation | Formulate as an HCl or Sodium salt | The salt form is inherently more soluble in aqueous media near neutral pH. | Requires chemical synthesis step but provides a superior starting material. |
References
-
Solubility of Things, Pyrazine-2-carboxylic acid, [Online]. Available: [Link]
-
ACS Publications, Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide, [Online]. Available: [Link]
-
PubChem, 3-Amino-6-bromopyrazine-2-carboxylic acid, [Online]. Available: [Link]
-
Longdom Publishing, Brief Overview of Various Approaches to Enhance Drug Solubility, [Online]. Available: [Link]
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MDPI, Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids, [Online]. Available: [Link]
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National Institutes of Health (NIH), Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules, [Online]. Available: [Link]
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UNT Digital Library, Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes, [Online]. Available: [Link]
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Patsnap Eureka, How to Improve Carboxylic Acid Extraction Processes?, [Online]. Available: [Link]
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AHH Chemical Co., Ltd, this compound, [Online]. Available: [Link]
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AA Blocks, 3-amino-6-bromo-5-methylpyrazine-2-carboxylic acid, [Online]. Available: [Link]
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ResearchGate, Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives, [Online]. Available: [Link]
-
PubChem, 2-Pyrazinecarboxylic acid, [Online]. Available: [Link]
-
Knovel, Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K, [Online]. Available: [Link]
-
PubMed, Molecular Interactions of Pyrazine-Based Compounds to Proteins, [Online]. Available: [Link]
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ResearchGate, pH-Dependent Dissolution in Vitro and Absorption in Vivo of Weakly Basic Drugs: Development of a Canine Model, [Online]. Available: [Link]
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PubMed, Medicinal products with pH-dependent solubility-A problem for BA/BE assessment?, [Online]. Available: [Link]
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ResearchGate, The solubility-pH profiles of amino acids showing departures from the..., [Online]. Available: [Link]
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Technical Support Center: Synthesis of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to assist researchers, chemists, and drug development professionals in navigating the complexities of this synthesis. The target molecule is a valuable building block in medicinal chemistry, notably as an analog to a key intermediate for potent epithelial sodium channel (ENaC) blockers used in respiratory research.[1]
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general strategy involves the sequential introduction of the required functional groups onto a pyrazine core. The most common sequence involves halogenation, amination, and the formation or deprotection of the carboxylic acid group.
Sources
Technical Support Center: Purification of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for the purification of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid (CAS 1303968-25-3). This molecule is a key building block in medicinal chemistry, notably as an intermediate for potent epithelial sodium channel (ENaC) blockers used in respiratory research.[1] Its unique structure, featuring an acidic carboxylic acid, basic amino groups, and a halogenated aromatic ring, presents specific purification challenges. This guide provides troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: Impurities typically arise from the synthetic route, which often involves sequential bromination, amination, and carboxylation.[1] Be aware of:
-
Starting Materials: Incomplete reactions can leave precursors in your crude product.
-
Over-brominated Species: The pyrazine ring can potentially be di-brominated under harsh conditions.
-
Regioisomers: Incorrect positioning of the functional groups during synthesis.
-
Hydrolysis Byproducts: If ester intermediates are used, incomplete hydrolysis can leave residual ester.
-
Reaction Salts: Inorganic salts from reagents or workup steps.
Q2: My compound is smearing badly on my silica TLC plate and I get poor recovery from my silica column. What is happening?
A2: This is a classic issue with compounds containing basic amine functionalities on an aromatic ring. The acidic silanol groups (Si-OH) on the surface of standard silica gel can strongly and sometimes irreversibly bind to the basic amino groups of your molecule, leading to significant tailing, poor separation, and even on-column decomposition.[2][3]
Q3: I'm struggling to find a single solvent that works for recrystallization. The compound is either too soluble or not soluble enough.
A3: This is very common for multifunctional molecules. A single solvent often doesn't provide the ideal solubility curve (highly soluble when hot, poorly soluble when cold). The solution is to use a binary solvent system. For this compound, a polar protic solvent in which it is soluble (like ethanol, methanol, or dioxane) paired with a solvent in which it is poorly soluble (like water or hexane) is an excellent strategy. The goal is to dissolve the compound in a minimum of the "good" hot solvent and then add the "bad" hot solvent dropwise until turbidity appears, then redissolve with a few more drops of the "good" solvent before cooling.
Q4: What is the expected appearance of the pure compound, and how should I store it?
A4: The purified compound is typically a yellow to brown solid. To maintain its integrity, it requires specific storage conditions. Store it in a tightly sealed container, in a dark place (e.g., amber vial), under an inert atmosphere like argon or nitrogen, and at refrigerated temperatures (2-8°C).[1] This prevents potential degradation from light, oxygen, or moisture.
Section 2: Troubleshooting Guides
Troubleshooting Flash Column Chromatography
| Problem | Probable Cause(s) | Proposed Solution(s) |
| Severe Tailing / Streaking | Strong interaction between basic amino groups and acidic silica gel silanols.[2] | 1. Deactivate Silica: Pre-treat your silica gel by slurrying it in your eluent containing 1-2% triethylamine (TEA) or ammonia in methanol. 2. Mobile Phase Modifier: Add a competitive base (e.g., 0.5-1% TEA) or an acid (0.5-1% acetic or formic acid) to your mobile phase. The acid will protonate the amines, reducing their interaction with silica. 3. Change Stationary Phase: Switch to a less acidic support like alumina (basic or neutral grade) or consider reverse-phase (C18) chromatography.[3][4] |
| Product Does Not Elute | 1. Compound is irreversibly bound to the silica. 2. Mobile phase is not polar enough. | 1. First, confirm your compound is stable to silica using a 2D TLC test.[3] 2. If stable, drastically increase solvent polarity (e.g., switch from ethyl acetate/hexane to a gradient of methanol in dichloromethane). A common aggressive solvent system is 5-10% methanol in DCM with 1% acetic acid. |
| Low Mass Recovery | On-column decomposition or irreversible adsorption. | 1. Perform a small-scale test to assess stability on silica before committing your entire batch.[3] 2. Minimize the time on the column by using a wider column and faster flow rate. 3. Consider alternative purification methods like recrystallization or acid-base extraction. |
| Co-elution with Impurities | Poor selectivity of the chosen mobile phase. | 1. Optimize Solvent System: Systematically screen different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol, acetone/hexane). 2. Use Gradient Elution: Start with a low polarity eluent to wash off non-polar impurities and gradually increase the polarity to elute your target compound. |
Troubleshooting Recrystallization
| Problem | Probable Cause(s) | Proposed Solution(s) |
| Product "Oils Out" | The solution became supersaturated at a temperature above the compound's melting point, or the solubility change is too abrupt. | 1. Reduce Cooling Rate: Allow the flask to cool slowly to room temperature before moving it to an ice bath. 2. Use More Solvent: Ensure you are not using a too-concentrated solution. 3. Change Solvent System: The chosen solvent may be inappropriate. Experiment with other binary systems. |
| No Crystals Form | 1. Solution is not sufficiently supersaturated. 2. Nucleation is inhibited. | 1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of pure product. 2. Concentrate the Solution: Carefully evaporate some of the solvent and allow it to cool again. 3. Cool to Lower Temperature: Use a dry ice/acetone bath if an ice bath is insufficient (ensure your solvent won't freeze). |
| Poor Recovery | 1. Compound has significant solubility in the cold solvent. 2. Too much solvent was used. | 1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. 2. Optimize Solvent Choice: Find a solvent system where the compound has lower cold solubility. 3. Cool Thoroughly: Ensure the solution has reached its final low temperature before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Section 3: Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the amphoteric nature of the molecule (containing both acidic and basic groups) and is an excellent first step for removing neutral impurities.
Step-by-Step Methodology:
-
Dissolution: Suspend the crude material (e.g., 1.0 g) in water (approx. 20 mL).
-
Basification: While stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the solid dissolves completely and the pH is ~8-9. The carboxylic acid is deprotonated to the highly water-soluble carboxylate salt.
-
Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel and wash it 2-3 times with an organic solvent like dichloromethane or ethyl acetate (3 x 20 mL). Discard the organic layers, which contain neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add 1M HCl dropwise to acidify the solution. The product will begin to precipitate as the solution approaches the isoelectric point. Continue adding acid until the pH is ~3-4 to ensure complete protonation and precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts, followed by a small amount of a non-polar solvent like cold diethyl ether or hexane to aid in drying.
-
Drying: Dry the purified solid under high vacuum.
Protocol 2: Recrystallization from Ethanol/Water
This protocol is suitable for removing impurities with different solubility profiles.
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding ethanol in small portions until the solid just dissolves.
-
Addition of Anti-Solvent: While maintaining the heat, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and gently swirl for a few minutes. Filter the hot solution through a fluted filter paper or a Celite pad to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold 1:1 ethanol/water, and dry under vacuum.[5]
Section 4: Visualizations & Data
Diagrams
Caption: General purification strategy for this compound.
Caption: Mechanism of peak tailing on silica gel and mitigation with a basic modifier.
Data Table
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Stationary Phase | Recommended Solvents / Mobile Phase | Rationale & Key Insights |
| Recrystallization | N/A | Primary: Ethanol, Methanol, Dioxane Anti-Solvent: Water, Hexane | The compound's polarity requires a polar solvent for dissolution. Water is an excellent anti-solvent due to hydrogen bonding potential. |
| Normal-Phase Chromatography | Silica Gel (Deactivated with 1% TEA) | Gradient: Start with 100% Dichloromethane (DCM), ramp to 5-10% Methanol in DCM. Modifier: Add 0.5% Acetic Acid or 0.5% TEA throughout. | The polar nature requires a polar eluent. Deactivating the silica and adding a modifier is critical to prevent tailing and achieve good peak shape.[3][6] |
| Reverse-Phase Chromatography | C18-Bonded Silica | Gradient: Start with 95:5 Water:Acetonitrile, ramp to 5:95 Water:Acetonitrile. Modifier: Add 0.1% Formic Acid or TFA to both solvents. | A good alternative if normal-phase fails. The acidic modifier ensures the carboxylic acid and amines are protonated, leading to sharper peaks.[2][7] |
References
- Hase, S., Tsuruoka, N., & Ikenaka, T. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
- BenchChem (n.d.). This compound. BenchChem.
- Moreau, D. L., & De-Shazo, M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
- SIELC Technologies (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies.
- Google Patents (n.d.). EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both. Google Patents.
- Chromatography Forum (2015). HPLC separation of related halogenated aromatic, any one?? Chromatography Forum.
- BenchChem (n.d.). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization. BenchChem.
- CymitQuimica (n.d.). 5-amino-6-bromopyrazine-2-carboxylic acid. CymitQuimica.
- University of Rochester, Department of Chemistry (n.d.). Purification: Troubleshooting Flash Column Chromatography. University of Rochester.
- Request PDF (n.d.). Isolation And Purification Of Substance By Column Chromatography. Request PDF.
- RJPBCS (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS.
- Sigma-Aldrich (n.d.). 3-Amino-6-bromopyrazine-2-carboxylic acid. Sigma-Aldrich.
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- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. rjpbcs.com [rjpbcs.com]
- 7. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
common side reactions with 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid
Welcome to the technical support center for 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid (CAS: 1303968-25-3). This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile building block. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This molecule, a key intermediate in the synthesis of potent epithelial sodium channel (ENaC) blockers, possesses a unique combination of functional groups—two nucleophilic amino groups, a reactive aryl bromide, and a carboxylic acid—making it highly valuable but also susceptible to specific side reactions.[1] This guide will address the most common challenges encountered in its use.
I. Stability and Storage
Before delving into reaction-specific issues, it is crucial to address the compound's stability.
Question: My solid material has darkened over time. Is it still usable?
Answer: this compound is sensitive to light, air, and heat. Proper storage is critical to maintain its integrity. It should be stored in a dark container, under an inert atmosphere (e.g., argon or nitrogen), at refrigerated temperatures (2-8°C).[1]
Darkening of the material often indicates degradation, potentially through oxidative pathways involving the electron-rich diamino-pyrazine core or light-induced debromination. While minor color change may not significantly impact every application, it is a sign of impurity formation.
Troubleshooting Protocol: Assessing Material Integrity
-
Solubility Test: Check for incomplete dissolution in your reaction solvent. Degraded material may form insoluble polymeric byproducts.
-
TLC Analysis: Run a thin-layer chromatogram against a reference standard if available. The appearance of new, lower Rf spots or streaking is indicative of degradation.
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). Compare it to the expected spectrum. Pay close attention to the aromatic region for the loss of the characteristic pyrazine proton signal and the appearance of new, unexpected peaks.
-
LC-MS Analysis: This is the most definitive method. Look for the correct parent mass ion and assess the purity percentage. Common degradation products may include the debrominated analog.
If significant degradation is detected, it is advisable to use a fresh batch of the reagent for sensitive downstream applications, such as catalyst screening or GMP synthesis.
II. Common Side Reactions in Synthesis and Derivatization
The reactivity of the three key functional groups can lead to several predictable side reactions. Understanding these pathways is the first step to mitigating them.
A. Decarboxylation: Loss of the Carboxyl Group
Question: My reaction produced a significant amount of a less polar, bromine-containing byproduct. What could it be?
Answer: The most probable byproduct is the decarboxylated compound, 3,5-diamino-6-bromopyrazine. The pyrazine ring, being electron-withdrawing, can stabilize the transient carbanion formed upon loss of CO₂, making decarboxylation a common side reaction, especially under thermal stress or in the presence of strong acids or bases.[2][3]
Mechanism of Decarboxylation: Decarboxylation is often promoted by heat. In acidic conditions, protonation of a ring nitrogen enhances the electron-withdrawing effect, facilitating the loss of CO₂. Under basic conditions, deprotonation of the carboxylic acid is the first step, but subsequent heating can still lead to thermal decarboxylation.
Troubleshooting Guide: Decarboxylation
| Symptom | Probable Cause | Recommended Action |
| Formation of a major, less polar byproduct (as seen on TLC/LCMS) with a mass difference of -44 Da. | Excessive reaction temperature or prolonged heating. | - Run the reaction at the lowest effective temperature. - Monitor the reaction closely and stop it as soon as the starting material is consumed. - If possible, use milder coupling reagents for amide bond formation that do not require high temperatures. |
| Decarboxylation occurs during acidic or basic workup. | Instability of the pyrazine ring to strong pH at elevated temperatures. | - Perform aqueous workups at room temperature or below. - Neutralize reaction mixtures cautiously, avoiding excessive heat generation. - Consider extraction-based purification instead of pH-swing if the product is sensitive. |
| Spontaneous decarboxylation in solution. | Use of high-boiling point, aprotic polar solvents (e.g., DMF, DMSO) at high temperatures. | - Screen for alternative, lower-boiling point solvents. - If high temperatures are unavoidable, minimize reaction time. |
B. Hydrodehalogenation: Loss of Bromine
Question: During a palladium-catalyzed cross-coupling reaction, I isolated a significant amount of a product that appears to have a hydrogen where the bromine should be. What happened?
Answer: You are likely observing hydrodehalogenation, a common side reaction in palladium-catalyzed processes.[4] In this reaction, the bromo substituent is replaced by a hydrogen atom, leading to the formation of 3,5-diamino-pyrazine-2-carboxylic acid. This can occur via several mechanisms, often involving a hydride source in the reaction mixture.
Potential Sources of Hydride:
-
Solvents: Alcohols (like isopropanol) or even trace amounts of water can act as hydride donors.
-
Reagents: Some bases (e.g., formate salts) or additives can generate hydride species.
-
Catalyst-Mediated Pathways: Reaction of the palladium catalyst with certain reagents can form palladium-hydride species, which then participate in the unwanted reduction.
Troubleshooting Guide: Hydrodehalogenation in Cross-Coupling Reactions
| Symptom | Probable Cause | Recommended Action |
| Formation of a byproduct with a mass difference of -79/81 Da (loss of Br, gain of H). | Presence of a hydride source. | - Use anhydrous solvents and reagents. - Avoid using alcohols as solvents if possible; consider THF, Dioxane, or Toluene. - Choose a non-reducing base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Reaction is sluggish, requiring long reaction times and higher temperatures, leading to more byproduct. | Inefficient catalyst or suboptimal conditions. | - Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.[4] - Ensure all reagents are of high purity. Impurities in the boronic acid partner can sometimes contribute to catalyst deactivation and side reactions. |
| Side reaction is more prevalent with electron-rich coupling partners. | Altered reactivity at the palladium center. | - Adjust the stoichiometry of the coupling partner. - Consider a different cross-coupling reaction type (e.g., Stille or Negishi coupling) if Suzuki-Miyaura coupling proves problematic.[5] |
C. Dimerization and Polymerization via Amino Groups
Question: My reaction mixture became very dark, and I'm having trouble purifying the product, with a lot of baseline material on my TLC plate. What could be the cause?
Answer: The two amino groups on the pyrazine ring are nucleophilic and can participate in side reactions, especially with electrophilic reagents or under oxidative conditions. This can lead to the formation of colored, often polymeric, byproducts. One specific pathway, though more common with o-diamines, is the potential for intermolecular condensation to form fused systems like pyrazino[2,3-b]pyrazines if a suitable 1,2-dielectrophile is present or formed in situ.[6]
More commonly, non-specific reactions of the amino groups can occur:
-
Reaction with solvent: The amino groups can react with solvents like DMF or DMA at high temperatures.
-
Oxidative coupling: In the presence of air and certain metal catalysts, oxidative coupling of the amino groups can lead to azo compounds or other colored oligomers.
-
Reaction with electrophiles: If your reaction involves electrophilic reagents intended for another part of the molecule, competitive reaction at the amino groups can occur.
Troubleshooting Guide: Amino Group Side Reactions
| Symptom | Probable Cause | Recommended Action |
| Intense color formation, insoluble material, or purification difficulties. | Oxidative degradation or polymerization. | - Maintain an inert atmosphere (N₂ or Ar) throughout the reaction. - Use degassed solvents. - Add antioxidants (e.g., a small amount of BHT) if compatible with your reaction chemistry. |
| Formation of multiple, more polar byproducts. | Non-specific reaction of amino groups with electrophiles or solvent. | - If the amino groups are not the intended site of reaction, consider using a protecting group strategy (e.g., Boc or Ac). - Avoid prolonged heating in amide solvents like DMF. |
| Formation of a symmetrical, high molecular weight byproduct. | Dimerization. | - This is less common but possible. Lowering the concentration of the starting material may disfavor bimolecular side reactions. |
III. Frequently Asked Questions (FAQs)
Q1: Can I perform an esterification of the carboxylic acid without protecting the amino groups?
A1: It is challenging but possible under specific conditions. Standard Fischer esterification with strong acid and heat will likely lead to significant decarboxylation and degradation. A milder approach would be to use a reagent like (trimethylsilyl)diazomethane, which can selectively esterify the carboxylic acid in the presence of amines at low temperatures. Alternatively, activating the carboxylic acid (e.g., to an acid chloride) would require prior protection of the amino groups to prevent amide formation.
Q2: I am trying to hydrolyze the corresponding methyl ester to get the carboxylic acid. What are the best conditions to avoid side reactions?
A2: Saponification using a mild base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often effective and minimizes side reactions.[7] Using strong bases like NaOH or KOH at high temperatures can increase the risk of nucleophilic substitution of the bromine atom or other degradation pathways. After saponification, careful acidification at low temperature (0-5°C) is recommended to protonate the carboxylate without promoting decarboxylation.
Q3: Is the bromine atom susceptible to nucleophilic aromatic substitution (SNAr)?
A3: Yes. The pyrazine ring is electron-deficient, which activates the bromine atom towards SNAr. While this is often a desired reaction for derivatization, it can be an unwanted side reaction if other transformations are intended. The presence of two electron-donating amino groups somewhat deactivates the ring towards SNAr compared to an unsubstituted halopyrazine, but reaction with strong nucleophiles (e.g., alkoxides, thiolates) at elevated temperatures is certainly possible.
IV. Summary of Potential Side Products
The table below summarizes the common side products discussed, which can be used as a quick reference when analyzing reaction outcomes by LC-MS.
| Side Product Name | Structure | Δ Mass from Starting Material (Da) | Common Cause |
| 3,5-Diamino-6-bromopyrazine | C₄H₅BrN₄ | -44.01 | Heat, Acid, Base |
| 3,5-Diamino-pyrazine-2-carboxylic acid | C₅H₆N₄O₂ | -78.92 | Catalytic reduction (hydrodehalogenation) |
| Oligomers/Polymers | Variable | High MW | Oxidation, reaction with electrophiles |
This guide is intended to be a living document. As you perform your experiments, meticulous observation and analysis will be your most powerful tools. We encourage you to reach out to our technical support team with any further questions or to share your own findings.
References
- Amer, A. M., & Attia, A. M. (2018). On the Synthesis of Pyrazino[2,3-b]phenazine and 1H-Imidazo[4,5-b]phenazine Derivatives. Monatshefte für Chemie - Chemical Monthly, 149(4), 791–797.
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Liebner, F., Fritz, I., & Rosenau, T. (2012). Main reaction pathways for the formation of pyrazine derivatives from.... ResearchGate. Retrieved January 19, 2026, from [Link]
- Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2014). Google Patents.
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Hydrolysis reaction of pyrazinoate esters to POA and the corresponding.... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met. (n.d.). JOCPR. Retrieved January 19, 2026, from [Link]
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The bromination of 2-aminopyridine in the gas phase at 500° | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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[Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
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7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. (n.d.). KPU Pressbooks. Retrieved January 19, 2026, from [Link]
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Improvement of bromide ions on the degradation of sulfamerazine by horseradish peroxidase-H2O2 system and its interaction mechanisms | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved January 19, 2026, from [Link]
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Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Decarboxylation. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
- Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. (n.d.). Google Patents.
- Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. (n.d.). Google Patents.
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Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube. Retrieved January 19, 2026, from [Link]
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Bromination of pyrazole-3(5)-carboxylic acid. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (n.d.). Beilstein Archives. Retrieved January 19, 2026, from [Link]
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Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Synthesis of Carboxylic Acids. (n.d.). Retrieved January 19, 2026, from [Link]
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Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). JOCPR. Retrieved January 19, 2026, from [Link]
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2,3-pyrazinedicarboxylic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]
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3-Amino-6-bromopyrazine-2-carboxylic acid | C5H4BrN3O2 | CID 18521600. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (n.d.). Retrieved January 19, 2026, from [Link]
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Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). MDPI. Retrieved January 19, 2026, from [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved January 19, 2026, from [Link]
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Cross-coupling reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
- 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases. (n.d.). Google Patents.
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Technical Support Center: Optimizing the Synthesis of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid
Welcome to the technical support center for the synthesis and optimization of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately enhance reaction yield and purity. The following content is structured in a question-and-answer format to directly address potential challenges you may encounter.
I. Synthetic Strategy Overview & Key Challenges
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A plausible synthetic route involves the sequential amination, bromination, and hydrolysis of a suitable pyrazine precursor. Each of these steps presents unique challenges, from regioselectivity in the substitution reactions to potential degradation of the electron-rich pyrazine ring.
Caption: A generalized synthetic workflow for this compound.
II. Troubleshooting Guides & FAQs
Section 1: Amination Reactions
Question: I am observing low yields during the amination of my halogenated pyrazine precursor. What are the likely causes and how can I improve the yield?
Answer: Low yields in the amination of pyrazine rings can stem from several factors. Here are some common issues and their solutions:
-
Insufficient Reactivity of the Starting Material: The reactivity of the halogenated pyrazine is crucial. Chloro- and bromo-pyrazines are common starting materials. If the reaction is sluggish, consider the following:
-
Solvent Choice: The use of a high dielectric constant solvent, such as dimethyl sulfoxide (DMSO), can significantly accelerate the reaction rate. A patent for the synthesis of a related compound, 3,5-diamino-6-chloropyrazine carboxylic acid methyl ester, highlights the effectiveness of DMSO in this context.[1]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to decomposition. A study on the amination of a triazolopyrazine scaffold showed that reactions can proceed to completion at room temperature over several hours.[2][3][4][5] It is advisable to start at a moderate temperature (e.g., 65-70°C) and monitor the reaction progress by TLC or HPLC.[1]
-
-
Side Reactions and Byproduct Formation: The electron-deficient nature of the pyrazine ring can lead to undesired side reactions.
-
Regioselectivity: In cases where multiple halogens are present, the position of amination is critical. The electronic environment of the pyrazine ring dictates the most likely site of nucleophilic attack. For 3-amino-5,6-dichloropyrazine carboxylic acid esters, amination with ammonia preferentially occurs at the 5-position.[1]
-
tele-Substitution: In some fused pyrazine systems, a phenomenon known as tele-substitution can occur, where the incoming nucleophile attacks a position distant from the leaving group.[3][4] While less common in simple pyrazines, it's a possibility to consider if unexpected isomers are formed.
-
Experimental Protocol: Amination of a Dihalogenated Pyrazine Precursor
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, dissolve the dihalogenated pyrazine precursor (e.g., 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester) in dry DMSO.[1]
-
Heat the mixture to 65°C until complete dissolution.[1]
-
Bubble dry ammonia gas through the solution with continuous stirring while maintaining the temperature at 65-70°C for approximately 45 minutes.[1]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.[1]
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.[1]
| Parameter | Recommended Condition | Rationale |
| Solvent | DMSO | High dielectric constant facilitates the reaction.[1] |
| Temperature | 65-70°C | Balances reaction rate and potential for degradation.[1] |
| Amine Source | Dry Ammonia Gas | Direct and effective for amination.[1] |
| Work-up | Precipitation in Water | Efficiently separates the product from the solvent.[1] |
Section 2: Bromination of the Diaminopyrazine Intermediate
Question: My bromination reaction is either not proceeding to completion or is producing multiple unidentified byproducts. How can I optimize this step?
Answer: The bromination of an electron-rich diaminopyrazine system requires careful selection of the brominating agent and reaction conditions to avoid over-bromination and oxidative degradation.
-
Choice of Brominating Agent: The reactivity of the brominating agent is a critical parameter.
-
Molecular Bromine (Br₂): While a common brominating agent, its high reactivity can lead to multiple brominations and side reactions.[6] Its use often requires careful control of stoichiometry and temperature.
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent, often preferred for electron-rich aromatic and heterocyclic systems. Radical initiators (like AIBN or light) can promote benzylic or allylic bromination, so these should be avoided for aromatic substitution.
-
Copper(II) Bromide (CuBr₂): This reagent can be an effective alternative for the bromination of certain heterocycles.[7]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the outcome of the bromination. Dichloromethane (DCM) or chloroform are common choices for NBS brominations.
-
Temperature: Bromination reactions are often carried out at low temperatures (e.g., 0°C to room temperature) to control the reaction rate and minimize byproduct formation. A study on the bromination of 2-amino-3-carbomethoxypyrazine with bromine was conducted at temperatures below 0°C.[8]
-
Troubleshooting Bromination Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficiently reactive brominating agent or low temperature. | Gradually increase the temperature and monitor the reaction. Consider a more reactive agent if necessary, but with caution. |
| Multiple Products | Over-bromination due to a highly reactive agent or excess reagent. | Use a milder agent like NBS. Carefully control the stoichiometry of the brominating agent (start with 1.0-1.1 equivalents). |
| Dark-colored reaction mixture | Oxidative degradation of the starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the absence of light if using a light-sensitive reagent. |
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start -> issue; issue -> cause1 [label="Yes"]; issue -> cause2 [label="Yes"]; issue -> cause3 [label="Yes"]; cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; }
Caption: A decision-making flowchart for troubleshooting bromination reactions.
Section 3: Hydrolysis of the Carboxylic Acid Ester/Nitrile
Question: I am struggling with the final hydrolysis step to obtain the carboxylic acid. What are the best conditions to use?
Answer: The final step to obtain the carboxylic acid typically involves the hydrolysis of a methyl or ethyl ester, or a nitrile group. The choice between acidic and alkaline hydrolysis depends on the stability of the starting material and the desired work-up procedure.
-
Alkaline Hydrolysis: This is a common and often effective method.
-
Reagents: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are frequently used.[9][10] LiOH is sometimes preferred for its ability to drive reactions to completion with minimal side products.[10]
-
Procedure: The ester is typically heated under reflux with an aqueous solution of the base.[9] After the reaction is complete, the resulting carboxylate salt is acidified with a strong acid (e.g., HCl) to precipitate the free carboxylic acid.[9][11]
-
Caution: The presence of the bromine atom on the pyrazine ring may make it susceptible to nucleophilic substitution by hydroxide at high temperatures, leading to the formation of a hydroxyl-pyrazine byproduct.[10] Careful temperature control and monitoring are essential.
-
-
Acidic Hydrolysis: This method can also be employed.
-
Reagents: Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used.[11]
-
Procedure: The ester or nitrile is heated under reflux with the aqueous acid.[11][12] The carboxylic acid is formed directly in the reaction mixture and can be isolated by filtration or extraction.
-
Considerations: The highly acidic conditions may cause degradation of the electron-rich diaminopyrazine ring.
-
Experimental Protocol: Alkaline Hydrolysis of a Pyrazine Carboxylate Ester
-
In a round-bottomed flask, dissolve the this compound ester in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or ethanol if solubility is an issue).
-
Add an aqueous solution of LiOH (1.05 equivalents).[10]
-
Heat the mixture to a moderate temperature (e.g., 50-60°C) and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
III. References
-
Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025). Beilstein Journal of Organic Chemistry. [Link]
-
Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025). MDPI. [Link]
-
Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold. (2023). Beilstein-Institut. [Link]
-
Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3- a ]pyrazine scaffold. (2023). ResearchGate. [Link]
-
Process for the preparation of 3, 5-diamino-6-chloro-pyrazine carboxylic acid esters. (1969). Google Patents.
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]
-
Process for the preparation of 3,5-diaminopyrazine-2,6-dicarboxamides. (1962). Google Patents.
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. ResearchGate. [Link]
-
3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases. (2014). Google Patents.
-
A green and efficient hydrolysis of met. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
-
Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. (1949). Datapdf. [Link]
-
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. PubChem. [Link]
-
Bromination Help. (2024). Reddit. [Link]
-
Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. (2009). ResearchGate. [Link]
-
Synthesis of 3,5-diaminopyrazinoic acid from 3,5-diamino-2,6-dicyanopyrazine and intermediates. (1976). Google Patents.
-
Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. (1949). Journal of the American Chemical Society. [Link]
-
Bromination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. datapdf.com [datapdf.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. jocpr.com [jocpr.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
stability issues of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid in solution
Welcome to the dedicated technical support center for 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid (CAS 1303968-25-3). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling and utilizing this versatile building block. As a key intermediate in the synthesis of potent epithelial sodium channel (ENaC) blockers, its stability is paramount for reproducible and successful experimental outcomes.[1]
This document provides a structured approach to understanding and mitigating stability issues of this compound in solution, presented in a question-and-answer format.
I. General Stability & Handling FAQs
This section addresses the most frequently asked questions regarding the general stability and handling of this compound.
Question 1: What are the optimal storage conditions for solid this compound?
Answer: To ensure long-term stability, the solid compound should be stored under an inert atmosphere, such as argon or nitrogen, at temperatures between -20°C and 8°C.[1] It is also crucial to protect it from light and moisture.
Scientific Rationale: The diamino-pyrazine core is susceptible to oxidation, and the amine groups can be particularly reactive.[1] Storing under an inert atmosphere minimizes oxidative degradation. The recommended low temperature slows down any potential degradation kinetics. The compound is also hygroscopic, and moisture can facilitate degradation pathways, hence the need for a dry environment.
Question 2: Why is light protection critical when working with this compound in solution?
Answer: Prolonged exposure to light, especially UV radiation, can induce photodegradation. The carbon-bromine (C-Br) bond is susceptible to cleavage upon absorption of UV light.[1] Therefore, it is imperative to use amber glassware or labware protected from light when preparing and handling solutions of this compound.
Scientific Rationale: Pyrazine derivatives can exhibit photostability, but the presence of a bromine substituent can alter this.[1][2] The energy from UV radiation can be sufficient to exceed the bond dissociation energy of the C-Br bond, leading to the formation of radical species and subsequent degradation products. This can significantly impact the purity and reactivity of your starting material.
II. Troubleshooting Guide: Stability in Solution
This section provides a detailed troubleshooting guide for common stability issues encountered when working with this compound in various solvent systems.
Scenario 1: Rapid degradation of the compound is observed in acidic aqueous solutions (pH < 4).
Question: My solution of this compound in an acidic buffer is showing rapid degradation, as confirmed by LC-MS. What is the likely cause, and how can I mitigate this?
Answer: Acidic conditions are known to accelerate the degradation of this compound.[1] The primary reason is the protonation of the pyrazine ring nitrogens and the carboxylic acid group, which can lead to hydrolytic and other decomposition reactions.
Troubleshooting Steps:
-
pH Adjustment: If your experimental conditions permit, adjust the pH of your solution to be in the neutral range (pH 6-7.5).
-
Solvent Selection: If acidic conditions are required, consider using a less nucleophilic solvent or a co-solvent system to minimize hydrolysis.
-
Temperature Control: Perform your experiments at the lowest possible temperature to slow down the degradation rate.
-
Time Limitation: Prepare fresh solutions immediately before use and minimize the time the compound spends in the acidic environment.
Scientific Rationale: Protonation of the pyrazine ring can increase the electrophilicity of the system, making it more susceptible to nucleophilic attack by water or other nucleophiles present in the solution. While the exact degradation pathway in acidic media is not fully elucidated in the provided search results, it is a common phenomenon for heterocyclic compounds containing both amino and carboxylic acid groups. Studies on related pyrazine-2,3-dicarboxylic acids have shown that pH plays a critical role in their coordination chemistry and stability in solution.[3][4]
Scenario 2: Solution discoloration and precipitation observed over time.
Question: I prepared a stock solution of this compound in DMSO, and after a few days at room temperature, I noticed a color change and the formation of a precipitate. What is happening?
Answer: The observed discoloration and precipitation are likely due to a combination of oxidative degradation and potential polymerization or self-condensation reactions. The amino groups on the pyrazine ring are susceptible to oxidation, which can lead to colored byproducts.
Troubleshooting Steps:
-
Inert Atmosphere: When preparing stock solutions for long-term storage, degas the solvent and overlay the solution with an inert gas (argon or nitrogen) before sealing the vial.
-
Low-Temperature Storage: Store stock solutions at -20°C or -80°C to minimize degradation.
-
Concentration Matters: Prepare more concentrated stock solutions if possible, as this can sometimes slow down degradation. Dilute to the working concentration immediately before use.
-
Antioxidants: For certain applications where it will not interfere with downstream processes, the addition of a small amount of an antioxidant could be considered, but this should be validated for your specific experiment.
Scientific Rationale: The amino groups in the 3 and 5 positions of the pyrazine ring are electron-donating and can be susceptible to oxidation, forming colored nitro or nitroso derivatives.[1] The pyrazine ring itself is a privileged structure in drug discovery and can participate in various chemical reactions.[1] Over time, intermolecular reactions could lead to the formation of larger, less soluble oligomers or polymers.
III. Experimental Protocols
This section provides standardized protocols for assessing the stability of this compound.
Protocol 1: Preliminary pH-Dependent Stability Assessment
Objective: To determine the relative stability of this compound in solutions of varying pH.
Materials:
-
This compound
-
Buffers: pH 3, pH 5, pH 7.4, and pH 9
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Working Solution Preparation:
-
For each pH buffer, dilute the stock solution to a final concentration of 10 µg/mL.
-
Prepare a control sample by diluting the stock solution to 10 µg/mL in a 50:50 ACN:Water mixture.
-
-
Time Points: Analyze the samples at t=0, 2, 4, 8, and 24 hours.
-
Incubation: Incubate the working solutions at a controlled room temperature (e.g., 25°C), protected from light.
-
Analysis: At each time point, inject an equal volume of each sample onto an HPLC or LC-MS system. Monitor the peak area of the parent compound.
-
Data Analysis: Normalize the peak area at each time point to the peak area at t=0. Plot the percentage of remaining compound versus time for each pH.
Data Presentation:
| pH | % Remaining (2h) | % Remaining (4h) | % Remaining (8h) | % Remaining (24h) |
| 3.0 | ||||
| 5.0 | ||||
| 7.4 | ||||
| 9.0 | ||||
| Control |
Protocol 2: Photostability Assessment
Objective: To evaluate the susceptibility of this compound to photodegradation.
Materials:
-
This compound
-
Solvent (e.g., 50:50 ACN:Water)
-
Clear and amber vials
-
Photostability chamber with controlled light and temperature
-
HPLC or LC-MS system
Procedure:
-
Solution Preparation: Prepare a 10 µg/mL solution of the compound in the chosen solvent.
-
Sample Aliquoting:
-
Aliquot the solution into both clear and amber vials. The amber vials will serve as the dark control.
-
-
Exposure: Place the vials in a photostability chamber according to ICH Q1B guidelines (or a similar standardized method).
-
Time Points: Collect samples at appropriate time points (e.g., 0, 1, 2, 4, 8 hours of exposure).
-
Analysis: Analyze the samples from both the clear and amber vials at each time point using HPLC or LC-MS.
-
Data Analysis: Compare the degradation profile of the exposed samples to the dark controls.
IV. Visualizing Workflows and Pathways
Experimental Workflow for pH Stability Study
Caption: Workflow for assessing the pH-dependent stability of the compound.
Hypothesized Degradation Pathways
Caption: Potential degradation pathways for the target molecule.
V. References
-
pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties - ResearchGate. [Link]
-
pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties - Semantic Scholar. [Link]
-
Quantum dynamics of the photostability of pyrazine - RSC Publishing. [Link]
Sources
troubleshooting 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid experiments
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting experiments involving 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid. As a key intermediate in the synthesis of novel therapeutics, particularly epithelial sodium channel (ENaC) blockers for airway diseases, its successful application is paramount.[1] This document provides in-depth, practical solutions to common challenges, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Purity Issues
Question 1: My synthesis of this compound is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
Low yields are a frequent challenge in multi-step pyrazine synthesis.[2] Several factors can contribute to this issue:
-
Suboptimal Bromination: The introduction of the bromine atom at the 6-position is a critical step.[1] Incomplete bromination or the formation of di-substituted bromo derivatives can significantly reduce the yield of the desired product.[1]
-
Troubleshooting:
-
Reagent Purity: Ensure the N-bromosuccinimide (NBS) used is of high purity and has been stored correctly to prevent degradation.
-
Solvent Choice: Polar aprotic solvents like DMF are generally effective for this step.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Temperature Control: Maintain a consistent reaction temperature, typically between 70-90°C.[1] Temperatures that are too high can lead to degradation, while temperatures that are too low will result in an incomplete reaction.[2]
-
-
-
Inefficient Amination: The nucleophilic substitution to introduce the amino groups at the 3 and 5 positions can be sluggish or incomplete.
-
Troubleshooting:
-
Solvent Effects: The use of solvents with high dielectric constants, such as DMSO or DMF, can enhance the rate of amination.[1]
-
Ammonia Source: Ensure a sufficient excess of ammonia or the amine source is used to drive the reaction to completion. For gaseous ammonia, ensure efficient bubbling through the reaction mixture.[3]
-
Side Reactions: Be aware of potential side reactions, such as the formation of amides if the carboxylic acid is not appropriately protected.[3]
-
-
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.
-
Troubleshooting:
-
Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery from the aqueous phase.[2]
-
Purification Method: Recrystallization from ethanol/water mixtures is a common and effective method for purification.[1] If impurities are difficult to remove, column chromatography on silica gel using an ethyl acetate/hexane gradient can be employed.[1]
-
-
Question 2: I am observing unidentified byproducts in my reaction mixture, and the color is darker than expected. What could be the cause?
The formation of colored byproducts and a dark reaction mixture often points to polymerization or degradation reactions.[2]
-
Air Sensitivity: Some intermediates in pyrazine synthesis can be sensitive to air oxidation, leading to complex side reactions and discoloration.[2]
-
Troubleshooting: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially if you suspect air-sensitive intermediates.[2]
-
-
Aldol Condensation: If your starting materials or solvents contain aldehyde or ketone impurities with α-hydrogens, aldol condensation can occur, resulting in colored byproducts.[2]
-
Troubleshooting: Use high-purity, freshly distilled solvents and ensure the purity of your starting materials.
-
-
Excessive Heat: High reaction temperatures can cause the pyrazine ring to break down, leading to a complex mixture of degradation products.[2]
-
Troubleshooting: Carefully control the reaction temperature and consider running the reaction at a lower temperature for a longer duration.
-
Workflow for a Successful Synthesis
The following diagram outlines a generalized workflow for the synthesis of this compound, highlighting key decision points for troubleshooting.
Caption: Troubleshooting workflow for the synthesis of this compound.
Handling, Storage, and Stability
Question 3: What are the proper handling and storage conditions for this compound to ensure its stability?
To maintain the integrity and stability of this compound, adhere to the following storage protocols:
-
Storage Conditions: The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C.[1]
-
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood.[4]
-
Wash hands thoroughly after handling.[4]
-
In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.
-
If swallowed, rinse your mouth and call a poison center or doctor if you feel unwell.
-
Hazard Information Summary
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[1] |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H335 | May cause respiratory irritation.[1] |
Analytical & Characterization Challenges
Question 4: I am having difficulty interpreting the mass spectrometry data for my synthesized compound. What are the expected fragmentation patterns?
Mass spectrometry is a powerful tool for confirming the structure of your compound. Here's what to expect:
-
Molecular Ion Peak: The molecular weight of this compound is approximately 233.02 g/mol .[1] Look for a molecular ion peak (M+) corresponding to this mass. Due to the isotopic abundance of bromine (79Br and 81Br are present in roughly a 1:1 ratio), you should observe a characteristic M+ and M+2 isotopic pattern with nearly equal intensity.[5]
-
Key Fragmentation Pathways:
-
Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group, which would result in a fragment with a mass of (M - 45).
-
Loss of Br: Cleavage of the carbon-bromine bond will lead to a fragment at (M - 79) or (M - 81).
-
Decarboxylation: Loss of CO2 can also occur, leading to a fragment at (M - 44).
-
The following diagram illustrates the primary fragmentation pathways you might observe.
Caption: Expected mass spectrometry fragmentation of the target compound.
Question 5: My NMR spectrum shows unexpected peaks. How can I confirm the structure and purity of my compound?
While specific NMR data can vary based on the solvent and instrument, here are some general guidelines for troubleshooting:
-
Proton (¹H) NMR:
-
Look for signals corresponding to the amino protons. Their chemical shift can be broad and may vary with concentration and solvent.
-
The carboxylic acid proton will also be a broad singlet, often at a high chemical shift, and may exchange with D2O.
-
The absence of signals from the starting materials is a key indicator of reaction completion.
-
-
Carbon (¹³C) NMR:
-
Identify the peak for the carbonyl carbon of the carboxylic acid, typically in the range of 160-180 ppm.
-
The carbons of the pyrazine ring will have distinct chemical shifts.
-
-
Troubleshooting Unexpected Peaks:
-
Residual Solvent: Compare your spectrum to a reference for the solvent used (e.g., DMSO-d₆, CDCl₃).
-
Starting Material: Check for the presence of peaks corresponding to your starting materials.
-
Byproducts: Consider the potential side products discussed in Question 2 and look for their characteristic signals.
-
HPLC/LC-MS: For definitive purity assessment and identification of impurities, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are highly recommended.[6]
-
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure and may require optimization based on your specific starting materials and laboratory conditions.
-
Bromination:
-
Dissolve the pyrazine precursor in an appropriate polar aprotic solvent (e.g., DMF).
-
Under an inert atmosphere, add N-bromosuccinimide (NBS) portion-wise.
-
Heat the reaction mixture to 70-90°C and monitor the reaction progress by TLC or HPLC.
-
-
Amination:
-
After cooling the reaction mixture, introduce ammonia gas or a solution of ammonia in a suitable solvent (e.g., DMSO).
-
Heat the mixture as required to facilitate the nucleophilic substitution. Monitor the reaction for the disappearance of the starting material.
-
-
Carboxylation (if necessary):
-
If the carboxylic acid functionality is not present in the starting material, it can be introduced at this stage through various carboxylation methods.
-
-
Work-up and Purification:
-
Quench the reaction with water and perform multiple extractions with a suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography.[1]
-
Protocol 2: Purity Assessment by HPLC
-
Sample Preparation: Prepare a dilute solution of your synthesized compound in a suitable mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid is a common starting point.
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
-
-
Analysis: Inject the sample and analyze the chromatogram for the presence of a single major peak corresponding to your product. The peak area can be used to quantify the purity.
By understanding the key chemical principles and potential pitfalls, and by employing systematic troubleshooting strategies, you can significantly improve the success rate of your experiments with this compound.
References
-
PubChem. (n.d.). 3-Amino-6-bromopyrazine-2-carboxylic acid. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from [Link]
-
Advanced Biotech. (2025). Safety Data Sheet. Retrieved from [Link]
-
AHH Chemical. (n.d.). This compound. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from [Link]
-
Sci-Hub. (1994). Synthesis and Reactions of Some Pyrazine Derivatives. Retrieved from [Link]
-
Thoreauchem. (n.d.). This compound. Retrieved from [Link]
-
RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 3-Bromo-2-pyrazinecarboxylic Acid Manufacturer & Supplier in China. Retrieved from [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
-
Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
-
LibreTexts. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases.
-
ResearchGate. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Retrieved from [Link]
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- 1. This compound|CAS 1303968-25-3 [benchchem.com]
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- 6. 1303968-25-3|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: 3,5-Diamino-6-bromo-pyrazine-2-carboxylic Acid
This guide is intended for researchers, scientists, and drug development professionals utilizing 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid in their experiments. As a critical building block in medicinal chemistry, particularly for the synthesis of epithelial sodium channel (ENaC) blockers, ensuring its stability is paramount for reproducible and reliable results.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you identify, prevent, and address the degradation of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation of this compound?
A1: Visual signs of degradation can include a change in color of the solid material, from off-white or light yellow to darker shades of yellow or brown. In solution, degradation may be indicated by the appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) or a decrease in the peak area of the parent compound over time.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a dark place at 2-8°C.[1] For extended storage, temperatures of -20°C are also recommended to further minimize degradation.[1]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is known to be light-sensitive. The pyrazine ring system and the carbon-bromine bond can be susceptible to photodegradation. It is crucial to store the solid material and any solutions in amber vials or otherwise protected from light.
Q4: What solvents are recommended for dissolving this compound?
A4: Due to its polar nature, this compound has limited solubility in many common organic solvents. Dimethyl sulfoxide (DMSO) is a common solvent for this compound. For aqueous solutions, the solubility can be pH-dependent, and the use of buffers may be necessary. Always prepare solutions fresh whenever possible.
Q5: Can I heat solutions of this compound?
A5: Caution should be exercised when heating solutions of this compound. Pyrazine carboxylic acids can be prone to thermal degradation, including decarboxylation, at elevated temperatures.[2][3] If heating is necessary for your experimental protocol, it should be done for the shortest possible time and at the lowest effective temperature.
II. Troubleshooting Guide: Degradation Issues
This section provides a more detailed approach to identifying and resolving degradation-related problems during your experiments.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms:
-
Appearance of one or more new peaks in your chromatogram that were not present in the initial analysis of the starting material.
-
A corresponding decrease in the peak area of the this compound.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Photodegradation | The C-Br bond is susceptible to cleavage upon exposure to UV light. A likely degradation product is the corresponding hydroxylated compound, 3,5-diamino-6-hydroxy-pyrazine-2-carboxylic acid . This is analogous to the photodegradation of the structurally similar compound, amiloride, which undergoes dechlorination to form N-amidino-3,5-diamino-6-hydroxylpyrazine-carboxamide.[4][5] Solution: Protect all solutions and solid material from light by using amber vials, wrapping containers in aluminum foil, and minimizing exposure to ambient light during handling. |
| Hydrolysis | The carboxylic acid functional group can be susceptible to reactions, and the overall molecule can degrade in strongly acidic or basic conditions. While the carboxylic acid itself is relatively stable to hydrolysis, other reactions can be promoted at pH extremes. For instance, the photodegradation of amiloride is known to be faster in alkaline solutions.[4] Solution: If your experimental conditions permit, maintain the pH of aqueous solutions in the neutral range. If you must work at acidic or basic pH, minimize the exposure time and consider running control experiments to assess the stability of the compound under your specific conditions. |
| Oxidative Degradation | The amino groups on the pyrazine ring are susceptible to oxidation. This can be initiated by dissolved oxygen in your solvents or by the presence of oxidizing agents. Solution: Use degassed solvents for preparing solutions. When storing solutions, even for a short period, consider purging the vial with an inert gas like argon or nitrogen. Avoid sources of radical initiators. |
| Thermal Degradation | As mentioned, pyrazine carboxylic acids can undergo decarboxylation upon heating. This would result in the formation of 3,5-diamino-6-bromo-pyrazine . Solution: Avoid excessive heating. If a reaction requires elevated temperatures, use the minimum temperature and time necessary. Monitor the reaction progress closely by HPLC to check for the appearance of the decarboxylated product. |
Issue 2: Poor Reproducibility in Biological Assays
Symptoms:
-
Inconsistent results between experiments run on different days.
-
A gradual decrease in the observed activity of the compound over time.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Stock Solution Degradation | If stock solutions are not stored properly, the concentration of the active compound can decrease over time, leading to lower than expected activity in your assays. Solution: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect stock solutions from light. It is best practice to prepare fresh stock solutions regularly and qualify their concentration by HPLC. |
| Instability in Assay Buffer | The compound may be unstable in your specific assay buffer due to pH, presence of certain ions, or other components. Solution: Perform a stability study of the compound in your assay buffer. Incubate the compound in the buffer for the duration of your experiment and analyze by HPLC at different time points to check for degradation. If instability is observed, consider modifying the buffer composition (e.g., adjusting pH, adding antioxidants if oxidation is suspected). |
III. Experimental Protocols
Protocol 1: Recommended Handling and Storage
-
Receiving and Initial Storage: Upon receipt, immediately store the container of this compound in a dark, dry location at 2-8°C. For long-term storage, a freezer at -20°C is preferable.[1]
-
Dispensing Solid: When weighing out the solid, work quickly and in a low-light environment if possible. Minimize the time the container is open to the atmosphere. After dispensing, purge the container with an inert gas (argon or nitrogen) before sealing tightly.
-
Preparing Stock Solutions:
-
Use high-purity, degassed solvents (e.g., DMSO).
-
Prepare solutions in amber glass vials to protect from light.
-
If preparing a concentrated stock in an organic solvent, sonication may be used cautiously to aid dissolution.
-
For aqueous solutions, ensure the pH is compatible with the compound's stability.
-
-
Storing Solutions:
-
Store stock solutions at -20°C or -80°C.
-
Aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.
-
Always wrap the vials or place them in a light-blocking container.
-
Protocol 2: Stability Indicating HPLC Method
This is a general-purpose HPLC method that can be used to assess the purity of your compound and monitor for the appearance of degradation products. Method optimization may be required for your specific instrumentation and application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable starting point is a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to monitor for new peaks with different UV spectra). Mass spectrometry (MS) detection is highly recommended for identifying the mass of any potential degradation products.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
IV. Visualizing Degradation Pathways
The following diagrams illustrate the key degradation pathways for this compound based on its chemical structure and data from closely related analogs.
Caption: A logical workflow for troubleshooting degradation issues.
V. References
-
Moore, D. E., & Sithipitaks, V. (1987). Photodegradation of amiloride in aqueous solution. Journal of pharmaceutical sciences, 76(6), 461–465. [Link]
-
Shaikh, J. S., & Rao, N. N. (2018). Simultaneous estimation and forced degradation studies of amiloride hydrochloride and furosemide in a pharmaceutical dosage form. Asian Journal of Pharmaceutical and Clinical Research, 11(7), 215-221. [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
Erickson, J. A., & Spoerri, P. E. (1946). Syntheses in the Pyrazine Series. I. The Curtius and Hofmann Degradation of Pyrazine-2,5-dicarboxylic Acid. Journal of the American Chemical Society, 68(3), 400–401. [Link]
-
Waters Corporation. (2006). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a key intermediate for potent epithelial sodium channel (ENaC) blockers, the robust and safe synthesis of this compound is of critical importance.[1]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles and process safety.
Frequently Asked Questions (FAQs): Core Scale-Up Principles
Q1: What are the primary challenges when scaling up the synthesis of this molecule?
A1: The scale-up of this synthesis presents several key challenges rooted in its chemical nature. The molecule features a dense arrangement of functional groups on a pyrazine ring, making it susceptible to side reactions and decomposition.[2] Key challenges include:
-
Reaction Control: The bromination step is highly exothermic and can lead to runaway reactions or the formation of di-brominated impurities if not properly controlled.
-
Safety: Handling liquid bromine or even N-bromosuccinimide (NBS) on a large scale requires stringent safety protocols and specialized equipment to manage toxicity and reactivity.[3][4]
-
Product Isolation and Purity: The final product's multiple hydrogen bond donor and acceptor sites can lead to complex crystallization behavior and potential solvent inclusion.[5] Achieving consistent polymorphic form and purity is a common hurdle.
-
Material Handling: The starting materials and intermediates may have poor solubility, requiring careful solvent selection and agitation to prevent settling and ensure reaction homogeneity.
Q2: How does the choice of brominating agent (e.g., NBS vs. Br₂) impact the scale-up process?
A2: The choice of brominating agent is a critical decision with significant trade-offs for safety and process control.
-
N-Bromosuccinimide (NBS): Generally considered safer and easier to handle than liquid bromine, especially at scale. It is a solid, reducing the risk of dangerous spills and corrosive vapor exposure. However, reactions with NBS can sometimes have an induction period, and hazardous side reactions with certain solvents (like 2-MeTHF) have been identified.[6]
-
Liquid Bromine (Br₂): Highly effective and atom-economical, but its use is hazardous due to high toxicity, corrosivity, and reactivity.[4][7][8] Scaling up requires robust engineering controls, such as dedicated storage with scrubbers, specialized transfer lines, and emergency response plans.[3] For large-scale industrial processes, generating bromine in situ using a continuous flow setup is a modern, safer alternative.[7][8]
Q3: Why is temperature control so critical during the bromination step?
A3: Temperature control is paramount for two primary reasons:
-
Selectivity: The pyrazine ring is activated by the amino groups, making it susceptible to over-bromination. Exothermic events or "hot spots" within the reactor can accelerate the reaction rate, leading to the formation of di-brominated and other impurities that are difficult to remove later.
-
Safety: Uncontrolled temperature increases can lead to a runaway reaction, causing a rapid pressure build-up in the reactor and potential vessel failure. This is particularly dangerous when using potent oxidizers like bromine. Utilizing reaction calorimeters (RC1) during process development is essential to measure the heat of reaction and design an adequate cooling system for the target scale.[6]
Process Workflow & Key Transformations
The synthesis of this compound generally follows a multi-step pathway. The exact sequence can vary, but a common approach involves the functionalization of a pre-existing pyrazine core.
Caption: High-level synthetic workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up experiment, providing potential causes and actionable solutions.
| Symptom / Observation | Potential Cause(s) | Recommended Troubleshooting Actions |
| Low Yield in Bromination Step | 1. Incomplete reaction due to insufficient temperature or time. 2. Degradation of product under harsh conditions.[9] 3. Suboptimal mixing leading to localized reagent depletion. | 1. Optimize Conditions: Monitor reaction progress by TLC/LC-MS. Consider a slight increase in temperature or extended reaction time based on monitoring. 2. Check Stability: Run a small-scale experiment to hold the product at the reaction temperature and check for degradation over time. 3. Improve Agitation: Ensure the stirrer speed and design are adequate for the vessel size to maintain a homogeneous slurry or solution. |
| Formation of Di-bromo Impurity | 1. Poor control over brominating agent stoichiometry. 2. Localized high concentration of brominating agent due to slow dispersion. 3. Temperature excursion accelerating the second bromination. | 1. Controlled Addition: Add the brominating agent sub-surface via a dosing pump over an extended period. 2. Dilution: Consider diluting the brominating agent in a suitable, inert solvent before addition. 3. Enhanced Cooling: Ensure the reactor's cooling capacity is sufficient to handle the exotherm. Start the addition at a lower temperature. |
| Product Fails to Crystallize or Oils Out | 1. Incorrect solvent system or supersaturation level. 2. Presence of impurities inhibiting crystal lattice formation. 3. Incorrect pH; the molecule can exist as a salt or zwitterion. | 1. Solvent Screening: Experiment with different solvent/anti-solvent systems (e.g., Ethanol/water, DMF/water). 2. pH Adjustment: The molecule's carboxylic acid and amino groups are pH-sensitive. Carefully adjust the pH to the isoelectric point to induce precipitation of the neutral molecule. A patented process notes that alkali salts can remain in solution while the acid precipitates.[10] 3. Seeding: Introduce seed crystals of the desired polymorphic form to encourage controlled crystallization. |
| Reaction Mixture Darkens (Tar Formation) | 1. Oxidative degradation or polymerization of the electron-rich pyrazine ring.[2] 2. Reaction temperature is too high. | 1. Inert Atmosphere: Ensure the reaction is conducted under a nitrogen or argon blanket to exclude oxygen.[2] 2. Lower Temperature: Evaluate if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time. |
Troubleshooting Logic: Isolating Crystallization Issues
Caption: Decision tree for troubleshooting crystallization.
Safety First: Protocol for Large-Scale Bromination
Handling brominating agents at scale is a significant operational risk. The following protocol outlines critical safety measures.
Mandatory Engineering & Administrative Controls:
-
Ventilation: All operations must be conducted in a walk-in fume hood or a reactor with a dedicated, scrubbed ventilation system.
-
Material Compatibility: Use reactors and transfer lines made of compatible materials like borosilicate glass or PVDF to prevent corrosion.[3] Avoid aluminum.[3]
-
Emergency Preparedness: An emergency shower/eyewash station must be immediately accessible. Keep a neutralizing agent, such as a 25% sodium thiosulfate solution, readily available to handle spills.[4]
-
Personnel Training: All personnel must be trained on the specific hazards of bromine and the emergency response procedures.
Personal Protective Equipment (PPE):
-
Respiratory: Use a full-face respirator with appropriate cartridges or a supplied-air hood.[3]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or butyl rubber). Do not use disposable gloves.[4]
-
Body Protection: Wear a chemical-resistant apron or full suit over a flame-retardant lab coat.
-
Eye Protection: A face shield worn over chemical splash goggles is required.[4]
Step-by-Step Bromination Protocol (Example with NBS)
-
Reactor Inerting: Purge the reaction vessel with dry nitrogen or argon for at least 30 minutes to remove atmospheric moisture and oxygen. Maintain a positive inert gas blanket throughout the reaction.
-
Charge Reactants: Charge the pyrazine starting material and the chosen solvent (e.g., DMF) to the reactor. Begin agitation to ensure a homogeneous mixture.
-
Cooling: Cool the reactor contents to the target starting temperature (e.g., 0-5 °C) to mitigate the initial reaction exotherm.
-
Controlled NBS Addition: Add the N-bromosuccinimide (NBS) in portions or via a solids-dosing system over a calculated period (e.g., 2-4 hours). Rationale: This prevents a rapid, uncontrolled release of heat and minimizes localized high concentrations of the brominating agent, reducing impurity formation.[6]
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. The rate of NBS addition should be immediately slowed or stopped if the temperature rises above the set limit.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the specified temperature. Take samples periodically for analysis (e.g., HPLC, TLC) to confirm the reaction has gone to completion.
-
Quenching: Once complete, cool the reaction mixture and slowly add a quenching agent (e.g., aqueous sodium bisulfite solution) to destroy any unreacted NBS or bromine. Caution: The quench can also be exothermic and should be performed carefully.
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- YouTube. (2024). Bromination safety.
- Dobson, A. J., & Gerkin, R. E. (1996). 3-Aminopyrazine-2-carboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 52(6), 1512–1514. doi:10.1107/s0108270195016416.
- ACS Publications. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development.
- ResearchGate. (n.d.). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
- ResearchGate. (n.d.). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- Google Patents. (n.d.). EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.
- NIH. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Pyrazine Derivatives.
- Benchchem. (n.d.). This compound.
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- 5. 3-Aminopyrazine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents [patents.google.com]
Technical Support Center: 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with essential technical information for the safe handling, storage, and use of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid (CAS: 1303968-25-3). As a key building block in medicinal chemistry, particularly for the synthesis of epithelial sodium channel (ENaC) blockers, proper management of this compound is critical for experimental success and laboratory safety.[1]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified with the signal word "Warning". The primary hazard statements are:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain the stability and integrity of this compound, it should be stored under the following conditions:
-
Temperature: 2-8°C.[1]
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]
-
Light: Keep in a dark place, as the compound may be light-sensitive.[1]
Q3: What are the known incompatibilities for this compound?
A3: While specific reactivity data for this exact compound is limited, pyrazine derivatives and brominated compounds are generally incompatible with strong oxidizing agents.[2][3] Reactions with strong oxidizers can be vigorous and may produce hazardous byproducts.
Q4: In which solvents is this compound soluble?
A4: The presence of both amino and carboxylic acid groups suggests some solubility in polar organic solvents. However, empirical testing is recommended for specific applications. Based on similar structures like 5-amino-6-bromopyrazine-2-carboxylic acid, it is expected to have good solubility in polar solvents.[4]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields | Compound degradation due to improper storage. | Verify that the compound has been stored at 2-8°C under an inert atmosphere and protected from light.[1] Consider using a fresh batch of the compound if degradation is suspected. |
| Incomplete dissolution in the reaction solvent. | Test the solubility of the compound in small quantities of the chosen solvent before scaling up the reaction. Gentle heating or sonication may aid dissolution, but monitor for any signs of degradation. | |
| Difficulty in handling the solid material | Static electricity causing the powder to disperse. | Use an anti-static gun or ionizer in the weighing area. Handle the compound in a fume hood to contain any airborne particles. |
| Skin or eye irritation after handling | Inadequate personal protective equipment (PPE). | Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[5][6] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS). |
| Discoloration of the compound | Exposure to air, light, or contaminants. | Discard the discolored material as it may be degraded. Ensure proper storage conditions are maintained to prevent future discoloration.[1] |
Section 3: Experimental Protocols
Step-by-Step Handling and Weighing Protocol
This protocol outlines the safe procedure for handling and weighing this compound.
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment: chemical-resistant gloves (nitrile is a good choice), safety goggles, a lab coat, a spatula, a weighing paper or boat, and a tared, sealed container for the weighed compound.[5][7]
-
Place all equipment inside the fume hood.
-
-
Handling:
-
Before opening the main container, allow it to equilibrate to room temperature to prevent moisture condensation.
-
Carefully open the container inside the fume hood.
-
Use a clean spatula to transfer the desired amount of the solid to the weighing paper. Avoid creating dust.
-
-
Weighing:
-
Weigh the compound quickly and accurately.
-
Transfer the weighed solid to the reaction vessel or a pre-labeled, sealed container.
-
-
Cleanup:
-
Clean the spatula and weighing area with an appropriate solvent (e.g., ethanol) and wipe dry.
-
Dispose of any contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.[8]
-
Securely close the main container of this compound, purge with an inert gas if possible, and return it to the recommended storage conditions.
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal.
Section 4: Disposal Guidelines
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste, including contaminated gloves, weighing papers, and residual compound, should be placed in a clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated hazardous waste container for halogenated organic liquids. Do not pour down the drain.[9]
-
Decontamination: Work surfaces should be decontaminated with a suitable solvent.
-
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal facility. Incineration at a facility equipped with scrubbers to handle acidic and halogenated byproducts is a common method for brominated organic compounds.[8] Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate can be a method for treating dilute aqueous bromine-containing waste, but this should be done by trained personnel.[8]
References
-
What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025, March 18). Retrieved January 19, 2026, from [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). EPA. Retrieved January 19, 2026, from [Link]
-
Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved January 19, 2026, from [Link]
-
natural pyrazines 18 - Axxence Aromatic GmbH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Bromine water - disposal - Chemtalk. (n.d.). Retrieved January 19, 2026, from [Link]
-
Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017, February 3). EFSA. Retrieved January 19, 2026, from [Link]
-
This compound [1303968-25-3]. (n.d.). Retrieved January 19, 2026, from [Link]
-
3-Amino-6-bromopyrazine-2-carboxylic acid | C5H4BrN3O2 | CID 18521600 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI. Retrieved January 19, 2026, from [Link]
-
Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species | EFSA. (2017, February 3). Retrieved January 19, 2026, from [Link]
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Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS. Retrieved January 19, 2026, from [Link]
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3-Bromo-2-pyrazinecarboxylic Acid Manufacturer & Supplier in China - Pipzine Chemicals. (n.d.). Retrieved January 19, 2026, from [Link]
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Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (n.d.). Chemical Papers. Retrieved January 19, 2026, from [Link]
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Pyrazinoic acid - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Validation of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research, particularly in the development of novel therapeutics for airway diseases, the pyrazine core stands as a privileged scaffold.[1] 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid, a key building block, is a close analog of 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid, an intermediate in the synthesis of potent epithelial sodium channel (ENaC) blockers.[1] The rigorous validation of this starting material is paramount to ensure the integrity and reproducibility of downstream applications. This guide provides an in-depth comparative analysis and robust experimental protocols for the comprehensive validation of this compound.
Comparative Landscape: Understanding the Alternatives
A thorough evaluation of any chemical entity necessitates a comparative understanding of its structural and functional analogs. Here, we compare this compound with its chloro-analog and the well-established drug, Amiloride.
| Feature | This compound | 3,5-Diamino-6-chloro-pyrazine-2-carboxylic acid | Amiloride |
| Molecular Formula | C₅H₅BrN₄O₂[2] | C₅H₅ClN₄O₂[3] | C₆H₈ClN₇O |
| Molecular Weight | 233.02 g/mol [2] | 188.57 g/mol [3] | 229.6 g/mol |
| Primary Application | Intermediate for ENaC blockers[1] | Intermediate for ENaC blockers[1][4] | Potassium-sparing diuretic, ENaC blocker |
| Key Structural Difference | Bromo-substituent at C6 | Chloro-substituent at C6 | Guanidinium moiety replacing the carboxylic acid |
The substitution of chlorine with bromine is expected to influence the reactivity and pharmacokinetic properties of the final drug substance, making the choice of starting material a critical parameter in drug design.
A Framework for Rigorous Validation
A multi-pronged approach employing orthogonal analytical techniques is essential for the unambiguous characterization and purity assessment of this compound. Our self-validating system relies on a combination of chromatography and spectroscopy to confirm identity, purity, and stability.
Caption: A comprehensive workflow for the validation of this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, incorporating standards and controls to ensure the trustworthiness of the results.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The initial and most critical assessment of purity is achieved through reverse-phase HPLC. A typical purity of >95% is expected for this compound following synthesis and purification.[1]
Instrumentation:
-
HPLC system with UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or Phosphoric acid (for non-MS compatible methods)[5]
-
This compound reference standard (if available)
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 50:50 v/v). The exact ratio may need to be optimized for optimal separation.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the test sample in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detection wavelength: 280 nm (or a wavelength determined by UV scan)
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Interpretation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous confirmation of the chemical structure.
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Sample of this compound
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum.
-
Expected Signals: Absence of a signal in the aromatic region for the proton at the 6-position (due to bromine substitution). Signals for the two amino groups (typically broad and in the range of 5.5-7.5 ppm, exchangeable with D₂O). A signal for the carboxylic acid proton (typically broad and downfield, >10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum.
-
Expected Signals: Five distinct carbon signals corresponding to the pyrazine ring and the carboxylic acid. The carbon attached to the bromine will be significantly shifted. The carbonyl carbon of the carboxylic acid will appear downfield (typically >160 ppm).[6]
-
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the molecular weight and elemental composition.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Infusion: Introduce the sample solution (prepared as for HPLC) into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Interpretation:
-
Look for the molecular ion peak [M+H]⁺ in the positive mode and [M-H]⁻ in the negative mode.
-
The expected monoisotopic mass for C₅H₅BrN₄O₂ is approximately 231.96 and 233.96 Da, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio).[1]
-
Caption: Expected isotopic pattern for the molecular ion in the mass spectrum.
Advanced Purity Assessment by Quantitative NMR (qNMR)
For a higher level of accuracy in purity determination, qNMR is a powerful technique that provides a direct measurement of the analyte concentration against a certified reference material.[7][8]
Instrumentation & Reagents:
-
As per standard NMR, with the addition of a certified internal standard (e.g., maleic acid or dimethyl sulfone).
Procedure:
-
Sample Preparation: Accurately weigh both the sample and the internal standard and dissolve them in a known volume of a suitable deuterated solvent.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with parameters optimized for quantitative analysis (e.g., longer relaxation delays).
-
Data Analysis: Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated using the known purity and weight of the internal standard and the integral values of non-overlapping peaks.
Comparative Data Summary
| Analytical Technique | This compound | 3,5-Diamino-6-chloro-pyrazine-2-carboxylic acid |
| Purity (HPLC) | >95% | >97% |
| ¹H NMR (DMSO-d₆) | Absence of C6-H proton signal | Absence of C6-H proton signal |
| Mass Spectrum (m/z) | [M+H]⁺ ≈ 233/235 (Br isotopes) | [M+H]⁺ ≈ 189/191 (Cl isotopes) |
| Solubility | Soluble in DMSO and methanol[9] | Soluble in polar solvents |
Conclusion
The validation of this compound is a critical step in the development of novel therapeutics. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to confidently assess the quality and integrity of this important building block. By employing a multi-technique, self-validating approach, scientists can ensure the reliability and reproducibility of their research, ultimately accelerating the path to new drug discoveries.
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Validated RP-HPLC method for the estimation of Amiloride and hydrochlorothiazide in combined tablet dosage form - Asian Journal of Pharmaceutical Analysis. [Link]
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Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies. [Link]
-
Development and Validation of RP-HPLC Method for the Simultaneous Determination of Amiloride Hydrochloride and Furosemide in Pure and Pharmaceutical Dosage Form - Semantic Scholar. [Link]
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A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications - MDPI. [Link]
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Stability indicating rp-hplc method for simultaneous determination of frusemide and amiloride hydrochloride in tablet dosage for - SciSpace. [Link]
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Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents - ResearchGate. [Link]
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3,5-Diamino-6-chloropyrazine-2-carboxylic Acid Methyl Ester CAS No.: 1458-01-1. [Link]
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Comparative Analysis: 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid vs. 3,5-Diamino-6-chloro-pyrazine-2-carboxylic acid
A Guide for Senior Application Scientists in Drug Discovery and Development
This guide provides an in-depth, objective comparison of two critical heterocyclic building blocks in medicinal chemistry: 3,5-diamino-6-bromo-pyrazine-2-carboxylic acid and its chloro-analog, 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid. The strategic selection between these two intermediates can significantly influence synthetic strategy, reactivity, and the pharmacological profile of the final active pharmaceutical ingredient (API). This document moves beyond a simple cataloging of properties to explain the causal relationships between structure and function, supported by experimental data and protocols.
Introduction: The Strategic Importance of Halogenated Pyrazines
The pyrazine ring is a privileged structure in drug discovery, found in numerous clinically approved agents.[1][2] The specific substitution pattern of the 3,5-diamino-6-halo-pyrazine-2-carboxylic acid scaffold is of paramount importance. These compounds are key intermediates in the synthesis of potent epithelial sodium channel (ENaC) blockers, a class of drugs investigated for treating respiratory diseases like cystic fibrosis and asthma by modulating airway hydration.[3][4]
The chloro-analog, 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid, is most famously the direct precursor to Amiloride, a potassium-sparing diuretic that functions by blocking ENaC.[5][6] Its bromo-counterpart serves as a versatile alternative, offering distinct advantages in synthetic diversification for the exploration of new chemical space and structure-activity relationships (SAR). This guide will dissect the nuanced differences between them to inform rational compound design and development.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental difference between the two molecules is the substitution of a chlorine atom with a bromine atom at the C6 position. This seemingly minor change has significant implications for the molecule's physical and chemical behavior.
| Property | This compound | 3,5-Diamino-6-chloro-pyrazine-2-carboxylic acid | Rationale for Difference |
| Molecular Formula | C₅H₅BrN₄O₂ | C₅H₅ClN₄O₂ | Different halogen atom. |
| Molecular Weight | ~245.03 g/mol [3] | ~188.57 g/mol [7][8] | Bromine has a higher atomic mass than chlorine. |
| CAS Number | 1303968-25-3[3] | 4878-36-8[9] | Unique identifiers for distinct chemical substances. |
| Appearance | Data not specified, typically a solid. | Solid[7] | Crystalline solids are typical for such structures. |
| Reactivity (C-X Bond) | Higher | Lower | The Carbon-Bromine bond is weaker and longer than the Carbon-Chlorine bond, making bromide a better leaving group. |
| Solubility | Expected to be similar in polar solvents. | Soluble in polar solvents.[9] | The dominant amino and carboxylic acid groups govern solubility in polar media; the halogen has a minor effect. |
| Acidity (pKa) | Expected to be slightly less acidic. | Expected to be slightly more acidic. | Chlorine's higher electronegativity exerts a stronger electron-withdrawing inductive effect, stabilizing the carboxylate anion more effectively. |
Synthesis and Chemical Reactivity: A Tale of Two Halogens
The choice between the bromo- and chloro-derivatives is often a strategic decision rooted in synthetic accessibility and desired downstream reactivity.
General Synthetic Pathway
Both compounds can be synthesized via similar pathways, typically involving the halogenation and amination of a pyrazine core. A common route starts from a substituted aminopyrazine carboxylic acid ester, which undergoes halogenation followed by a second amination step.
Comparative Reactivity: The Leaving Group Advantage
The most significant difference in chemical behavior lies in the reactivity of the carbon-halogen (C-X) bond. The C-Br bond is weaker than the C-Cl bond, making the bromide a superior leaving group in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[3]
-
This compound: This intermediate is ideal for researchers aiming to generate diverse libraries of analogs. The higher reactivity of the C-Br bond allows for coupling with a wide range of boronic acids, alkynes, and amines under milder conditions than its chloro counterpart. This facilitates rapid exploration of the SAR at the C6 position.[10]
-
3,5-Diamino-6-chloro-pyrazine-2-carboxylic acid: While less reactive, the C-Cl bond is more stable and the starting material can be more cost-effective. It is the preferred intermediate for established syntheses where the chlorine atom is retained in the final structure or when harsh reaction conditions for substitution are acceptable. The synthesis of Amiloride is the canonical example.
Experimental Protocols for Comparative Evaluation
To provide actionable data for compound selection, the following validated protocols are described.
Protocol 1: Comparative Reactivity in a Model SNAr Reaction
This experiment directly quantifies the difference in reactivity between the bromo- and chloro-analogs.
Objective: To compare the rate of reaction of each compound with a model nucleophile, morpholine, under standardized conditions.
Methodology:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of this compound and 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid in Dimethyl Sulfoxide (DMSO).
-
Prepare a 100 mM solution of morpholine in DMSO.
-
-
Reaction Setup:
-
In separate HPLC vials, combine 100 µL of the bromo- or chloro-pyrazine stock solution with 800 µL of DMSO.
-
Place the vials in a temperature-controlled autosampler set to 60°C.
-
Initiate the reaction by adding 100 µL of the morpholine stock solution to each vial (final concentrations: 1 mM pyrazine, 10 mM morpholine).
-
-
Monitoring:
-
Use an HPLC-UV or LC-MS system to monitor the reaction.
-
Inject a sample from each vial onto the column at time points t = 0, 15, 30, 60, 120, and 240 minutes.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak.
-
-
Data Analysis:
-
Calculate the percentage conversion at each time point.
-
Plot % conversion vs. time for both reactions. The initial slope of this curve is proportional to the initial reaction rate. A significantly steeper slope for the bromo-analog is expected.
-
Protocol 2: Standard Analytical Characterization
Ensuring the identity and purity of these starting materials is critical for reproducible research.
Objective: To confirm the structure and assess the purity of both compounds.
Methodology:
-
¹H-NMR Spectroscopy:
-
Dissolve ~5 mg of the compound in 0.7 mL of deuterated DMSO (DMSO-d₆).
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: Look for the absence of a proton signal in the aromatic region corresponding to the C6 position and the presence of broad signals for the two amino groups (NH₂) and the carboxylic acid proton (COOH), which are exchangeable with D₂O.[3]
-
-
Infrared (IR) Spectroscopy:
-
Analyze the solid sample using an ATR-FTIR spectrometer.
-
Expected Signals: Confirm the presence of the carboxylic acid with a broad O-H stretch (~2500–3000 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹). Also, look for N-H stretching from the amino groups (~3300-3500 cm⁻¹).[3]
-
-
Mass Spectrometry (MS):
-
Purity by HPLC:
-
Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic acid).
-
Assess purity by integrating the peak area of the main component relative to all other peaks detected at a suitable wavelength (e.g., 254 nm).
-
Conclusion and Strategic Recommendations
The selection between this compound and its chloro-analog is a critical decision point in a drug discovery cascade.
-
Choose this compound for:
-
Lead Optimization & SAR Expansion: Its superior reactivity is ideal for rapidly generating a diverse library of analogs through cross-coupling reactions, enabling a thorough exploration of the chemical space around the pyrazine core.
-
Synthesis of Novel Scaffolds: When the halogen is intended to be a synthetic handle for complex molecule construction, the bromo-derivative provides greater flexibility and often requires milder, more functional-group-tolerant reaction conditions.
-
-
Choose 3,5-Diamino-6-chloro-pyrazine-2-carboxylic acid for:
-
Synthesis of Amiloride and Known Analogs: It is the established, cost-effective precursor for Amiloride and related compounds where the chlorine atom is a required structural feature.[5]
-
Applications Requiring Higher Stability: In contexts where the C-X bond must remain intact through multiple synthetic steps, the greater stability of the C-Cl bond is advantageous.
-
Large-Scale Synthesis: For established routes, the lower cost and atomic weight of the chloro-intermediate may be preferable for process chemistry and scale-up.
-
Ultimately, the choice is not about which compound is "better," but which is the most strategic tool for the specific research objective. The bromo-analog is the instrument of discovery and diversification, while the chloro-analog is the workhorse for established and scaled syntheses.
References
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Mol-Instincts. (n.d.). Synthesis of 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Amiloride. National Center for Biotechnology Information. Retrieved from [Link]
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Kucerova-Chlupacova, M., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 21(11), 1449. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-6-bromopyrazine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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-
Sharma, R., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Retrieved from [Link]
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Al-Qahtani, M. H., & El-Kersh, M. A. (2020). Amiloride: A review. Journal of Advanced Research, 28, 1-9. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Diamino-6-chloro-pyrazine acid. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Preliminary Evaluation of Amiloride Analogues as Inhibitors of the Urokinase-Type Plasminogen Activator (uPA). Retrieved from [Link]
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Kucerova-Chlupacova, M., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. PubMed. Retrieved from [Link]
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Watthey, J. W. H., et al. (1985). Synthesis and diuretic profile of 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine, an amiloride-type diuretic. Journal of Medicinal Chemistry, 28(10), 1511-1516. Retrieved from [Link]
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AHH Chemical. (n.d.). This compound [1303968-25-3]. Retrieved from [Link]
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RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]
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ChemistryViews. (2021). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Retrieved from [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 3,5-DIAMINO-6-CHLOROPYRAZINE-2-CARBOXYLIC ACID. Retrieved from [Link]
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MacFarlane, R. J. (1981). Mechanism of action, pharmacokinetics, adverse effects, and therapeutic uses of amiloride hydrochloride, a new potassium-sparing diuretic. Pharmacotherapy, 1(3), 179-87. Retrieved from [Link]
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Somogyi, A., et al. (1984). The pharmacokinetics of amiloride-hydrochlorothiazide combination in the young and elderly. European Journal of Clinical Pharmacology, 26(4), 485-90. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrazinoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
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Brater, D. C., & Chennavasin, P. (1980). Pharmacodynamics and pharmacokinetics of furosemide combinations with potassium-retaining and thiazide-like diuretics: clearance and micropuncture studies. Journal of Pharmacology and Experimental Therapeutics, 215(3), 650-5. Retrieved from [Link]
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A Comparative Analysis of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic Acid Derivatives: From Chemical Synthesis to Biological Efficacy
Introduction: The Pyrazine Scaffold as a Privileged Structure in Drug Discovery
The pyrazine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal scaffold for designing molecules that can interact with a variety of biological targets.[1] Within this class of compounds, derivatives of 3,5-diamino-6-bromo-pyrazine-2-carboxylic acid have emerged as particularly promising therapeutic agents, with applications spanning from anticancer to respiratory therapies.[1] This guide provides a comprehensive comparative analysis of these derivatives, delving into their synthesis, structure-activity relationships (SAR), and performance in key biological assays. We will explore how subtle modifications to this core structure, particularly at the 6-position, can profoundly impact their therapeutic potential.
The Core Moiety: this compound
The parent compound, this compound, serves as a versatile building block for the synthesis of a diverse library of derivatives.[1] Its structure is characterized by a pyrazine ring substituted with two amino groups, a carboxylic acid, and a bromine atom. This unique combination of functional groups allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties.
Comparative Analysis of Halogenated Derivatives: The Impact of the 6-Position Substituent
A key area of investigation in the development of pyrazine-based therapeutics is the influence of the halogen substituent at the 6-position. While the chloro-analog has been extensively studied, the bromo-derivative presents distinct properties that can be advantageous in certain applications.
The primary distinction between the bromo and chloro analogs lies in their physicochemical properties. Bromine has a larger atomic radius and is less electronegative than chlorine. These differences in steric and electronic properties can significantly influence the binding affinity of the molecule to its target protein, as well as its metabolic stability and pharmacokinetic profile.[1] For instance, the larger size of the bromine atom may lead to a better fit in a specific binding pocket, resulting in enhanced potency.
Performance in Biological Systems: A Head-to-Head Comparison
Table 1: Comparative Biological Activities of 3,5-Diamino-6-halo-pyrazine-2-carboxylic Acid Derivatives
| Derivative Class | Primary Target | Key Biological Activity | Reported Potency (Example) | Key Findings & Rationale |
| 6-Bromo Derivatives | Epithelial Sodium Channel (ENaC) | Inhibition of ENaC | Potent inhibition observed in various studies. | The bromo substituent is believed to contribute to favorable interactions within the ENaC pore, potentially leading to enhanced blocking activity.[1] |
| Phosphoinositide 3-kinase (PI3K) | Inhibition of PI3K signaling pathway | Sub-micromolar IC50 values reported for certain derivatives. | The electronic properties of bromine may influence the interaction with the ATP-binding pocket of PI3K. | |
| 6-Chloro Derivatives | Epithelial Sodium Channel (ENaC) | Inhibition of ENaC | Amiloride, a well-known ENaC blocker, is a chloro-pyrazine derivative. | The chloro-analog is a clinically relevant ENaC inhibitor, demonstrating the importance of a halogen at this position.[1] |
| Fibroblast Growth Factor Receptor (FGFR) | Inhibition of FGFR kinase activity | IC50 values in the nanomolar range for specific derivatives. | The pyrazine scaffold acts as a hinge-binder in the kinase domain, and the halogen influences the overall binding affinity. | |
| Other Pyrazine Derivatives | Mycobacterium tuberculosis | Antitubercular Activity | MIC values as low as 6.25 µg/mL for some derivatives. | The pyrazine core is a key component of the first-line anti-TB drug pyrazinamide. Modifications to this core can lead to new and effective antitubercular agents. |
Delving Deeper: Key Therapeutic Targets and Mechanisms of Action
The versatility of the this compound scaffold allows its derivatives to target a range of critical biological pathways implicated in various diseases.
Epithelial Sodium Channel (ENaC) Inhibition: A Breath of Fresh Air for Respiratory Diseases
Derivatives of 3,5-diamino-6-halopyrazine-2-carboxylic acid are potent blockers of the epithelial sodium channel (ENaC).[1] ENaC plays a crucial role in regulating sodium and fluid balance across epithelial tissues, particularly in the airways. In conditions like cystic fibrosis, overactive ENaC leads to dehydration of the airway surface liquid and impaired mucus clearance. By blocking ENaC, these compounds can help to rehydrate the airways and restore normal mucus transport.
Caption: Figure 2: PI3K/Akt Pathway Inhibition.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity of our findings, we provide detailed, step-by-step methodologies for the key experiments used to evaluate these pyrazine derivatives.
Synthesis of 3,5-Diamino-6-bromo-pyrazine-2-carboxamide Derivatives
This protocol outlines a general procedure for the synthesis of amide derivatives from the parent carboxylic acid.
Caption: Figure 3: General Synthesis Workflow.
Step-by-Step Protocol:
-
Acid Activation: To a solution of this compound in an appropriate anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU, HOBt/EDC) or a chlorinating agent (e.g., thionyl chloride) and stir at room temperature for 1-2 hours.
-
Amine Addition: To the activated acid, add the desired primary or secondary amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.
-
Characterization: Confirm the structure of the final product using NMR (¹H and ¹³C), mass spectrometry, and HPLC.
In Vitro ENaC Inhibition Assay (Ussing Chamber)
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.
Step-by-Step Protocol:
-
Cell Culture: Culture human bronchial epithelial (HBE) cells on permeable supports until they form a confluent and polarized monolayer.
-
Ussing Chamber Setup: Mount the permeable supports in a Ussing chamber, which separates the apical and basolateral sides of the epithelium.
-
Electrophysiological Recordings: Perfuse both sides of the epithelium with a physiological salt solution and measure the short-circuit current (Isc), which is a measure of net ion transport.
-
Compound Addition: After a stable baseline Isc is established, add the pyrazine derivative to the apical side of the epithelium in increasing concentrations.
-
Data Analysis: Record the change in Isc in response to the compound. The concentration of the compound that causes a 50% reduction in the amiloride-sensitive Isc is determined as the IC50 value.
In Vitro PI3K Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PI3K.
Step-by-Step Protocol:
-
Reaction Setup: In a microplate, combine the PI3K enzyme, the pyrazine derivative at various concentrations, and a lipid substrate (e.g., PIP2).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced (the product of the kinase reaction) using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The amount of ADP produced is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The derivatives of this compound represent a highly versatile and promising class of therapeutic agents. Their efficacy as ENaC inhibitors and anticancer agents highlights the power of the pyrazine scaffold in drug design. The comparative analysis presented in this guide underscores the importance of subtle structural modifications, such as the halogen at the 6-position, in fine-tuning the biological activity of these compounds.
Future research in this area should focus on synthesizing and evaluating a broader range of derivatives with diverse substitutions at various positions of the pyrazine ring. A more direct and comprehensive comparative study of 6-halo derivatives would be invaluable for elucidating a more precise structure-activity relationship. Furthermore, in vivo studies are necessary to translate the promising in vitro results into tangible clinical applications. The continued exploration of this chemical space holds great promise for the development of novel and effective therapies for a range of debilitating diseases.
References
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A Multi-technique Guide to the Structural Confirmation of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid
Introduction
3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Its structure is closely analogous to 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid, a critical intermediate in the synthesis of potent epithelial sodium channel (ENaC) blockers.[1][2] These blockers are under investigation for treating respiratory conditions like cystic fibrosis, making the bromo-analog a valuable building block for developing novel therapeutics.[1][3][4][5]
Given its role as a pharmaceutical intermediate, unambiguous confirmation of its molecular structure is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[6][] The potential for isomeric impurities arising from the synthesis—for instance, alternative substitution patterns on the pyrazine ring—necessitates a rigorous, multi-faceted analytical approach. A single analytical technique is insufficient; instead, a self-validating system built upon the convergence of evidence from orthogonal methods is required.
This guide provides a comprehensive framework for the definitive structural elucidation of this compound. We will compare and contrast a suite of analytical techniques, explaining the causality behind each experimental choice and demonstrating how their combined data provides an irrefutable confirmation of the target structure.
Part 1: Foundational Analysis: Confirming Elemental Composition and Molecular Mass
The first step in any structural confirmation is to establish the fundamental building blocks: the elemental formula and the precise molecular weight. High-Resolution Mass Spectrometry and Elemental Analysis serve as the cornerstones of this foundational stage.
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is chosen over standard mass spectrometry for its ability to measure the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass. Furthermore, the presence of a bromine atom provides a distinct isotopic signature that serves as a powerful validation point.[8][9][10][11]
Experimental Protocol:
-
Sample Preparation: Dissolve a small quantity (e.g., <1 mg) of the compound in a suitable solvent such as methanol or acetonitrile/water.
-
Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions with minimal fragmentation.
-
Analysis: Analyze the sample using a high-resolution mass analyzer, like a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the spectrum in positive or negative ion mode to observe the [M+H]⁺ or [M-H]⁻ ions, respectively.
Data Interpretation & Comparison: The molecular formula C₅H₅BrN₄O₂ has a calculated exact mass that must be matched by the experimental data. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two distinct molecular ion peaks (M and M+2) separated by approximately 2 m/z units and with nearly equal intensity.[10][11] This isotopic pattern is a definitive marker for the presence of a single bromine atom.
| Parameter | Theoretical Value for C₅H₅BrN₄O₂ | Alternative Structure (e.g., C₅H₅ClN₄O₂)[12] |
| Monoisotopic Mass | 231.9650 (for ⁷⁹Br) | 188.0156 (for ³⁵Cl) |
| [M+H]⁺ (⁷⁹Br) | 232.9728 | 189.0234 |
| [M+H]⁺ (⁸¹Br) | 234.9708 | N/A |
| Isotopic Pattern | M and M+2 peaks in ~1:1 ratio | M and M+2 peaks in ~3:1 ratio |
Table 1: Comparison of theoretical HRMS data. The distinct mass and isotopic pattern for the bromo-compound provide unambiguous differentiation from its chloro-analog.
A measured mass within 5 ppm of the theoretical value, combined with the characteristic 1:1 isotopic doublet, provides powerful evidence for the elemental formula C₅H₅BrN₄O₂.
Part 2: Spectroscopic Elucidation: Mapping the Molecular Framework
With the elemental formula confirmed, the next step is to map the connectivity of the atoms and identify the functional groups. NMR and IR spectroscopy are the primary tools for this purpose, each providing a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. For this compound, the key diagnostic feature is the absence of a proton on the pyrazine ring, a direct consequence of its fully substituted nature.
Experimental Protocol:
-
Solvent: Dissolve the sample in a deuterated solvent that can solubilize the compound and exchange with labile protons, such as DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe single lines for each unique carbon.
Data Interpretation & Comparison: The ¹H NMR spectrum is expected to be simple, showing broad signals for the exchangeable protons of the two amino groups (-NH₂) and the carboxylic acid (-COOH). The crucial observation is the lack of any sharp signals in the aromatic region (typically 7-9 ppm for pyrazine protons), confirming the absence of a C-H bond on the ring.[13][14][15] This allows for clear differentiation from potential isomers.
| Technique | Expected Data for this compound | Expected Data for Isomer (3-Amino-6-bromo-pyrazine-2-carboxylic acid)[16] |
| ¹H NMR | - Broad singlets for -NH₂ and -COOH protons (variable shifts). - No signals in the aromatic C-H region (7-9 ppm). | - Broad singlets for -NH₂ and -COOH protons. - One singlet in the aromatic region (~8-9 ppm) for the proton at C-5. |
| ¹³C NMR | - Five distinct carbon signals: - 1 for C=O (carboxyl) - 4 for the pyrazine ring carbons (C-Br, C-NH₂, C-COOH, C-NH₂) | - Five distinct carbon signals: - 1 for C=O (carboxyl) - 4 for the pyrazine ring carbons (C-H, C-Br, C-NH₂, C-COOH) |
Table 2: Comparative NMR data for the target compound and a potential constitutional isomer. The absence of an aromatic proton signal is the key diagnostic feature.
The ¹³C NMR spectrum should display exactly five signals, corresponding to the five carbon atoms in the molecule, confirming the substitution pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies.[17][18] For this molecule, FTIR serves to confirm the simultaneous presence of amino groups, a carboxylic acid, and the pyrazine ring.
Experimental Protocol:
-
Method: Use Attenuated Total Reflectance (ATR) for rapid analysis of the solid sample, requiring minimal preparation.
-
Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Interpretation: The spectrum should exhibit several characteristic absorption bands. The presence of all these bands in their expected regions provides a comprehensive functional group fingerprint of the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Amino Groups | N-H stretch | 3500 - 3300 (typically two bands) |
| Carboxylic Acid | C=O stretch | 1725 - 1700 |
| Pyrazine Ring | C=N and C=C stretches | 1650 - 1450 |
| Carboxylic Acid | C-O stretch | 1320 - 1210 |
| C-Br Bond | C-Br stretch | 680 - 515 |
Table 3: Characteristic FTIR absorption bands for this compound.[19][20]
Part 3: Integrated Workflow and Definitive Confirmation
A logical workflow ensures that data from each technique is used to build a cohesive and irrefutable structural argument.
Analytical Workflow Diagram
The following diagram illustrates the logical progression from initial sample analysis to final structure confirmation.
Caption: Logical workflow for structural confirmation.
Conclusion: A Self-Validating System
The unambiguous structural confirmation of this compound is not achieved by a single "magic bullet" technique but by the logical integration of complementary data.
-
High-Resolution Mass Spectrometry establishes the correct elemental formula (C₅H₅BrN₄O₂) and confirms the presence of a single bromine atom through its unique isotopic signature.
-
¹H and ¹³C NMR Spectroscopy confirms the fully substituted nature of the pyrazine ring and maps the complete carbon skeleton, decisively ruling out constitutional isomers.
-
FTIR Spectroscopy verifies the presence of all key functional groups—amino, carboxylic acid, and the pyrazine core—providing an orthogonal layer of validation.
References
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Structure Confirmation. TCA Lab / Alfa Chemistry. [Link]
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Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry. [Link]
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Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications. [Link]
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Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. ACS Publications. [Link]
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Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications. [Link]
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Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. [Link]
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Guidance for Industry #169 - Drug Substance. FDA. [Link]
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Pyrazines. Science of Synthesis. [Link]
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1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt. ResearchGate. [Link]
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How to detect the percentage of pharmaceutical intermediates? Novasol Biotech. [Link]
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FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). ResearchGate. [Link]
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Aminopyrazine. NIST WebBook. [Link]
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Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
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Pharmaceutical Solid Form Screening and Selection: Which Form Emerges? ACS Publications. [Link]
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Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]
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3,5-DIAMINO-6-CHLOROPYRAZINE-2-CARBOXYLIC ACID. Global Substance Registration System. [Link]
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mass spectra - the M+2 peak. Chemguide. [Link]
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3-Amino-6-bromopyrazine-2-carboxylic acid. PubChem. [Link]
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Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. PubChem. [Link]
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This compound [1303968-25-3]. AHH Chemical Co., LTD. [Link]
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Identification of potent and selective inhibitors of the epithelial sodium channel d. Figshare. [Link]
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The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis. NIH National Center for Biotechnology Information. [Link]
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Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Chemsrc. [Link]
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FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. [Link]
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Epithelial sodium channels (ENaC). NIH National Center for Biotechnology Information. [Link]
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In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan. RSC Publishing. [Link]
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The Epithelial Sodium Channel—An Underestimated Drug Target. MDPI. [Link]
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A Comparative Guide to the Synthesis of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic Acid for Researchers and Drug Development Professionals
Introduction
3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid is a key building block in medicinal chemistry, particularly in the development of novel therapeutics. Its structural analogue, 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid, is a known intermediate in the synthesis of potent epithelial sodium channel (ENaC) blockers, which are under investigation for the treatment of respiratory diseases such as cystic fibrosis and chronic obstructive pulmonary disease (COPD). The bromo-derivative offers a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the exploration of a wider chemical space in drug discovery programs. This guide provides a detailed comparison of synthetic routes to this valuable compound, offering insights into the rationale behind experimental choices and providing actionable protocols for its preparation.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic routes. The most common and logical approach involves a sequence of functional group transformations on a pyrazine core. This guide will focus on two plausible routes, starting from readily available precursors, and will provide a detailed analysis of their respective merits and challenges.
Route 1 commences with the commercially available 2-aminopyrazine and proceeds through esterification, di-bromination, selective amination, and final hydrolysis. Route 2 explores an alternative sequence, starting with 2,6-diaminopyrazine, followed by bromination and subsequent carboxylation.
Route 1: Stepwise Functionalization of 2-Aminopyrazine
This route is a robust and well-precedented approach that allows for controlled functionalization of the pyrazine ring. The synthesis proceeds through the methyl ester intermediate, which facilitates purification and handling.
Experimental Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Detailed Experimental Protocols for Route 1
Step 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate
-
Rationale: The initial esterification of a pyrazine carboxylic acid precursor is a common strategy to protect the carboxylic acid functionality and to improve the solubility of the intermediates in organic solvents, which is beneficial for the subsequent bromination step. Starting from 2-aminopyrazine, a more direct approach involves the introduction of the carboxylate group. A plausible method is the Reissert-Henze reaction or similar methodologies. However, for the purpose of this guide, we will assume the availability of 3-aminopyrazine-2-carboxylic acid for a straightforward esterification.
-
Protocol:
-
To a solution of 3-aminopyrazine-2-carboxylic acid (10.0 g, 71.9 mmol) in methanol (150 mL), slowly add concentrated sulfuric acid (5 mL) at 0 °C.
-
Heat the mixture to reflux and stir for 12 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford methyl 3-aminopyrazine-2-carboxylate as a solid.
-
Step 2: Synthesis of Methyl 3-amino-5,6-dibromopyrazine-2-carboxylate
-
Rationale: N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic and heteroaromatic rings. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the reaction. The amino group at the 3-position and the ester at the 2-position direct the bromination to the 5- and 6-positions.
-
Protocol:
-
Dissolve methyl 3-aminopyrazine-2-carboxylate (5.0 g, 32.6 mmol) in DMF (50 mL).
-
Add N-bromosuccinimide (12.8 g, 71.8 mmol, 2.2 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water (200 mL).
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield methyl 3-amino-5,6-dibromopyrazine-2-carboxylate.
-
Step 3: Synthesis of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate
-
Rationale: The selective amination of a di-halo pyrazine is a key step. The bromine atom at the 5-position is more susceptible to nucleophilic aromatic substitution due to the electronic effects of the adjacent amino and ester groups. Using ammonia in a high-dielectric constant solvent like dimethyl sulfoxide (DMSO) promotes the reaction while minimizing side reactions. This strategy is well-documented for the chloro-analog.[1]
-
Protocol:
-
Suspend methyl 3-amino-5,6-dibromopyrazine-2-carboxylate (5.0 g, 16.1 mmol) in dry DMSO (50 mL).
-
Bubble anhydrous ammonia gas through the solution at room temperature for 1 hour, then heat the mixture to 60 °C and continue the ammonia bubbling for an additional 3 hours.
-
Cool the reaction mixture and pour it into ice-water (200 mL).
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to obtain methyl 3,5-diamino-6-bromopyrazine-2-carboxylate.
-
Step 4: Synthesis of this compound
-
Rationale: The final step is the hydrolysis of the methyl ester to the carboxylic acid. Lithium hydroxide is a mild and effective reagent for this transformation, typically carried out in a mixture of water and a co-solvent like tetrahydrofuran (THF) to ensure solubility of the starting material.
-
Protocol:
-
Dissolve methyl 3,5-diamino-6-bromopyrazine-2-carboxylate (3.0 g, 12.1 mmol) in a mixture of THF (30 mL) and water (15 mL).
-
Add lithium hydroxide monohydrate (1.02 g, 24.3 mmol, 2.0 equivalents) and stir the mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Route 2: Alternative Approach from 2,6-Diaminopyrazine
This alternative route explores a different sequence of reactions, which could offer advantages in terms of step economy or availability of starting materials.
Experimental Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Conceptual Discussion of Route 2
-
Step 1: Bromination of 2,6-Diaminopyrazine: The direct bromination of 2,6-diaminopyrazine would be the first step. The two amino groups are strongly activating and ortho-, para-directing. Therefore, bromination is expected to occur at the 3- and 5-positions. Selective mono-bromination to obtain 3,5-diamino-2-bromopyrazine might be challenging and could lead to a mixture of products.
-
Step 2: Carboxylation: The introduction of the carboxylic acid group at the 2-position would require a directed metalation-carboxylation approach. This would involve the use of a strong base like n-butyllithium to deprotonate the pyrazine ring, followed by quenching with carbon dioxide. The regioselectivity of the lithiation would be crucial and could be directed by one of the amino groups.
Challenges of Route 2: This route presents significant challenges in controlling the regioselectivity of both the bromination and the carboxylation steps. Over-bromination and the formation of isomeric products are likely, which would necessitate difficult purification procedures and likely result in lower overall yields.
Performance Comparison of Synthetic Routes
| Parameter | Route 1: Stepwise Functionalization | Route 2: Alternative Approach |
| Starting Material | 2-Aminopyrazine (readily available) | 2,6-Diaminopyrazine (readily available) |
| Number of Steps | 4 | 2 |
| Control of Regioselectivity | High | Low |
| Potential for Side Reactions | Moderate | High (over-bromination, isomeric mixtures) |
| Purification | Generally straightforward (crystallization, chromatography) | Potentially difficult due to isomeric impurities |
| Overall Yield (Predicted) | Moderate to Good | Low to Moderate |
| Scalability | Good | Poor |
Conclusion and Recommendation
Based on the analysis of the two synthetic strategies, Route 1 is the recommended approach for the synthesis of this compound. While it involves more steps than the conceptual Route 2, it offers superior control over the regiochemistry of the functional group introductions. The step-wise nature of Route 1 allows for the isolation and purification of intermediates, ensuring the final product is of high purity, which is critical for applications in drug discovery and development. The challenges associated with controlling selectivity in Route 2 make it a less viable option for a reliable and scalable synthesis. The provided detailed protocol for Route 1 offers a practical and reproducible method for researchers to obtain this important building block.
References
- Cragoe, E. J., et al. (1967). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
-
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A Comparative Benchmarking Guide to 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid and Established ENaC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of ENaC Inhibition and the Emergence of a New Candidate
The epithelial sodium channel (ENaC) plays a critical role in maintaining sodium and fluid balance across epithelial tissues.[1][2] Its activity is fundamental in various physiological processes, including the regulation of blood pressure and airway surface liquid volume.[2][3][4] Consequently, ENaC has emerged as a significant therapeutic target for conditions such as hypertension, cystic fibrosis, and other respiratory diseases.[1][5][6]
Established ENaC inhibitors, such as amiloride, triamterene, and benzamil, have been instrumental both as clinical agents and as research tools.[6][7] Amiloride and triamterene are potassium-sparing diuretics used in the management of hypertension and edematous states.[7][8][9] Benzamil, a more potent analog of amiloride, is primarily utilized in research settings to probe ENaC function.[10][11][12]
Recently, 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid has been identified as a potential ENaC blocker.[5] Its structural similarity to known ENaC inhibitors, particularly its pyrazine core, suggests a shared mechanism of action.[5] This guide outlines a comprehensive benchmarking strategy to systematically evaluate the efficacy, potency, and target engagement of this novel compound in direct comparison to these established inhibitors.
Comparative Benchmarking Strategy: A Multi-Faceted Approach
To provide a holistic and robust comparison, a multi-tiered experimental approach is essential. This strategy encompasses the determination of inhibitory potency (IC50), assessment of functional impact on ion transport, and direct confirmation of target engagement within a cellular context.
Figure 1: A multi-phase workflow for benchmarking a novel ENaC inhibitor.
Phase 1: Determination of Inhibitory Potency and Efficacy
The initial and most critical step in benchmarking a novel inhibitor is to quantify its potency and efficacy in a physiologically relevant system. The Ussing chamber assay stands as the gold standard for measuring ion transport across epithelial tissues.[13][14]
Experimental Protocol: Ussing Chamber Assay for IC50 Determination
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of the test compounds on ENaC-mediated sodium transport in a suitable epithelial cell line (e.g., human bronchial epithelial cells, HBE) cultured on permeable supports.
I. Cell Culture and Preparation:
-
Culture HBE cells on permeable supports until a confluent monolayer with high transepithelial resistance is formed.
-
Mount the permeable supports containing the cell monolayers into the Ussing chambers.[15][16]
II. Ussing Chamber Setup and Equilibration:
-
Fill both the apical and basolateral chambers with pre-warmed Ringer's solution.[15][17]
-
Maintain the temperature at 37°C and continuously gas the chambers with 95% O2/5% CO2 to maintain pH at 7.4.[15][17]
-
Allow the system to equilibrate and the baseline short-circuit current (Isc) to stabilize.
III. IC50 Determination:
-
Prepare stock solutions of this compound, amiloride, triamterene, and benzamil in a suitable solvent (e.g., DMSO).
-
Perform a cumulative dose-response experiment by sequentially adding increasing concentrations of the test compound to the apical chamber.
-
Record the change in Isc after each addition until a maximal inhibition is observed.
-
At the end of the experiment, add a supramaximal concentration of a known potent ENaC blocker (e.g., benzamil) to determine the total ENaC-dependent Isc.[18]
IV. Data Analysis:
-
Calculate the percentage inhibition of the ENaC-dependent Isc for each concentration of the test compound.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Workflow for IC50 determination using the Ussing chamber assay.
Expected Data and Interpretation
The results of the Ussing chamber experiments will provide a quantitative comparison of the potency of this compound against the established inhibitors.
| Compound | Predicted IC50 Range (nM) |
| This compound | To be determined |
| Amiloride | ~500 - 1000 |
| Triamterene | ~5000 - 10000[19] |
| Benzamil | ~20 - 100[10][18] |
Table 1: Hypothetical IC50 values for ENaC inhibitors.
A lower IC50 value for this compound compared to amiloride and triamterene would indicate higher potency. Its potency relative to benzamil will be a key determinant of its potential as a research tool or therapeutic lead.
Phase 2: Confirmation of Target Engagement in a Cellular Environment
While the Ussing chamber assay provides functional data, it does not directly confirm that the observed inhibition is due to the compound binding to ENaC. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[20][21][22] CETSA is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[23][24]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the binding of the test compounds to ENaC in a cellular context.
I. Cell Treatment:
-
Culture a suitable cell line expressing ENaC to a high density.
-
Treat the cells with either the test compound (at a concentration determined from the IC50 data), a known inhibitor, or a vehicle control (DMSO) for a defined period.
II. Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples on ice immediately.
III. Protein Extraction and Analysis:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[20]
-
Analyze the amount of soluble ENaC in the supernatant by Western blotting using an antibody specific for one of the ENaC subunits (e.g., α-ENaC).[25]
IV. Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition, plot the relative amount of soluble ENaC as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Expected Data and Interpretation
The CETSA results will provide direct evidence of target engagement for this compound and the known inhibitors.
| Compound | Expected Thermal Shift (ΔTm) |
| This compound | To be determined |
| Amiloride | Positive Shift |
| Triamterene | Positive Shift |
| Benzamil | Positive Shift |
Table 2: Expected outcomes of the Cellular Thermal Shift Assay.
A significant positive thermal shift for this compound would confirm that it directly binds to and stabilizes ENaC within the cellular environment. The magnitude of the shift can also provide a qualitative measure of binding affinity relative to the other inhibitors.
Conclusion and Future Directions
This guide provides a robust framework for the initial benchmarking of this compound against established ENaC inhibitors. The proposed experiments will yield critical data on its potency, efficacy, and direct target engagement.
Favorable results from these studies would warrant further investigation, including:
-
Selectivity Profiling: Assessing the compound's activity against other ion channels and transporters to determine its specificity.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of diseases such as hypertension or cystic fibrosis.
-
Pharmacokinetic and Toxicological Profiling: Determining the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
By following this structured and scientifically rigorous approach, researchers can effectively evaluate the potential of this compound as a novel ENaC inhibitor and guide its future development.
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A Researcher's Guide to the Statistical Analysis of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic Acid in Preclinical Assays
This document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind experimental design and the selection of appropriate statistical models. We will use a common comparator, the analogous compound 3,5-Diamino-6-chloro-pyrazine-2-carboxylic acid (DCPCA) , to illustrate key statistical comparisons, reflecting a typical workflow in structure-activity relationship (SAR) studies.[1]
Part 1: Foundational Analysis - Purity, Identity, and Quality Control
Before any biological evaluation, the integrity of the chemical matter must be unequivocally established. This foundational step is critical for data trustworthiness; without it, any downstream biological results are built on an uncertain premise. Statistical process control concepts can be applied here to ensure consistency across batches.
Experimental Protocol: Synthesis and Analytical Validation
The synthesis of DBPCA generally involves the bromination, amination, and carboxylation of a pyrazine core.[1] Following synthesis and purification (e.g., via column chromatography), a panel of analytical tests is required for validation.[2]
Detailed Protocol for Analytical Validation:
-
Sample Preparation: Accurately weigh and dissolve three independent samples of the synthesized DBPCA in a suitable solvent (e.g., DMSO for biological assays, deuterated solvent for NMR).
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Inject the sample into an HPLC system coupled with a mass spectrometer.
-
Use a suitable reversed-phase column (e.g., C18) and a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the main compound from any impurities.[3]
-
Monitor the elution profile using a UV detector (e.g., at 254 nm).
-
The mass spectrometer should be set to an appropriate mode (e.g., electrospray ionization positive mode) to detect the molecular ion.[3]
-
-
Nuclear Magnetic Resonance (¹H-NMR):
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H-NMR spectrum. The spectrum should confirm the absence of a proton at the 6-position and show signals for the amine protons.[1]
-
-
Infrared (IR) Spectroscopy:
-
Analyze the sample to confirm the presence of key functional groups. Look for a broad O-H stretch (~2500–3000 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) characteristic of the carboxylic acid.[1]
-
-
Elemental Analysis:
-
Submit a sample for elemental analysis to determine the percentage of Carbon, Hydrogen, and Nitrogen.
-
Statistical Application & Data Presentation
The goal is to statistically confirm that the synthesized compound meets predefined quality standards.
-
Causality in Analysis: We use multiple orthogonal methods (LC-MS, NMR, IR) because no single technique is foolproof. LC-MS quantifies purity based on chromatographic separation, while NMR and IR provide structural confirmation. Replicate measurements (n=3) are essential to calculate variance and ensure the results are not due to random error.
-
Data Summary: The results from these analyses should be compiled for clear comparison.
Table 1: Physicochemical Validation Data for DBPCA (Illustrative)
| Analysis Method | Parameter | Theoretical Value | Experimental Value (Mean ± SD, n=3) | Acceptance Criterion |
|---|---|---|---|---|
| LC-MS | Purity | N/A | 98.7% ± 0.4% | > 95% |
| Mass Spec. | Molecular Ion (m/z) | ~243.98 | 243.99 ± 0.01 | ± 0.1 Da |
| Elemental | % Carbon (C) | 24.51% | 24.45% ± 0.05% | ± 0.3% |
| Analysis | % Hydrogen (H) | 2.06% | 2.11% ± 0.04% | ± 0.3% |
| | % Nitrogen (N) | 22.87% | 22.81% ± 0.06% | ± 0.3% |
-
Trustworthiness: The "Acceptance Criterion" column transforms this from a simple characterization into a self-validating quality control system. A batch that fails to meet these criteria should not be used in subsequent biological experiments.
Workflow for Compound Validation
The entire process from synthesis to validation can be visualized as a sequential workflow.
Caption: Workflow for Synthesis, Validation, and Quality Control.
Part 2: Comparative Analysis in Cancer Biology - IC₅₀ Determination
A primary application of novel pyrazine derivatives is in oncology research.[4][5] A key metric is the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of a drug required to inhibit a biological process (like cell growth) by 50%. Here, we compare the cytotoxic effects of DBPCA and its chloro-analog, DCPCA, on a cancer cell line.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the effect of the compounds on the metabolic activity of cancer cells, which serves as a proxy for cell viability.
-
Cell Culture: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
Compound Preparation: Prepare a series of twofold serial dilutions of DBPCA and DCPCA in the appropriate cell culture medium.
-
Dosing: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include "vehicle control" wells (medium with DMSO, no compound) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[4]
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 540 nm).[6]
Statistical Analysis Workflow
The analysis of dose-response data requires a specific statistical approach to accurately determine and compare IC₅₀ values.
-
Step 1: Data Normalization:
-
Average the absorbance readings from the replicate wells for each concentration.
-
Normalize the data to percentage viability: % Viability = 100 * (Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank)
-
The vehicle control represents 100% viability.
-
-
Step 2: Non-Linear Regression:
-
Plot % Viability against the logarithm of the compound concentration.
-
Fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) equation: Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))
-
This model will calculate the best-fit IC₅₀ value and its 95% confidence interval.
-
-
Step 3: Statistical Comparison of IC₅₀ Values:
-
Causality in Model Choice: To determine if the IC₅₀ values of DBPCA and DCPCA are statistically different, an extra sum-of-squares F-test is the preferred method. This test compares the goodness of fit of two models:
-
A single curve fitted to both datasets (null hypothesis: IC₅₀ values are the same).
-
Individual curves fitted to each dataset (alternative hypothesis: IC₅₀ values are different).
-
-
A low P-value (typically < 0.05) from this test indicates that the model with separate IC₅₀ values provides a significantly better fit, allowing you to conclude that the potencies of the two compounds are different.
-
Table 2: Illustrative Dose-Response Data for DBPCA vs. DCPCA on A549 Cells
| Concentration (µM) | Log(Concentration) | DBPCA % Viability (Mean) | DCPCA % Viability (Mean) |
|---|---|---|---|
| 0.01 | -2.00 | 101.2 | 99.8 |
| 0.1 | -1.00 | 95.6 | 98.1 |
| 1 | 0.00 | 52.3 | 85.4 |
| 10 | 1.00 | 8.9 | 48.7 |
| 100 | 2.00 | 4.1 | 15.2 |
Table 3: Statistical Comparison of IC₅₀ Values
| Compound | Best-Fit IC₅₀ (µM) | 95% Confidence Interval |
|---|---|---|
| DBPCA | 1.15 | 0.98 - 1.35 |
| DCPCA | 9.88 | 8.75 - 11.15 |
| Statistical Test | Parameter | Value |
| Extra Sum-of-Squares F-test | P-value | 0.0021 |
| | F (DFn, DFd) | 15.64 (1, 16) |
Data Analysis and Comparison Workflow
Caption: Workflow for IC₅₀ Determination and Statistical Comparison.
Part 3: Choosing the Right Statistical Tool
The selection of a statistical test is dictated by the experimental question and the type of data collected. The IC₅₀ analysis used a parametric test that assumes data follows a normal distribution. For other biological assays, different data types may require different approaches.
Case Study: Antimicrobial Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.[7] Data is typically discrete and ordinal (e.g., 64, 32, 16, 8, 4 µg/mL).
Experimental Protocol: Broth Microdilution
-
Prepare serial dilutions of DBPCA and DCPCA in a 96-well plate.
-
Add a standardized bacterial inoculum to each well.[7]
-
Incubate under appropriate conditions.
-
The MIC is determined by visual inspection as the lowest concentration with no turbidity.[7]
Statistical Analysis:
-
Comparing Two Compounds: When comparing the MICs of DBPCA and DCPCA across a panel of different bacterial strains, the data points are paired (one MIC for each compound against the same strain). Because the data is not continuous, a non-parametric test is more appropriate. The Wilcoxon signed-rank test is an excellent choice to determine if there is a consistent trend of one compound being more potent than the other across the panel.
-
Comparing Multiple Compounds: If you were comparing three or more compounds (e.g., DBPCA, DCPCA, and a standard antibiotic), the Friedman test (a non-parametric equivalent of a repeated-measures ANOVA) would be the correct statistical method.
Decision Tree for Statistical Test Selection
Caption: Decision tree for selecting an appropriate statistical test.
Conclusion
References
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Design, Synthesis, and Biological Evaluation of[1][4][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors . National Institutes of Health (NIH). Available at: [Link]
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Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids . ResearchGate. Available at: [Link]
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New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study . ResearchGate. Available at: [Link]
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New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study . National Institutes of Health (NIH). Available at: [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry . MDPI. Available at: [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies . MDPI. Available at: [Link]
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A Comparative Guide to 3,5-Diamino-6-bromo-pyrazine-2-carboxylic Acid and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid and its key analog, 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid. These compounds serve as crucial building blocks in the synthesis of potent therapeutic agents, particularly epithelial sodium channel (ENaC) inhibitors. This document synthesizes available data to facilitate informed decisions in medicinal chemistry and drug development projects.
Introduction: The Significance of 3,5-Diamino-6-halopyrazine-2-carboxylic Acids
This compound is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a versatile scaffold for the synthesis of more complex molecules, particularly in the development of therapeutics for respiratory diseases like cystic fibrosis and asthma. Its close analog, 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid, is a well-established intermediate in the creation of potent ENaC blockers[1]. The pyrazine core is a privileged structure in drug discovery, appearing in a variety of clinically relevant agents with diverse pharmacological activities, including antimycobacterial, anticancer, and antiviral effects[1].
The primary focus of this guide is to compare the bromo- and chloro-analogs, highlighting the impact of the halogen substitution on synthetic accessibility and, by extension, on the biological activity of their derivatives.
Comparative Analysis: Bromo- vs. Chloro- Analogs
The choice between the bromo- and chloro-substituted pyrazine core can have significant implications for a drug discovery program, influencing factors from synthetic feasibility to the final biological activity of the target compounds.
Physicochemical Properties
A fundamental comparison of the parent acids is essential for understanding their behavior in synthetic and biological systems.
| Property | This compound | 3,5-Diamino-6-chloro-pyrazine-2-carboxylic acid |
| CAS Number | 1303968-25-3 | 2772-47-6 |
| Molecular Formula | C₅H₅BrN₄O₂ | C₅H₅ClN₄O₂ |
| Molecular Weight | 249.03 g/mol | 204.58 g/mol |
| Reactivity | The C-Br bond is generally more reactive than the C-Cl bond in nucleophilic aromatic substitution and cross-coupling reactions, potentially offering broader synthetic utility. | The C-Cl bond is more stable, which can be advantageous for reactions where the halogen is intended to remain in the final molecule. |
Synthetic Accessibility and Strategy
The synthesis of these two key intermediates follows similar pathways, primarily involving halogenation, amination, and carboxylation of a pyrazine precursor. However, the specific reagents and reaction conditions can differ.
A general synthetic approach involves the following key steps[1]:
-
Halogenation: Introduction of the bromine or chlorine atom at the 6-position of a pyrazine derivative.
-
Amination: Installation of amino groups at the 3 and 5 positions.
-
Carboxylation: Introduction of the carboxylic acid functionality at the 2-position.
The order of these steps can be varied to optimize the overall yield and purity of the final product.
Performance Comparison: ENaC Inhibitory Activity of Derivatives
While direct comparative studies on the final drug candidates derived from both the bromo- and chloro- intermediates are limited in publicly available peer-reviewed literature, we can infer potential differences based on structure-activity relationship (SAR) studies of related pyrazine derivatives. The halogen at the 6-position plays a crucial role in the interaction of these molecules with the ENaC binding site.
A study on 3,5-diamino-6-chloro-pyrazine-2-carboxamide derivatives identified a potent ENaC inhibitor with a pIC₅₀ of 9.8, demonstrating the high efficacy achievable with the chloro-scaffold[2]. While a direct pIC₅₀ value for a corresponding bromo-derivative is not available in the reviewed literature, it is a common strategy in medicinal chemistry to explore halogen substitutions to modulate potency, selectivity, and pharmacokinetic properties. The greater polarizability and different bond angles of the bromo-substituent could lead to altered binding interactions and, consequently, different inhibitory activity.
Experimental Protocols
For the practical application of this guide, detailed, step-by-step methodologies for the synthesis of a key intermediate and a critical biological assay are provided below.
Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
This protocol is adapted from established patent literature and provides a reliable method for the synthesis of the methyl ester of the chloro-analog, a direct precursor to many ENaC inhibitors[3].
Step A: Preparation of Methyl 3-amino-5,6-dichloropyrazinoate
-
Suspend methyl 3-aminopyrazinoate in dry benzene.
-
Under anhydrous conditions and with stirring, add sulfuryl chloride over 30 minutes.
-
Continue stirring for 1 hour. The temperature will initially rise and then decrease.
-
Carefully heat the mixture to reflux (60°C) and maintain for 5 hours.
-
Stir the mixture overnight at room temperature.
-
Remove excess sulfuryl chloride by distillation at atmospheric pressure.
-
Cool the dark red mixture and collect the resulting crystals by filtration.
-
Wash the crystals with cold benzene and dry to yield methyl 3-amino-5,6-dichloropyrazinoate.
Step B: Preparation of Methyl 3,5-diamino-6-chloropyrazinoate
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, dissolve methyl 3-amino-5,6-dichloropyrazinoate in dry dimethyl sulfoxide (DMSO) with heating to 65°C.
-
Bubble a stream of dry ammonia gas into the solution with continuous stirring for 45 minutes, maintaining the temperature at 65-70°C.
-
Cool the solution to approximately 10°C and continue the ammonia gas addition for an additional hour.
-
Pour the yellow reaction mixture into cold water with stirring.
-
Collect the precipitated light yellow solid by filtration.
-
Wash the solid thoroughly with water and dry in a vacuum desiccator to yield methyl 3,5-diamino-6-chloropyrazinoate.
-
The product can be further purified by recrystallization from acetonitrile.
In Vitro Evaluation of ENaC Inhibition using the Ussing Chamber Assay
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues and is a critical tool for evaluating the potency of ENaC inhibitors.
Materials:
-
Ussing chamber system
-
Human bronchial epithelial (HBE) cells cultured on permeable supports
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO₃, 3.3 mM KH₂PO₄, 0.8 mM K₂HPO₄, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM glucose)
-
Gas mixture (95% O₂/5% CO₂)
-
Amiloride (a known ENaC inhibitor for positive control)
-
Test compounds (dissolved in a suitable vehicle, e.g., DMSO)
Procedure:
-
Mount the HBE cell culture inserts in the Ussing chambers, separating the apical and basolateral compartments.
-
Fill both compartments with Ringer's solution pre-warmed to 37°C and continuously gassed with 95% O₂/5% CO₂.
-
Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Add the test compound at various concentrations to the apical chamber.
-
Record the change in Isc over time until a stable reading is achieved for each concentration.
-
At the end of the experiment, add a saturating concentration of amiloride (e.g., 10 µM) to the apical chamber to determine the total amiloride-sensitive current, which corresponds to the ENaC-mediated current.
-
Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of the test compound.
-
Plot the concentration-response curve and determine the IC₅₀ value.
Visualizing the Drug Development Workflow
The following diagram illustrates the typical workflow from the synthesis of the pyrazine intermediates to the biological evaluation of the final ENaC inhibitor candidates.
Caption: A simplified workflow for the development of pyrazine-based ENaC inhibitors.
Conclusion and Future Directions
Both 3,5-diamino-6-bromo- and 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid are valuable starting materials for the synthesis of potent ENaC inhibitors. The choice of halogenated intermediate will depend on the specific goals of the drug discovery program, balancing synthetic accessibility with the desired pharmacological profile. While the chloro-analog is more established in the literature, the bromo-analog offers potential for novel structure-activity relationships and intellectual property.
Future peer-reviewed studies directly comparing the efficacy and safety of ENaC inhibitors derived from these two scaffolds are warranted to provide a clearer understanding of the influence of the 6-halo-substituent on the overall therapeutic potential of this important class of compounds.
References
-
Åstrand, A. B., et al. New generation ENaC inhibitors detach cystic fibrosis airway mucus bundles via Sodium/Hydrogen Exchanger inhibition. bioRxiv (2018). Available from: [Link]
- Hirsh, A. J., et al. Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease. Journal of Pharmacology and Experimental Therapeutics, 325(1), 77-88 (2008).
- Moody, M. R., et al. Amiloride and its analogues as probes of epithelial sodium channel function in the cystic fibrosis airway. American Journal of Physiology-Cell Physiology, 289(5), C1226-C1236 (2005).
- Cragoe, E. J., et al. Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
- Clarke, L. L., et al. A guide to Ussing chamber studies of mouse intestine. American Journal of Physiology-Gastrointestinal and Liver Physiology, 300(2), G185-G196 (2011).
- Danahay, H., et al. The Ussing Chamber Assay to Study Drug Metabolism and Transport in the Human Intestine. Current Protocols in Pharmacology, 77(1), 7-17 (2017).
- Myerburg, M. M., et al. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking. American Journal of Respiratory Cell and Molecular Biology, 43(6), 726-733 (2010).
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Safety Operating Guide
Comprehensive Disposal Protocol for 3,5-Diamino-6-bromo-pyrazine-2-carboxylic Acid and Related Brominated Pyrazines
This guide provides a detailed, safety-first framework for the proper disposal of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid. As a brominated, nitrogen-containing heterocyclic compound, this chemical requires careful handling and disposal to mitigate risks to personnel and the environment. The procedures outlined below are synthesized from established safety protocols for halogenated organic compounds and regulatory best practices. This document is intended for use by trained professionals in a laboratory setting.
Causality Statement: The core principle behind these procedures is the robust management of halogenated organic waste. Improper disposal, particularly through non-thermal methods or standard drains, can lead to the formation of persistent environmental pollutants. The high-temperature incineration method described is chosen for its ability to completely destroy the organic structure and manage the resulting acid gases (like hydrogen bromide) in a controlled, environmentally compliant manner.
Hazard Profile and Essential Precautions
While comprehensive toxicological data for this compound may not be fully available, a risk assessment based on structurally similar compounds is essential for safe handling.[1]
-
Health Hazards: Related aminopyrazines and brominated aromatics are often classified as harmful if swallowed, and can cause skin, eye, and respiratory system irritation.[2][3][4][5] Direct contact and inhalation of dust must be avoided.
-
Environmental Hazards: As a halogenated organic compound, it poses a risk to aquatic life and should be prevented from entering drains or waterways.[6] Halogenated wastes are subject to strict environmental regulations due to their persistence and potential to form toxic byproducts like dioxins if improperly incinerated.[7]
-
Chemical Incompatibility: Avoid contact with strong oxidizing agents and strong acids, as violent reactions are possible.[1][2]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.
-
Primary Engineering Control: All handling and weighing of the solid compound, as well as the collection of waste, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[3][4]
-
Emergency Readiness: A safety shower and eyewash station must be readily accessible and in good working order.[2][6]
The following table summarizes the minimum PPE requirements for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact. Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[5][8] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from dust particles.[4][5] |
| Skin and Body | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination.[2] |
| Respiratory | NIOSH-approved respirator (if not in a fume hood). | Required if there is a risk of exceeding exposure limits or if dust cannot be controlled by engineering means alone.[2] |
Step-by-Step Waste Management and Disposal Workflow
The following protocol details the procedure from waste generation at the bench to final disposal.
Diagram: Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Experimental Protocol: Waste Handling
-
Waste Segregation:
-
At the point of generation, meticulously separate waste containing this compound from all other waste streams.
-
This includes contaminated items such as weighing paper, gloves, and disposable labware.
-
Rationale: Preventing the cross-contamination of waste streams is a foundational principle of laboratory safety and compliant disposal. Halogenated waste must be segregated to ensure it is routed to the correct high-temperature disposal pathway.[9]
-
-
Waste Collection:
-
Designate a specific, robust, and sealable container explicitly labeled "Halogenated Organic Solid Waste."
-
Place all contaminated materials directly into this container.
-
Do not mix with incompatible waste types, particularly strong oxidizers.[1]
-
Rationale: Clear and accurate labeling prevents accidental mixing and communicates the hazard to all personnel and the ultimate disposal facility.
-
-
Handling Spills:
-
Container Management and Final Disposal:
-
Once the waste container is full, or at the end of a project, securely seal the lid.
-
Ensure the exterior of the container is clean.
-
Store the sealed container in a designated satellite accumulation area away from general laboratory traffic.
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed professional hazardous waste disposal company.
-
Disposal Method: The required method of disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[8][11]
-
Rationale: Incineration is the most effective method for destroying the complex organic molecule. The scrubbers are essential for preventing the release of acid gases into the atmosphere, thus complying with environmental regulations.
-
Regulatory Framework
In the United States, the disposal of this chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
-
Waste Classification: As the generator, you are legally responsible for determining if the waste is hazardous.[6] Due to its halogenated organic nature, this compound would be considered a hazardous waste.
-
EPA Waste Codes: While a specific listing for this exact compound may not exist, it could fall under the F-series of codes for halogenated wastes if it is part of a spent solvent mixture (e.g., F001, F002).[12][13] Your EH&S department will provide guidance on the correct waste code for documentation.
-
Documentation: All hazardous waste must be tracked from "cradle to grave" using a hazardous waste manifest, which is provided by the licensed disposal vendor.
By adhering to this comprehensive protocol, researchers and scientists can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the wider environment.
References
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- 5 - SAFETY DATA SHEET. Fisher Scientific.
- What is bromine and what are the safe disposal and recycling methods? (2025). Ideal Response.
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- 2-Aminopyrazine Safety Data Sheet. Santa Cruz Biotechnology.
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- Safety Data Sheet. (2025). ChemScene.
- MSDS of 3,5-Diamino-6-chloro-pyrazine-2-carboxylic acid. Capot Chemical.
- Pyrazine-2-carboxylic acid Safety Data Sheet. Apollo Scientific.
- Safety Data Sheet. (2021). Angene Chemical.
- SAFETY DATA SHEET. (2012). Fisher Scientific.
- 2 - SAFETY DATA SHEET. Thermo Fisher Scientific.
- Halogenated Waste. University of Pennsylvania Health System.
- Brominated Flame Retardants in Waste Electrical and Electronic Equipment. (2005). Environmental Science & Technology.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). US EPA.
- EPA HAZARDOUS WASTE CODES. US EPA.
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- 13. wku.edu [wku.edu]
A Senior Application Scientist's Guide to Handling 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid: Personal Protective Equipment and Safety Protocols
As researchers and drug development professionals, our work with novel chemical intermediates like 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid is foundational to therapeutic innovation. This compound, a key building block in the synthesis of potent epithelial sodium channel (ENaC) blockers, holds promise for respiratory disease research.[1] However, its chemical structure—a brominated diamino-pyrazine—necessitates a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the selection and use of Personal Protective Equipment (PPE) to ensure both personal safety and experimental integrity.
Foundational Hazard Assessment: Understanding the "Why"
Effective safety protocols are built on a clear understanding of the risks. This compound (CAS No. 1303968-25-3) is a multi-functional molecule, and its hazards stem from the combined properties of its structural components: an aromatic amine, a halogenated heterocycle, and a carboxylic acid.
The compound is officially classified with the signal word "Warning" and carries the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Beyond these classifications, as a Senior Application Scientist, it is critical to consider the broader context of its chemical family. Aromatic amines are a class of compounds known for their potential to be readily absorbed through the skin and, in some cases, for long-term health effects.[2] Therefore, our safety posture must be conservative and account for both the documented hazards and the potential risks inherent to its chemical class.
Core Directive: Personal Protective Equipment (PPE) Selection
The Occupational Safety and Health Administration (OSHA) mandates that PPE be used to protect workers from workplace hazards.[3][4] For this specific compound, a multi-layered PPE approach is essential. The following table summarizes the required PPE based on the operational task.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses with Side Shields | Nitrile Gloves | Flame-Resistant Lab Coat | Not typically required |
| Weighing Solid | Safety Goggles | Double-glove with Nitrile or Neoprene | Disposable Gown over Lab Coat | NIOSH-approved N95 Respirator |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double-glove with Nitrile or Neoprene | Chemical-Resistant Apron over Gown | Work in a certified chemical fume hood |
| Reaction Work-up | Chemical Splash Goggles & Face Shield | Double-glove with Nitrile or Neoprene | Chemical-Resistant Apron over Gown | Work in a certified chemical fume hood |
| Waste Disposal | Chemical Splash Goggles | Heavy-duty Nitrile or Butyl Gloves | Chemical-Resistant Apron over Gown | Work in a well-ventilated area |
Eye and Face Protection: The First Line of Defense
Given the H319 "Causes serious eye irritation" classification, robust eye protection is non-negotiable.[1]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for low-risk operations like handling sealed containers.
-
Required for Handling: Chemical splash goggles are mandatory when handling the solid compound or its solutions.[5] They form a seal around the eyes, offering superior protection from dust particles and splashes compared to safety glasses.[6][7]
-
Enhanced Protection: When handling larger quantities (>1 L) or during procedures with a high splash potential (e.g., quenching a reaction), a face shield must be worn over chemical splash goggles.[5][8] A face shield alone does not provide adequate eye protection.[5]
Skin and Body Protection: Preventing Dermal Exposure
Aromatic amines can be absorbed through the skin, making dermal protection a critical control point.[2]
-
Gloves: Standard nitrile or neoprene gloves provide good splash protection.[6][9] Given the H315 (skin irritation) hazard, double-gloving is a field-proven best practice that provides an extra layer of security against tears and contamination during glove removal. Always inspect gloves for any signs of degradation before use.[8]
-
Lab Coat/Gown: A flame-resistant lab coat should be worn at all times in the laboratory.[5] When actively handling the compound, a disposable, polyethylene-coated polypropylene gown should be worn over the lab coat to prevent contamination of personal clothing.[9] This is especially important when weighing the solid, as dust can easily settle on fabric.
Respiratory Protection: Mitigating Inhalation Risks
The H335 hazard "May cause respiratory irritation" dictates the need for respiratory protection, particularly when handling the powdered form of the compound.[1]
-
Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls. All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood.[10]
-
Personal Respiratory Protection: When engineering controls are not sufficient or during initial container opening, a NIOSH-approved N95 respirator is required to prevent inhalation of fine particles.[7] For any situation with the potential for vapor or mist generation where a fume hood is not feasible, a respirator with an organic vapor cartridge may be necessary.
Operational Plan: A Step-by-Step Procedural Guide
Trustworthiness in any protocol comes from its clarity and repeatability. Follow these steps for safe handling.
Preparation and Engineering Controls
-
Designate a Workspace: Cordon off a specific area within a certified chemical fume hood for handling the compound.
-
Verify Fume Hood Function: Ensure the chemical fume hood has a current certification and is drawing air correctly.
-
Assemble Materials: Before opening the primary container, gather all necessary equipment: spatulas, weigh boats, flasks, solvents, and waste containers.
-
Don PPE: Put on all required PPE as outlined in the workflow diagram below, starting with the gown and finishing with gloves.
Caption: PPE Donning Sequence for Safe Chemical Handling.
Spill Management
In the event of a spill, a calm and structured response is critical.
-
Alert Personnel: Immediately notify others in the lab.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Assess and Isolate: If the spill is small and contained within the fume hood, ensure the sash is lowered and proceed with cleanup.
-
Cleanup: Use an inert absorbent material (e.g., vermiculite or sand) to soak up the spill. Do not use combustible materials like paper towels as the primary absorbent.[8]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe down the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Document the spill according to your institution's environmental health and safety (EHS) policies.
Disposal Plan: Segregation and Compliance
Proper disposal is a legal and ethical responsibility. As a brominated organic compound, this compound must be disposed of as hazardous waste.[11]
-
Waste Segregation: This is paramount. Maintain separate, clearly labeled waste containers for:
-
Container Management: Use only approved, compatible hazardous waste containers with secure, threaded caps.[12][14] Keep containers closed at all times except when adding waste.[12]
-
Labeling: Label waste containers with the words "Hazardous Waste" and the full chemical names of all components before the first drop of waste is added.[12][15]
-
Storage: Store waste containers in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[15][16]
Caption: Decision Tree for Proper Waste Segregation.
Emergency Procedures: First Aid
In case of accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[8][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[8][17]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[8][17]
Always have the Safety Data Sheet (SDS) available for emergency responders.[18]
By integrating this expert-level understanding of the hazards with meticulous operational and disposal plans, you can handle this compound with the confidence and safety that high-impact research demands.
References
-
How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. Available at: [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage? National PFP. Available at: [Link]
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SDS - Aromatic Amine DECONtamination Solution. SKC Inc. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. CDC. Available at: [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com. Available at: [Link]
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OSHA Rules for Hazardous Chemicals. DuraLabel. Available at: [Link]
- Hazardous Waste Segregation. Unknown Source.
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
-
HC004A Amines Aromatic 1. Scribd. Available at: [Link]
-
Halogenated Solvents in Laboratories. Temple University. Available at: [Link]
-
Organic Solvent Waste Disposal. University of British Columbia. Available at: [Link]
-
Safety Data Sheet - 3-Amino-6-bromopyrazine-2-carboxylic acid. Angene Chemical. Available at: [Link]
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3-Amino-6-bromopyrazine-2-carboxylic acid. PubChem. Available at: [Link]
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Personal protective equipment in your pharmacy. Alberta College of Pharmacy. Available at: [Link]
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Protective Equipment. American Chemistry Council. Available at: [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety. Ali Safa. Available at: [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]
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This compound. Thoreauchem. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
